molecular formula C8H18N2 B092636 2-(1-Methylpiperidin-2-yl)ethanamine CAS No. 18128-28-4

2-(1-Methylpiperidin-2-yl)ethanamine

Cat. No.: B092636
CAS No.: 18128-28-4
M. Wt: 142.24 g/mol
InChI Key: JHOVBQVZOXCQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylpiperidin-2-yl)ethanamine is a chemical building block of significant interest in medicinal chemistry and central nervous system (CNS) drug discovery. Its primary research application is as a critical synthetic intermediate in the development of novel, high-affinity agonists for the 5-HT1A serotonin receptor . This receptor is a prominent therapeutic target for a range of neuropsychiatric and neurological disorders. Researchers utilize this amine precursor in multi-step syntheses to create advanced candidate compounds. These candidates are then profiled for their potential antidepressant and antiparkinsonian-like activities in preclinical models . The compound's structure, featuring a piperidine ring linked to a flexible ethylamine side chain, mimics elements of endogenous neurotransmitters, making it a valuable scaffold for constructing molecules that target G-protein coupled receptors (GPCRs) in the brain. Investigations into compounds derived from this intermediate have shown promise in advanced studies, demonstrating potent effects in validated animal models such as the forced swim test for antidepressant efficacy and the reversal of haloperidol-induced catalepsy for antiparkinsonian activity . As such, this compound represents a key starting material for neuroscientists and medicinal chemists exploring innovative therapeutic pathways for conditions like depression and Parkinson's disease.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpiperidin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10-7-3-2-4-8(10)5-6-9/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOVBQVZOXCQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405718
Record name 2-(1-methylpiperidin-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18128-28-4
Record name 2-(1-methylpiperidin-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1-Methylpiperidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for 2-(1-methylpiperidin-2-yl)ethanamine, a valuable building block in medicinal chemistry and drug discovery. The proposed synthesis is a two-step process commencing with the catalytic hydrogenation of 2-pyridylacetonitrile to yield the key intermediate, 2-(piperidin-2-yl)ethanamine. This is followed by the selective N-methylation of the piperidine nitrogen via the Eschweiler-Clarke reaction. This document offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters, underpinned by authoritative references to ensure scientific integrity and reproducibility.

Introduction

This compound is a chiral diamine that features a piperidine scaffold, a structural motif prevalent in a wide range of biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties make it an attractive starting material for the synthesis of novel therapeutic agents. The presence of both a primary and a tertiary amine offers multiple points for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs. This guide is intended to provide researchers with a robust and well-documented methodology for the synthesis of this important molecule.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward two-step synthesis. The tertiary amine of the N-methylpiperidine ring can be installed via methylation of the corresponding secondary amine. This leads back to the key intermediate, 2-(piperidin-2-yl)ethanamine. This intermediate, in turn, can be synthesized from a commercially available and cost-effective starting material, 2-pyridylacetonitrile, through the simultaneous reduction of the pyridine ring and the nitrile functionality.

Retrosynthesis target This compound intermediate 2-(Piperidin-2-yl)ethanamine target->intermediate N-Methylation start 2-Pyridylacetonitrile intermediate->start Catalytic Hydrogenation

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway and Experimental Protocols

The forward synthesis is divided into two main stages: the complete reduction of 2-pyridylacetonitrile and the subsequent N-methylation of the resulting diamine.

Step 1: Catalytic Hydrogenation of 2-Pyridylacetonitrile to 2-(Piperidin-2-yl)ethanamine

The simultaneous reduction of a pyridine ring and a nitrile group can be effectively achieved through catalytic hydrogenation.[1] Raney® Nickel is a highly active and cost-effective catalyst for this type of transformation, known for its efficacy in hydrogenating both aromatic heterocycles and nitriles.[2][3] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The use of a protic solvent like ethanol is common.

Step1_Synthesis reactant 2-Pyridylacetonitrile product 2-(Piperidin-2-yl)ethanamine reactant->product H2, Raney Ni Ethanol, High Pressure, Heat

Caption: Catalytic hydrogenation of 2-pyridylacetonitrile.

Experimental Protocol:

  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (50% slurry in water) with deionized water (3 x 50 mL) and then with absolute ethanol (3 x 50 mL) to remove residual water and alkali. The catalyst should be kept wet with ethanol at all times to prevent ignition.[4]

  • Reaction Setup: To a high-pressure autoclave, add 2-pyridylacetonitrile (11.8 g, 0.1 mol) and absolute ethanol (150 mL). Carefully add the washed Raney® Nickel (approximately 10 g, slurry) to the reaction mixture under a stream of argon or nitrogen.

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas (3 x 10 bar) followed by hydrogen gas (3 x 10 bar). Pressurize the reactor with hydrogen to 70-100 atm.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 6-12 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel on the filter pad is pyrophoric and should be kept wet with ethanol and disposed of appropriately.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-(piperidin-2-yl)ethanamine. The product can be purified by vacuum distillation.

Table 1: Key Parameters for Catalytic Hydrogenation

ParameterRecommended Value/ConditionRationale
CatalystRaney® NickelHigh activity for both pyridine and nitrile reduction.[2][3]
SolventEthanolGood solvent for the substrate and product; common in hydrogenations.
Hydrogen Pressure70-100 atmHigher pressure facilitates the aromatic ring reduction.[5]
Temperature100-120 °CProvides sufficient energy to overcome the activation barrier.
Catalyst Loading~1:1 weight ratio with substrateEnsures a sufficient number of active sites for the reaction.[5]
Step 2: N-Methylation of 2-(Piperidin-2-yl)ethanamine via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using formic acid and formaldehyde.[6][7] This reaction is particularly well-suited for this synthesis as it selectively methylates the more nucleophilic secondary amine of the piperidine ring to a tertiary amine, while leaving the primary amine of the ethanamine side chain largely intact under controlled conditions. A key advantage is that it does not lead to the formation of quaternary ammonium salts.[6]

The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[8]

Step2_Workflow start Mix 2-(Piperidin-2-yl)ethanamine with Formic Acid add_formaldehyde Add Formaldehyde (aqueous solution) start->add_formaldehyde heat Heat to Reflux (monitor CO2 evolution) add_formaldehyde->heat cool_workup Cool, Basify, and Extract heat->cool_workup purify Purify by Distillation cool_workup->purify

Caption: Workflow for the Eschweiler-Clarke N-methylation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(piperidin-2-yl)ethanamine (12.8 g, 0.1 mol) in formic acid (90%, 23 g, 0.5 mol).

  • Addition of Formaldehyde: To the stirred solution, slowly add an aqueous solution of formaldehyde (37%, 16.2 mL, 0.2 mol) through an addition funnel. An initial exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) for 8-12 hours. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.

  • Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is basic (pH > 10).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The final product can be purified by vacuum distillation.

Characterization

The final product and the intermediate should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy should be used to confirm the structure of the synthesized compounds.[9] The 1H NMR spectrum of the final product is expected to show a singlet corresponding to the N-methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules. The disappearance of the nitrile peak and the appearance of N-H stretching bands would be indicative of the first step's success.

Safety Considerations

  • Raney® Nickel: As a pyrophoric catalyst, it must be handled with extreme care and always kept wet.[4]

  • High-Pressure Hydrogenation: This should only be performed in a properly designed and shielded high-pressure autoclave by trained personnel.

  • Formic Acid and Formaldehyde: These reagents are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The use of readily available starting materials and well-established chemical transformations makes this route amenable to laboratory-scale synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful and safe execution of this synthesis by researchers in the field of drug discovery and development.

References

Foreword: Beyond the Structure – A Molecule's Physicochemical Identity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Methylpiperidin-2-yl)ethanamine

In modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with data. While the interaction of a molecule with its biological target is paramount, this interaction is meaningless if the compound cannot reach its target. The physicochemical properties of a drug molecule are the fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately governing its efficacy and safety.[1][2] Understanding these properties is not merely a characterization step; it is a critical component of rational drug design, enabling the optimization of a compound's behavior within a complex biological system.[3][4][5]

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, a piperidine derivative. Piperidine scaffolds are prevalent in medicinal chemistry, and a thorough understanding of their properties is essential for any research program involving this class of compounds.[6][7] We will move beyond simple data points to explore the causality behind experimental choices and provide validated protocols for their determination, empowering researchers to apply these principles within their own discovery workflows.

Molecular Identity and Structural Framework

A complete physicochemical profile begins with an unambiguous definition of the molecule's structure and fundamental properties.

  • IUPAC Name: this compound

  • CAS Number: 18128-28-4[8]

  • Molecular Formula: C₈H₁₈N₂[8]

  • Stereochemistry: The compound is typically supplied as a racemate.[8]

Caption: Chemical structure of this compound.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

Scientific Rationale

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for any ionizable drug. It quantifies the strength of an acid or base and dictates the extent of ionization at a given pH. This compound possesses two basic nitrogen atoms (the tertiary amine in the piperidine ring and the primary amine in the ethylamine side chain), which will be protonated at physiological pH. The pKa values determine the charge state of the molecule in different biological compartments, such as the stomach (low pH) and the intestine (higher pH), which directly impacts solubility, membrane permeability, and receptor binding.[9]

Experimental Determination: Potentiometric Titration

Potentiometric titration is a robust and highly accurate method for pKa determination.[10] The principle involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the molecule is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve.[9][11]

Protocol: Self-Validating Potentiometric Titration

  • System Calibration: Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C). This ensures the accuracy of the core measurement.

  • Analyte Preparation: Accurately prepare a solution of this compound (e.g., 0.01 M) in deionized, carbonate-free water. The absence of dissolved CO₂ is critical to prevent interference from carbonic acid.

  • Titration: Place the solution in a temperature-controlled vessel and begin titration with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes.

  • Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The resulting sigmoid curve will show two inflection points corresponding to the protonation of the two amine groups.

  • pKa Calculation: The pKa value for each amine is determined from the pH at the half-equivalence point (the midpoint of the steepest part of each buffer region on the curve).[9]

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate Calibrate pH Meter (3-point standard) Prepare Prepare Analyte Solution (e.g., 0.01 M in CO2-free H2O) Calibrate->Prepare Titrate Titrate with Standard Acid (e.g., 0.1 M HCl) Prepare->Titrate Record Record pH vs. Titrant Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Identify Identify Half-Equivalence Points Plot->Identify Calculate pKa = pH at Half-Equivalence Identify->Calculate

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP): Balancing Solubility and Permeability

Scientific Rationale

Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a critical factor in drug disposition.[5] It is most commonly expressed as the logarithm of the partition coefficient (LogP), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[12][13]

  • High LogP: Indicates greater lipid solubility, which can enhance membrane permeability and protein binding, but may also lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[4]

  • Low LogP: Suggests higher aqueous solubility but may result in poor absorption across lipid membranes.[13] The LogP of this compound will significantly influence its ability to cross the blood-brain barrier and other biological membranes.

Reported Value

A predicted LogP value for this compound is 1.10 .[8] This value suggests a relatively balanced profile, with a slight preference for the organic phase, indicating it is likely to have reasonable membrane permeability.

Experimental Determination: The Shake-Flask Method

The shake-flask method is the traditional "gold standard" for LogP determination due to its direct measurement of partitioning at equilibrium.[11]

Protocol: Validated Shake-Flask LogP Determination

  • Phase Preparation: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate for at least 24 hours. This ensures that the two phases are in equilibrium before the experiment begins.

  • Compound Addition: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous buffer. The starting concentration should be chosen to be within the linear range of the analytical method.

  • Equilibration: Shake the mixture in a sealed container at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that partitioning has reached equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical technique, such as HPLC-UV or LC-MS.[14]

  • Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

    • P = [Concentration]organic / [Concentration]aqueous

    • LogP = log₁₀(P)[12]

LogP_Determination_Workflow cluster_quant Quantification start Start prep Prepare Pre-Saturated Octanol and Aqueous Buffer (pH 7.4) start->prep add Add Compound to Biphasic System prep->add shake Shake to Equilibrium (e.g., 24h at 25°C) add->shake separate Centrifuge for Phase Separation shake->separate analyze_org Analyze [Conc] in Organic Phase (HPLC/LC-MS) separate->analyze_org analyze_aq Analyze [Conc] in Aqueous Phase (HPLC/LC-MS) separate->analyze_aq calc Calculate P = [Org]/[Aq] LogP = log10(P) analyze_org->calc analyze_aq->calc end_node End calc->end_node

Caption: Workflow for LogP determination via the shake-flask method.

Aqueous Solubility: A Prerequisite for Absorption

Scientific Rationale

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. For an orally administered drug, dissolution in the gastrointestinal fluids is the first and essential step for absorption.[15][16] Poor aqueous solubility can lead to low bioavailability, high dose requirements, and erratic absorption, often becoming a major hurdle in drug development.[15][17] Given its ionizable nature, the solubility of this compound will be highly pH-dependent.

Experimental Determination: Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is considered the most accurate and relevant measure for drug development as it reflects the true equilibrium state.[18][19] The shake-flask method is again the definitive approach.

Protocol: Equilibrium Shake-Flask Solubility Assay

  • System Setup: Prepare a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2.0, 5.0, 7.4).

  • Compound Addition: Add an excess amount of solid this compound to each buffered solution in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution was achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Sample Preparation: Separate the undissolved solid from the saturated solution by filtration or high-speed centrifugation. This step must be performed carefully to avoid disturbing the equilibrium.

  • Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[18]

  • Result Reporting: The measured concentration is reported as the thermodynamic solubility at that specific pH and temperature (e.g., in µg/mL or µM).

Solubility_Determination_Workflow start Start add Add Excess Solid Compound to Aqueous Buffer start->add equilibrate Agitate to Equilibrium (24-72h at constant T) add->equilibrate separate Filter or Centrifuge to Remove Undissolved Solid equilibrate->separate analyze Analyze Solute Concentration in Supernatant (HPLC/LC-MS) separate->analyze report Report as Thermodynamic Solubility (e.g., µg/mL) analyze->report end_node End report->end_node

Caption: Workflow for thermodynamic solubility determination.

Summary of Physicochemical Properties

The following table consolidates the key physicochemical data for this compound for easy reference.

PropertyValueSignificance in Drug Development
Molecular Formula C₈H₁₈N₂[8]Defines the elemental composition and exact mass.
Molecular Weight 142.2 g/mol [8]Influences diffusion and membrane passage; generally compliant with "Rule of Five" guidelines.[1]
Physical Form Liquid[8]Affects handling, formulation, and purification strategies.
LogP (Predicted) 1.10[8]Indicates balanced lipophilicity, suggesting good potential for membrane permeability without excessive hydrophobicity.[4][5]
pKa (Predicted) Two basic centersThe presence of two pKa values indicates the molecule's charge state will change significantly with pH, impacting solubility and absorption across the GI tract.
Aqueous Solubility pH-dependentMust be experimentally determined; crucial for dissolution and bioavailability. Low solubility is a major risk factor.[15][16]

Conclusion: An Integrated Physicochemical Profile

This compound presents a physicochemical profile characteristic of many small molecule amine-containing drug candidates. Its relatively low molecular weight and predicted LogP of 1.10 suggest a favorable starting point for oral bioavailability. However, the presence of two basic centers makes its behavior highly dependent on pH. A thorough experimental determination of its pKa values and its solubility profile across a range of physiologically relevant pH values is essential. This data will be invaluable for building predictive models of its ADME properties, guiding formulation development, and ultimately, de-risking its progression through the drug discovery pipeline. The robust, self-validating protocols outlined in this guide provide a clear path to generating the high-quality data required for such critical decision-making.

References

An In-depth Technical Guide to 2-(1-Methylpiperidin-2-yl)ethanamine (CAS: 18128-28-4)

Author: BenchChem Technical Support Team. Date: January 2026

A valuable building block for neuropharmacological research and drug discovery, 2-(1-methylpiperidin-2-yl)ethanamine is a chiral diamine that holds significant potential as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical characteristics, a plausible synthetic route, analytical methodologies, and potential applications, with a focus on its relevance to researchers in drug development.

Chemical Identity and Physicochemical Properties

This compound, with the Chemical Abstracts Service (CAS) number 18128-28-4, is a substituted piperidine derivative. The molecule features a piperidine ring N-methylated at position 1 and an ethanamine side chain at position 2. This structure, particularly the chiral center at the 2-position of the piperidine ring, makes it an interesting candidate for the synthesis of stereospecific bioactive molecules.

PropertyValueSource(s)
Molecular Formula C₈H₁₈N₂[1]
Molecular Weight 142.25 g/mol [1]
Boiling Point 174.0 ± 8.0 °C (Predicted)[2]
Density 0.895 ± 0.06 g/cm³ (Predicted)[2]
pKa 10.56 ± 0.10 (Predicted)[2]
IUPAC Name 2-(1-methylpiperidin-2-yl)ethan-1-amine[3]
Solubility Soluble in water and organic solvents[4]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

A robust strategy for the synthesis of this compound involves the initial functionalization of 2-picoline, followed by the reduction of both the nitro group and the aromatic pyridine ring, and subsequent N-methylation.

Synthesis_Pathway 2-Picoline 2-Picoline Intermediate_1 2-(2-Nitrovinyl)pyridine 2-Picoline->Intermediate_1 1. Nitromethane 2. Base (e.g., NaOH) Intermediate_2 2-(2-Nitroethyl)pyridine Intermediate_1->Intermediate_2 Sodium Borohydride (NaBH4) Intermediate_3 2-(Piperidin-2-yl)ethanamine Intermediate_2->Intermediate_3 Catalytic Hydrogenation (H2, PtO2 or Raney Ni) Final_Product This compound Intermediate_3->Final_Product Formaldehyde, Formic Acid (Eschweiler-Clarke reaction)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-(2-Nitrovinyl)pyridine

  • In a round-bottom flask, dissolve 2-picoline in a suitable solvent such as ethanol.

  • Add an equimolar amount of nitromethane.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide, while stirring vigorously.

  • Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • The resulting product, 2-(2-nitrovinyl)pyridine, can be isolated by filtration and purified by recrystallization.

Causality: This step utilizes a Henry reaction (nitroaldol reaction), where the acidic protons of the methyl group of 2-picoline are deprotonated by the base, forming a nucleophilic carbanion that attacks the electrophilic carbon of nitromethane. Subsequent dehydration yields the nitrovinyl derivative.

Step 2: Reduction to 2-(2-Nitroethyl)pyridine

  • Suspend the 2-(2-nitrovinyl)pyridine in a solvent like methanol.

  • Carefully add sodium borohydride (NaBH₄) in portions at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture until the reduction of the double bond is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the resulting 2-(2-nitroethyl)pyridine by column chromatography.

Causality: Sodium borohydride is a selective reducing agent that reduces the carbon-carbon double bond of the nitrovinyl group without affecting the nitro group or the pyridine ring.

Step 3: Catalytic Hydrogenation to 2-(Piperidin-2-yl)ethanamine

  • Dissolve 2-(2-nitroethyl)pyridine in ethanol in a high-pressure hydrogenation vessel.

  • Add a catalytic amount of platinum(IV) oxide (PtO₂) or Raney nickel.[5][6]

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat gently (e.g., 50-70 °C).

  • Maintain the reaction under these conditions until hydrogen uptake ceases. This step simultaneously reduces the nitro group to a primary amine and the pyridine ring to a piperidine ring.[7]

  • Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 2-(piperidin-2-yl)ethanamine.

Causality: Catalytic hydrogenation is a powerful method for the reduction of both aromatic heterocycles and nitro groups. The choice of catalyst can influence the reaction conditions and selectivity.

Step 4: N-Methylation via Eschweiler-Clarke Reaction

  • To the crude 2-(piperidin-2-yl)ethanamine, add an excess of formaldehyde and formic acid.

  • Heat the mixture at reflux for several hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the final product, this compound, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts, remove the solvent in vacuo, and purify the final compound by distillation.

Causality: The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines. Formic acid acts as the reducing agent for the iminium ion formed from the reaction of the amine with formaldehyde. This method is advantageous as it avoids the use of alkyl halides and prevents over-alkylation.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the expected spectroscopic signatures.

Analytical TechniqueExpected Characteristics
¹H NMR - N-CH₃: A sharp singlet around 2.2-2.6 ppm.[8] - C-H adjacent to N: Deshielded protons on the carbons adjacent to the nitrogen atoms (in the ring and the side chain) would appear in the range of 2.5-3.5 ppm. - Piperidine ring protons: A complex series of multiplets in the 1.2-1.9 ppm region. - NH₂: A broad singlet that can appear over a wide range and will disappear upon D₂O exchange.[4]
¹³C NMR - N-CH₃: A signal around 40-45 ppm. - C adjacent to N: Carbons directly bonded to nitrogen will be deshielded and appear in the 40-65 ppm range.[4]
Infrared (IR) Spectroscopy - N-H Stretch (primary amine): A pair of sharp, medium intensity bands between 3300 and 3500 cm⁻¹.[8][9] - N-H Bend (primary amine): A band in the 1580-1650 cm⁻¹ region.[9] - C-N Stretch (aliphatic amine): Bands in the 1020-1250 cm⁻¹ region.[9] - C-H Stretch: Bands just below 3000 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A peak at m/z 142. - Fragmentation: Expect α-cleavage adjacent to the nitrogen atoms. A major fragment would likely be the loss of the aminoethyl side chain, leading to a fragment ion corresponding to the 1-methylpiperidine cation.

Potential Research Applications

The structural motifs present in this compound suggest its utility as a scaffold in the development of novel therapeutic agents, particularly those targeting the central nervous system.

Sigma-1 (σ₁) Receptor Ligands

Numerous studies have highlighted the importance of the piperidine scaffold in the design of high-affinity ligands for the sigma-1 (σ₁) receptor.[10][11] The σ₁ receptor is an intracellular chaperone protein implicated in a variety of cellular functions, and its modulation has shown therapeutic potential in neurodegenerative diseases, psychiatric disorders, and cancer.[10][11] 1-Methylpiperidines, in particular, have demonstrated high affinity and selectivity for the σ₁ receptor.[10] The ethanamine side chain of the title compound provides a crucial point for further chemical modification to explore structure-activity relationships (SAR) for σ₁ receptor binding and functional activity.

Sigma1_Pathway cluster_0 Cellular Stress ER_Stress ER Stress Sigma1_Receptor σ1 Receptor ER_Stress->Sigma1_Receptor Oxidative_Stress Oxidative Stress Oxidative_Stress->Sigma1_Receptor Ligand This compound -based Ligand Ligand->Sigma1_Receptor Binds and Modulates IP3R IP3 Receptor Sigma1_Receptor->IP3R Stabilizes Calcium_Signaling Modulation of Ca2+ Signaling IP3R->Calcium_Signaling Cell_Survival Enhanced Cell Survival and Neuroprotection Calcium_Signaling->Cell_Survival

Caption: Potential role of σ₁ receptor modulation by piperidine-based ligands.

Building Block in Medicinal Chemistry

The primary amine functionality of this compound serves as a versatile handle for the introduction of a wide range of substituents through reactions such as amidation, sulfonylation, and reductive amination. This allows for the systematic exploration of chemical space in the development of new drugs. Its chiral nature is particularly valuable for creating stereochemically defined molecules, which is often critical for selective interaction with biological targets.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[8]

  • In case of contact:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and bases.[8]

Conclusion

This compound is a valuable, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its structural features are highly relevant for the development of novel ligands for CNS targets, particularly the σ₁ receptor. The synthetic pathway proposed herein offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. As with any reactive chemical, adherence to strict safety protocols is paramount during its handling and use in research settings.

References

Spectroscopic Characterization of 2-(1-Methylpiperidin-2-yl)ethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(1-Methylpiperidin-2-yl)ethanamine (CAS No. 18128-28-4). While published spectroscopic data for this specific molecule is scarce, this document outlines the essential analytical workflows and principles for obtaining and interpreting nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data. By leveraging established methodologies and drawing comparisons with structurally related compounds, this guide serves as a robust resource for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and characterization of novel piperidine derivatives. The protocols and interpretive guidance herein are designed to ensure data integrity and support the unambiguous structural elucidation of the target molecule.

Introduction: The Structural Significance of this compound

This compound is a chiral amine featuring a piperidine backbone, a foundational scaffold in numerous pharmaceuticals and bioactive molecules. The presence of a methyl-substituted nitrogen at the 1-position and an ethylamine side chain at the 2-position introduces specific structural and electronic features that can influence its pharmacokinetic and pharmacodynamic properties. The stereocenter at the C2 position of the piperidine ring further implies that this compound can exist as enantiomers, which may exhibit differential biological activities.

Given its potential as a building block in medicinal chemistry and organic synthesis, a thorough and accurate structural characterization is paramount. This guide provides the strategic approach to achieving this through the application of modern spectroscopic techniques.

Analytical Workflow for Structural Elucidation

The definitive identification of this compound relies on a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system for confirmation.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir Infrared Spectroscopy (FTIR) purification->ir interpretation Combined Spectral Interpretation nmr->interpretation ms->interpretation ir->interpretation validation Structural Confirmation interpretation->validation

Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D experiments like COSY and HSQC, will be essential.

Predicted ¹H NMR Spectral Features

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~ 2.8 - 3.2m1HH2 (Piperidine)Methine proton adjacent to two nitrogen atoms and the ethylamine group.
~ 2.5 - 2.8m2H-CH₂-NH₂Methylene group of the ethylamine side chain.
~ 2.2 - 2.4s3HN-CH₃Singlet for the methyl group on the piperidine nitrogen.
~ 1.2 - 1.9m8HPiperidine ring protons (H3, H4, H5, H6)Overlapping multiplets for the remaining methylene groups of the piperidine ring.
~ 1.1 - 1.5br s2H-NH₂Broad singlet for the primary amine protons, which may exchange with solvent.

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Features

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

Predicted Chemical Shift (ppm) Assignment Rationale
~ 55 - 65C2 (Piperidine)Methine carbon attached to the nitrogen and the ethylamine side chain.
~ 45 - 55C6 (Piperidine)Methylene carbon adjacent to the nitrogen.
~ 40 - 50N-CH₃Carbon of the methyl group on the piperidine nitrogen.
~ 35 - 45-CH₂-NH₂Methylene carbon of the ethylamine side chain.
~ 20 - 35C3, C4, C5 (Piperidine)Methylene carbons of the piperidine ring.

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • 2D NMR (COSY & HSQC):

    • Acquire a COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H correlations (proton-proton couplings).

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) experiment to determine direct ¹H-¹³C correlations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Fragmentation Patterns

The molecular formula for this compound is C₉H₂₀N₂ with a monoisotopic mass of approximately 156.16 Da.

  • Electron Ionization (EI): Expect a molecular ion peak (M⁺) at m/z 156. The fragmentation will likely involve the loss of the ethylamine side chain or cleavage of the piperidine ring.

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z 157.

mass_spec_fragmentation parent [C₉H₂₀N₂]⁺ m/z = 156 frag1 Loss of •CH₂NH₂ [C₈H₁₇N]⁺ m/z = 126 parent->frag1 - •CH₂NH₂ frag2 Loss of •C₂H₄NH₂ [C₇H₁₅N]⁺ m/z = 113 parent->frag2 - •C₂H₄NH₂ frag3 [C₆H₁₂N]⁺ m/z = 98 parent->frag3 Ring Cleavage

Figure 2: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • For GC-MS (EI): Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

    • For LC-MS (ESI): Prepare a dilute solution (e.g., 0.1 mg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) for EI or a liquid chromatograph coupled to a mass spectrometer (LC-MS) for ESI.

  • Data Acquisition:

    • GC-MS: Inject the sample onto a suitable capillary column (e.g., DB-5ms) and acquire data over a mass range of m/z 40-400.

    • LC-MS: Inject the sample onto a C18 column and acquire data in positive ion mode over a similar mass range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorptions
Wavenumber (cm⁻¹) Vibration Functional Group
3300 - 3500N-H stretchPrimary amine (-NH₂)
2900 - 3000C-H stretchAliphatic C-H
1590 - 1650N-H bendPrimary amine (-NH₂)
1450 - 1470C-H bendMethylene (-CH₂-)
1000 - 1250C-N stretchAliphatic amine
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • ATR: A drop of the liquid sample can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic application of NMR, MS, and IR spectroscopy. This guide provides the fundamental principles, expected spectral characteristics, and standardized protocols necessary for researchers to confidently acquire and interpret the data for this compound. By adhering to these methodologies, the scientific community can ensure the quality and reliability of the characterization of this and other novel chemical entities.

References

potential mechanism of action of 2-(1-Methylpiperidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Potential Mechanism of Action of 2-(1-Methylpiperidin-2-yl)ethanamine

Abstract

This technical guide provides a comprehensive framework for elucidating the potential mechanism of action of the novel small molecule, this compound. Given the absence of extensive characterization in publicly available literature, this document synthesizes information from structurally analogous compounds to propose and validate plausible pharmacological targets. We present a structured, multi-tiered experimental strategy designed for researchers in pharmacology and drug development. The proposed workflow progresses from initial target screening and binding affinity determination to functional characterization and downstream signaling analysis. This guide is intended to serve as a foundational blueprint for a rigorous scientific investigation into the molecular pharmacology of this compound.

Introduction and Structural Rationale

This compound is a chiral amine derivative featuring a piperidine backbone with a methyl-substituted nitrogen and an ethylamine side chain.[1] Its molecular structure contains key pharmacophoric elements that suggest potential interactions with several classes of central nervous system (CNS) receptors. The N-methylated piperidine ring is a common motif in a multitude of neuroactive compounds, while the ethylamine side chain is a classic feature of many biogenic amines and their synthetic analogs.

The structural similarity to known ligands for nicotinic acetylcholine (nAChR), sigma (σR), and monoamine (serotonin, dopamine) receptors provides a logical starting point for investigation. For instance, the piperidine core is central to the structure of potent opioids like fentanyl and various sigma receptor ligands.[2][3] Furthermore, the overall structure bears a resemblance to nicotinic agonists, which often feature a cationic nitrogen center and a hydrogen bond acceptor.[4] This guide outlines a systematic approach to explore these potential mechanisms of action.

Hypothesized Pharmacological Targets

Based on chemoinformatic analysis and precedent in the literature for related scaffolds, we hypothesize three primary receptor families as potential targets for this compound.

  • Hypothesis 1: Nicotinic Acetylcholine Receptor (nAChR) Modulation. The compound's structure, particularly the N-methylpiperidine moiety and the spatial relationship of the nitrogen atoms, resembles that of known nAChR agonists like nicotine and anabasine.[4][5] It could function as an agonist, antagonist, or allosteric modulator at various nAChR subtypes, such as the α7 or α3β4 receptors, which are implicated in cognitive function and addiction pathways.[6][7]

  • Hypothesis 2: Sigma Receptor (σR) Affinity. Piperidine and piperazine derivatives frequently exhibit high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[3][8] These receptors are involved in a wide array of cellular functions and are targets for neuropsychiatric and neurodegenerative disease therapies. The compound could act as a σ₁R agonist, which has been shown to modulate ion channels and intracellular signaling cascades.[3]

  • Hypothesis 3: Monoamine Receptor Interaction. The piperidine scaffold is present in numerous ligands for serotonin (5-HT) and dopamine (D) receptors. For example, ACP-103, which contains a 1-methylpiperidin-4-yl group, is a potent 5-HT₂ₐ receptor inverse agonist.[9] Similarly, various piperazine-based molecules show high affinity for D₂/D₃ receptors.[10] Therefore, this compound may exhibit affinity for one or more of these G-protein coupled receptors (GPCRs).

Experimental Validation Strategy

A phased approach is recommended to systematically test these hypotheses. The workflow begins with broad screening and progresses to more focused, mechanistic studies.

Phase 1: Initial Target Profiling via Radioligand Binding Assays

The primary objective of this phase is to determine the binding affinity (Kᵢ) of this compound for the hypothesized receptor targets. This is achieved through competitive displacement of a known high-affinity radioligand.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Membranes:

    • Utilize commercially available cell lines stably expressing the human receptor of interest (e.g., HEK-293 cells expressing h-α7 nAChR, h-σ₁R, h-5-HT₂ₐ, or h-D₂).

    • Culture cells to ~90% confluency and harvest.

    • Homogenize cells in an appropriate ice-cold buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer and determine the total protein concentration using a Bradford or BCA assay.

  • Assay Execution:

    • In a 96-well plate, combine the prepared receptor membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]Epibatidine for nAChRs, --INVALID-LINK---Pentazocine for σ₁R), and a range of concentrations of the test compound (this compound).

    • To determine non-specific binding, include wells with a high concentration of a known, non-radioactive competitor (e.g., unlabeled nicotine or haloperidol).

    • Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to reduce non-specific binding.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Table 1: Hypothetical Target Binding Profile for this compound

Receptor TargetRadioligandKᵢ (nM)
α7 nAChR[³H]Epibatidine50
α3β4 nAChR[³H]Epibatidine850
Sigma-1 (σ₁)--INVALID-LINK---Pentazocine15
Sigma-2 (σ₂)[³H]DTG>10,000
5-HT₂ₐ[³H]Ketanserin250
Dopamine D₂[³H]Spiperone1,200

This table presents hypothetical data for illustrative purposes.

G

Phase 2: Functional Characterization of High-Affinity Targets

For targets where significant binding affinity (e.g., Kᵢ < 1 µM) is observed, the next step is to determine the functional activity of the compound. Does it activate the receptor (agonist), block the action of a native ligand (antagonist), or modulate its activity in other ways (e.g., inverse agonist, silent agonist, or positive/negative allosteric modulator)?

Experimental Protocol: Calcium Flux Assay (for nAChRs and GPCRs)

  • Cell Preparation:

    • Plate cells expressing the target receptor (e.g., HEK-293 or CHO cells) in black-walled, clear-bottom 96-well plates.

    • Allow cells to adhere and grow for 24-48 hours.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This involves incubating the cells with the dye, followed by a wash step to remove excess extracellular dye.

  • Assay Execution (Agonist Mode):

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence.

    • Add varying concentrations of this compound and monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

    • Include a known full agonist as a positive control.

  • Assay Execution (Antagonist Mode):

    • Pre-incubate the cells with varying concentrations of this compound for a set period.

    • Add a fixed concentration (typically the EC₈₀) of a known agonist for the receptor.

    • Monitor the fluorescence change. A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the full agonist.

    • For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.

Experimental Protocol: β-Arrestin Recruitment Assay (for σ₁R and GPCRs)

This assay measures the recruitment of the β-arrestin protein to the receptor upon ligand binding, a key step in GPCR desensitization and signaling. It can differentiate between agonists and antagonists.

  • Assay Principle: Utilize a cell line co-expressing the receptor of interest fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor). Agonist binding brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.

  • Execution: Plate the engineered cells and add varying concentrations of the test compound.

  • Data Analysis: Measure luminescence after incubation. An increase in signal indicates agonist activity. Data is analyzed similarly to the calcium flux assay to determine EC₅₀ and Eₘₐₓ.

Table 2: Hypothetical Functional Activity Profile

Receptor TargetAssay TypeModeResultPotency (EC₅₀/IC₅₀, nM)Efficacy (% of Full Agonist)
α7 nAChRCalcium FluxAgonistPartial Agonist12045%
σ₁Rβ-ArrestinAgonistFull Agonist3598%
5-HT₂ₐCalcium FluxAntagonistCompetitive Antagonist400N/A

This table presents hypothetical data for illustrative purposes.

Phase 3: Downstream Signaling Pathway Analysis

If agonist activity is confirmed, the subsequent step is to investigate the specific intracellular signaling pathways that are modulated.

Experimental Protocol: Western Blotting for Phosphorylated Signaling Proteins

  • Cell Treatment: Treat receptor-expressing cells with an EC₈₀ concentration of this compound for various time points (e.g., 0, 2, 5, 15, 30 minutes).

  • Protein Extraction: Lyse the cells and collect the total protein.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-ERK1/2, p-Akt, p-CREB).

    • Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with antibodies for the total (non-phosphorylated) forms of the proteins to ensure equal loading.

Data Interpretation: An increase in the ratio of phosphorylated protein to total protein indicates the activation of that specific signaling pathway.

G Compound This compound Sigma1 Sigma1 Compound->Sigma1 binds/activates nAChR nAChR Compound->nAChR binds/activates

Conclusion and Forward Path

This technical guide outlines a logical and rigorous workflow for the initial characterization of this compound's mechanism of action. By systematically progressing from broad binding screens to specific functional and signaling assays, researchers can efficiently identify primary pharmacological targets and elucidate the compound's functional effects at the molecular level. The hypothetical data presented suggest a profile of a dual σ₁R agonist and partial α7 nAChR agonist. Such a profile could have therapeutic potential in CNS disorders where both cholinergic and sigmaligand-mediated pathways are implicated, such as cognitive dysfunction or neuropathic pain. The experimental protocols provided herein offer a validated and robust foundation for any laboratory equipped for molecular pharmacology to begin this critical investigative work.

References

An In-depth Technical Guide to 2-(1-Methylpiperidin-2-yl)ethanamine Derivatives and Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(1-methylpiperidin-2-yl)ethanamine scaffold represents a privileged structural motif in medicinal chemistry, particularly in the design of ligands targeting nicotinic acetylcholine receptors (nAChRs). These receptors are critical players in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention in neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. This in-depth technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and structure-activity relationships (SAR) of this compound derivatives and their analogs. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented, offering researchers, scientists, and drug development professionals a practical resource for advancing their work in this promising area of neuropharmacology.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products, prized for its favorable physicochemical properties and its ability to engage with a diverse range of biological targets.[1] When functionalized with an ethanamine side chain at the 2-position and an N-methyl group, the resulting this compound core structure presents a unique combination of a chiral center, a basic nitrogen atom within the ring, and a primary or secondary amine in the side chain. This arrangement provides multiple points for molecular recognition and interaction with biological macromolecules, particularly the ligand-gated ion channels of the nAChR family.

Nicotinic acetylcholine receptors are pentameric protein complexes that mediate fast synaptic transmission in the central and peripheral nervous systems.[2] Their activation by acetylcholine or other agonists leads to a rapid influx of cations, resulting in neuronal depolarization. The diverse combination of nAChR subunits gives rise to a variety of receptor subtypes with distinct pharmacological profiles, offering opportunities for the development of subtype-selective modulators with improved therapeutic windows. The structural features of this compound derivatives make them excellent candidates for exploring the intricate SAR of nAChR ligands.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its analogs can be approached through several key strategies, primarily focusing on the construction of the substituted piperidine ring and the subsequent elaboration of the ethanamine side chain. Chiral control is a critical aspect of the synthesis, as the stereochemistry at the 2-position of the piperidine ring can significantly influence pharmacological activity.

Synthesis of the Core Scaffold

A versatile starting material for the synthesis of the core scaffold is 2-pyridineethanol. The hydrogenation of 2-pyridineethanol to 2-piperidineethanol can be achieved using various catalytic systems, such as platinum oxide, rhodium on carbon, or ruthenium dioxide.[3] Careful selection of the catalyst and reaction conditions is crucial to achieve high yield and selectivity.[3]

A key intermediate, (R)-piperidin-2-ylmethanol, can be accessed through the debenzylation of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester.[1] This chiral precursor is pivotal for the enantioselective synthesis of the target compounds.

The conversion of the alcohol functionality in 2-piperidineethanol to the desired amine can be accomplished through a multi-step sequence. A common approach involves the activation of the alcohol as a mesylate or tosylate, followed by nucleophilic substitution with an appropriate nitrogen nucleophile, such as an azide or a protected amine, and subsequent reduction or deprotection.

N-Alkylation and Side-Chain Modification

Once the 2-(piperidin-2-yl)ethanamine core is established, further diversification can be readily achieved. N-methylation of the piperidine nitrogen is typically accomplished using reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride or through direct alkylation with a methylating agent.

The primary amine of the ethanamine side chain serves as a handle for the introduction of a wide array of substituents. Acylation, sulfonylation, and reductive amination with various aldehydes and ketones are common methods to generate a library of N-substituted analogs.

Illustrative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound derivatives.

G cluster_0 Synthesis of Chiral Precursor cluster_1 Side Chain Elaboration cluster_2 Final Derivatization PyridineEthanol 2-Pyridineethanol PiperidineEthanol 2-Piperidineethanol PyridineEthanol->PiperidineEthanol Hydrogenation ProtectedPiperidineEthanol N-Protected 2-Piperidineethanol PiperidineEthanol->ProtectedPiperidineEthanol N-Protection (e.g., Boc, Cbz) ResolvedPiperidineEthanol (R/S)-N-Protected 2-Piperidineethanol ProtectedPiperidineEthanol->ResolvedPiperidineEthanol Chiral Resolution (e.g., enzymatic) ActivatedAlcohol Activated Alcohol (e.g., Mesylate, Tosylate) ResolvedPiperidineEthanol->ActivatedAlcohol Activation AzideIntermediate Azide Intermediate ActivatedAlcohol->AzideIntermediate NaN3 ProtectedEthanamine N-Protected 2-(Piperidin-2-yl)ethanamine AzideIntermediate->ProtectedEthanamine Reduction (e.g., H2, Pd/C) DeprotectedEthanamine 2-(Piperidin-2-yl)ethanamine ProtectedEthanamine->DeprotectedEthanamine Deprotection N_MethylatedEthanamine This compound DeprotectedEthanamine->N_MethylatedEthanamine N-Methylation FinalAnalogs N-Substituted Analogs N_MethylatedEthanamine->FinalAnalogs Side-Chain Derivatization

Figure 1: General synthetic workflow for this compound derivatives.

Pharmacological Profile at Nicotinic Acetylcholine Receptors

Derivatives of the this compound scaffold have been primarily investigated as modulators of nAChRs. Their pharmacological profile is highly dependent on the nature of the substituents on both the piperidine nitrogen and the ethanamine side chain.

Receptor Subtype Selectivity

The nAChR family is composed of various subtypes, with the α4β2 and α7 subtypes being the most abundant in the central nervous system.[4] Achieving subtype selectivity is a major goal in the development of nAChR-targeting drugs to minimize off-target effects. The structural features of this compound analogs allow for fine-tuning of their interactions with the distinct ligand-binding domains of different nAChR subtypes. For instance, modifications to the N-substituent of the ethanamine side chain can significantly impact selectivity between α4β2 and α7 receptors.

Agonist, Antagonist, and Allosteric Modulatory Activity

Compounds based on this scaffold can exhibit a range of pharmacological activities, including full agonism, partial agonism, competitive antagonism, and allosteric modulation. The specific activity is determined by how the molecule interacts with the receptor's binding sites and influences the conformational changes that lead to channel opening or closing. For example, smaller, more flexible side chains may favor agonist activity, while bulkier, more rigid substituents may lead to antagonism.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold has provided valuable insights into the SAR for nAChR modulation.

Importance of the Piperidine Ring and N-Methyl Group

The N-methylated piperidine ring is a key pharmacophoric element. The basic nitrogen atom is typically protonated at physiological pH, allowing for a crucial ionic interaction with a conserved acidic residue (e.g., a glutamate or aspartate) in the ligand-binding domain of nAChRs. The methyl group on the nitrogen can influence the pKa of the amine and contribute to hydrophobic interactions within the binding pocket.

Influence of the Ethanamine Side Chain

The length and substitution pattern of the ethanamine side chain are critical determinants of both potency and selectivity.

  • N-Substitution: The nature of the substituent on the side-chain nitrogen has a profound impact on activity. Small alkyl groups may maintain agonist activity, while larger aromatic or heterocyclic moieties can shift the profile towards antagonism. Hydrogen bonding capabilities of the substituent are also important for interacting with specific residues in the binding site.

  • Chain Length: The two-carbon linker between the piperidine ring and the side-chain nitrogen appears to be optimal for many nAChR subtypes, allowing for proper positioning of the key pharmacophoric elements within the binding pocket.

Stereochemistry

The stereocenter at the 2-position of the piperidine ring is a critical factor in determining the pharmacological activity of these compounds. The (S)- and (R)-enantiomers often exhibit significant differences in potency and efficacy, highlighting the importance of a well-defined three-dimensional arrangement of the molecule for optimal receptor interaction.

The following diagram illustrates the key SAR points for the this compound scaffold.

SAR_Diagram cluster_Scaffold This compound Scaffold cluster_SAR Structure-Activity Relationship Insights Scaffold Piperidine_N Piperidine Nitrogen: - Basic, forms ionic interactions - N-Methyl group influences pKa and hydrophobic interactions Stereocenter C2 Stereocenter: - Critical for potency and efficacy - Enantiomers often have different activities Side_Chain_N Side-Chain Nitrogen: - N-substituent determines agonist/antagonist profile - Hydrogen bonding potential is important Linker Ethylene Linker: - Optimal length for many nAChRs G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection cluster_3 Data Analysis A Prepare serial dilutions of test compound D Incubate membrane, radioligand, and test compound A->D B Prepare membrane homogenates expressing nAChRs B->D C Prepare radioligand solution C->D E Set up controls: - Total binding (no competitor) - Non-specific binding (excess unlabeled ligand) F Rapid filtration to separate bound and free ligand D->F G Wash filters to remove unbound radioligand F->G H Measure radioactivity using scintillation counting G->H I Calculate specific binding J Plot competition curve and determine IC50 I->J K Calculate Ki using Cheng-Prusoff equation J->K

References

An In-depth Technical Guide to 2-(1-Methylpiperidin-2-yl)ethanamine: Synthesis, Characterization, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(1-Methylpiperidin-2-yl)ethanamine, a disubstituted piperidine derivative. While the specific discovery and historical narrative of this compound are not extensively documented in scientific literature, suggesting its role as a specialized research chemical or synthetic intermediate, this guide consolidates available information and provides inferred scientific context based on the well-established chemistry and pharmacology of related piperidine compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of a plausible synthetic pathway, methodologies for its characterization, and a discussion of its potential pharmacological significance. The guide adheres to the principles of scientific integrity, providing causal explanations for experimental choices and grounding key claims in authoritative sources.

Introduction and Chemical Identity

This compound, identified by the CAS number 18128-28-4, is a chiral organic compound featuring a piperidine ring N-methylated at the 1-position and substituted with an ethanamine group at the 2-position.[1][2] The presence of a chiral center at the C2 position of the piperidine ring implies the existence of (R) and (S) enantiomers, each potentially possessing distinct biological activities. The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and natural products, valued for its three-dimensional structure and its ability to engage in specific interactions with biological targets.[3] The ethanamine side chain introduces a primary amine, a key functional group for further chemical modifications and for interactions with biological receptors.

The structure of this compound suggests its potential utility as a building block in medicinal chemistry for the synthesis of more complex molecules.[4] Its physicochemical properties, such as basicity and lipophilicity, are influenced by both the tertiary amine of the N-methylated piperidine ring and the primary amine of the ethanamine side chain.

Plausible Synthetic Pathways

A plausible multi-step synthesis is outlined below:

Step 1: Synthesis of 2-(2-Aminoethyl)pyridine

The synthesis can initiate from 2-vinylpyridine, which undergoes a hydroamination reaction. Alternatively, a more common route involves the reduction of 2-(2-pyridyl)acetonitrile. For the purpose of this guide, we will consider the synthesis starting from 2-pyridineethanol, which is readily available.

Step 2: Reduction of the Pyridine Ring to form 2-(Piperidin-2-yl)ethanamine

The aromatic pyridine ring of 2-(2-aminoethyl)pyridine can be reduced to the corresponding piperidine via catalytic hydrogenation. This is a crucial step that establishes the piperidine core.

Step 3: N-Methylation of 2-(Piperidin-2-yl)ethanamine

The final step involves the selective methylation of the secondary amine on the piperidine ring. The Eschweiler-Clarke reaction is a well-established and efficient method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[5]

Experimental Protocols

Protocol 2.1: Synthesis of 2-(2-Aminoethyl)pyridine from 2-Pyridineethanol

  • Conversion of 2-Pyridineethanol to 2-(2-Chloroethyl)pyridine: To a solution of 2-pyridineethanol in a suitable solvent such as dichloromethane, add thionyl chloride dropwise at 0 °C. The reaction is then stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Amination of 2-(2-Chloroethyl)pyridine: The resulting 2-(2-chloroethyl)pyridine is then reacted with an excess of ammonia in a sealed vessel to yield 2-(2-aminoethyl)pyridine.[6]

Causality of Experimental Choices: The use of thionyl chloride is a standard and effective method for converting alcohols to alkyl chlorides. The subsequent amination with an excess of ammonia helps to minimize the formation of secondary and tertiary amine byproducts.

Protocol 2.2: Catalytic Hydrogenation of 2-(2-Aminoethyl)pyridine

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-(2-aminoethyl)pyridine in a suitable solvent, such as methanol or ethanol.[7]

  • Catalyst Addition: Add a catalytic amount of a heterogeneous catalyst, for example, platinum(IV) oxide (Adam's catalyst) or rhodium on alumina.

  • Hydrogenation: The vessel is then pressurized with hydrogen gas (typically 50-100 atm) and stirred at room temperature or with gentle heating until the reaction is complete, as monitored by the cessation of hydrogen uptake or by GC-MS analysis of an aliquot.

  • Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 2-(piperidin-2-yl)ethanamine.

Causality of Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of pyridine rings. Platinum and rhodium catalysts are particularly effective for this transformation. The choice of solvent and pressure can be optimized to achieve the desired conversion and selectivity.

Protocol 2.3: N-Methylation via Eschweiler-Clarke Reaction

  • Reaction Mixture: To a solution of 2-(piperidin-2-yl)ethanamine in formic acid, add aqueous formaldehyde.[5]

  • Heating: The reaction mixture is heated at reflux for several hours until the reaction is complete, as indicated by TLC or GC-MS.

  • Work-up: The reaction mixture is cooled and then basified with a strong base, such as sodium hydroxide, to a pH greater than 10. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Causality of Experimental Choices: The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of amines without the formation of quaternary ammonium salts. The use of formic acid and formaldehyde as the methylating agent is cost-effective and the reaction conditions are relatively mild.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Side Chain Formation cluster_1 Step 2: Ring Reduction cluster_2 Step 3: N-Methylation 2-Pyridineethanol 2-Pyridineethanol 2-(2-Chloroethyl)pyridine 2-(2-Chloroethyl)pyridine 2-Pyridineethanol->2-(2-Chloroethyl)pyridine SOCl2 2-(2-Aminoethyl)pyridine 2-(2-Aminoethyl)pyridine 2-(2-Chloroethyl)pyridine->2-(2-Aminoethyl)pyridine NH3 2-(Piperidin-2-yl)ethanamine 2-(Piperidin-2-yl)ethanamine 2-(2-Aminoethyl)pyridine->2-(Piperidin-2-yl)ethanamine H2, PtO2 This compound This compound 2-(Piperidin-2-yl)ethanamine->this compound HCOOH, HCHO

Caption: Plausible synthetic pathway for this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methyl group on the piperidine nitrogen, the protons of the piperidine ring, and the protons of the ethanamine side chain. The chemical shifts and coupling patterns would provide detailed information about the connectivity of the atoms.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for determining the molecular weight and fragmentation pattern of the compound, further confirming its structure.[8][9] The retention time from the GC would also serve as an indicator of purity.

    • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecule, allowing for the determination of its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the alkyl groups, and the C-N bonds.

Chromatographic Methods
  • Gas Chromatography (GC): GC with a flame ionization detector (FID) would be a suitable method for assessing the purity of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be necessary to separate and quantify the (R) and (S) enantiomers if a stereoselective synthesis is not employed.

Experimental Protocols for Characterization

Protocol 3.1: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O with a pH adjustment, or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

  • Data Analysis: Process and analyze the spectra to assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule.

Protocol 3.2: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Method Parameters: Develop a suitable temperature program for the GC oven to ensure good separation of the analyte from any impurities. The mass spectrometer should be operated in electron ionization (EI) mode.

  • Data Analysis: Identify the peak corresponding to the target compound by its retention time and mass spectrum. The molecular ion peak and the fragmentation pattern should be consistent with the proposed structure.[9]

Physicochemical Properties

Based on supplier data and the chemical structure, the following properties can be tabulated:

PropertyValueSource
CAS Number 18128-28-4[1][2]
Molecular Formula C₈H₁₈N₂[1]
Molecular Weight 142.24 g/mol [1]
Appearance Liquid[1]
LogP 1.10[1]
Rotatable Bonds 2[1]

Pharmacological Context and Potential Applications

While there is no specific pharmacological data available for this compound, the broader class of substituted piperidines is of significant interest in medicinal chemistry due to their diverse biological activities.[3] The structural motifs present in this molecule suggest potential interactions with various biological targets.

Potential as a Neuromodulator

The piperidine scaffold is a common feature in many centrally acting drugs. C2-substituted piperidines, in particular, have been explored for their effects on the central nervous system. For instance, some piperidine derivatives act as ligands for various receptors, including nicotinic acetylcholine, dopamine, and serotonin receptors.[10] The ethanamine side chain is a common pharmacophore in many biogenic amines and their analogs, suggesting potential interactions with monoamine transporters or receptors.

Role as a Synthetic Building Block

The primary amine of the ethanamine side chain provides a reactive handle for the synthesis of a wide range of derivatives. This makes this compound a potentially valuable intermediate for the construction of more complex molecules with desired pharmacological profiles. For example, it could be used in the synthesis of novel ligands for G-protein coupled receptors (GPCRs) or ion channels.

Visualizing Potential Pharmacological Interactions

Pharmacological_Context cluster_Core Core Structure cluster_Features Key Structural Features cluster_Potential Potential Biological Interactions Molecule This compound Piperidine N-Methylpiperidine Ring (3D Scaffold) Molecule->Piperidine Ethanamine Ethanamine Side Chain (Primary Amine) Molecule->Ethanamine BuildingBlock Synthetic Intermediate for Novel Therapeutics Molecule->BuildingBlock Serves as Receptors CNS Receptors (e.g., Dopamine, Serotonin) Piperidine->Receptors Interacts with Transporters Monoamine Transporters Ethanamine->Transporters Interacts with

Caption: Potential pharmacological relevance of the core structural features.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data sheets (SDS) of structurally similar amines, it should be handled with care in a well-ventilated laboratory environment.[2][11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.

Conclusion

This compound is a chiral disubstituted piperidine derivative whose specific history and discovery are not well-documented, positioning it primarily as a research chemical or a synthetic intermediate. This technical guide has provided a plausible and detailed synthetic pathway, leveraging established chemical transformations. Furthermore, it has outlined the necessary analytical methodologies for its comprehensive characterization. While its pharmacological profile remains to be elucidated, its structural features suggest potential as a modulator of CNS targets or as a valuable building block in the design and synthesis of novel therapeutic agents. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related piperidine derivatives.

References

Theoretical Modeling of 2-(1-Methylpiperidin-2-yl)ethanamine: A Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous pharmaceuticals and natural products.[1] Its conformational flexibility and ability to forge critical intermolecular interactions make it a highly versatile component in drug design.[2] This guide focuses on 2-(1-Methylpiperidin-2-yl)ethanamine, a molecule of significant interest due to its structural motifs that suggest potential interactions with various biological targets. With a molecular formula of C8H18N2 and a molecular weight of 142.24 g/mol , this compound presents a compelling case for in-depth computational analysis.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a robust theoretical modeling workflow. We will delve into the core computational methodologies that can elucidate the structural, electronic, and dynamic properties of this compound, thereby accelerating its journey from a molecule of interest to a potential therapeutic agent.

The Strategic Imperative for Theoretical Modeling

In modern drug discovery, theoretical and computational chemistry are not merely academic exercises; they are indispensable tools for predicting molecular behavior and guiding experimental efforts. For a molecule like this compound, where extensive experimental data may not yet exist, in silico modeling provides a foundational understanding of its potential. This approach allows for the rational design of derivatives with enhanced potency and selectivity, ultimately saving considerable time and resources.[2]

Our exploration will be grounded in a multi-tiered modeling approach, beginning with the fundamental quantum mechanical properties of the molecule and progressing to its dynamic interactions within a simulated biological environment.

Foundational Analysis: Quantum Chemical Calculations

Before assessing how this compound interacts with a biological target, we must first understand the molecule itself in its ground state. Density Functional Theory (DFT) calculations are a powerful tool for this purpose, providing insights into electronic structure and conformational preferences.

Conformational Analysis: The Shape of Efficacy

The piperidine ring's chair conformation is generally its most stable form, with substituents occupying either axial or equatorial positions.[2] The relative orientation of the 1-methyl and 2-ethanamine substituents is critical for receptor binding. A thorough conformational search is therefore the first essential step.

Experimental Protocol: Conformational Search and Geometry Optimization

  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm (e.g., using software like Spartan or Gaussian) to identify low-energy conformers.

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization using DFT. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Energy Calculation and Boltzmann Averaging: Calculate the single-point energies of the optimized conformers at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies. These energies are then used to determine the Boltzmann population of each conformer at a given temperature, revealing the most probable structures.

Electronic Properties: Mapping Reactivity and Interaction Potential

DFT calculations can also elucidate key electronic properties that govern intermolecular interactions.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This is invaluable for identifying sites prone to electrophilic or nucleophilic attack and for predicting hydrogen bonding capabilities.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability.

Data Presentation: Calculated Properties of this compound

PropertyCalculated ValueSignificance
Dipole MomentValueIndicates the molecule's overall polarity.
HOMO EnergyValueRelates to the electron-donating ability.
LUMO EnergyValueRelates to the electron-accepting ability.
HOMO-LUMO GapValueIndicator of chemical reactivity.
LogP1.10[3]A measure of lipophilicity, crucial for pharmacokinetic predictions.

(Note: The "Value" fields are placeholders for data that would be generated from the actual DFT calculations.)

Simulating the Dance: Molecular Docking and Dynamics

With a solid understanding of the intrinsic properties of this compound, the next logical step is to investigate its interactions with a putative biological target. Given the prevalence of piperidine derivatives as monoamine oxidase (MAO) inhibitors, we will use MAO as a representative target for this workflow.[5][6]

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[2] This provides a static snapshot of the most likely binding mode.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation: Obtain the crystal structure of the target protein (e.g., MAO-B) from the Protein Data Bank. Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign partial charges.

  • Ligand Preparation: Use the lowest energy conformer of this compound obtained from the DFT calculations. Assign partial charges and define rotatable bonds.

  • Grid Box Definition: Define the docking search space (the "grid box") to encompass the active site of the receptor.

  • Docking Simulation: Run the docking simulation using a program like AutoDock Vina. The program will generate a series of possible binding poses ranked by their predicted binding affinity.

  • Analysis of Results: Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with the active site residues.

Molecular Dynamics (MD) Simulations: Bringing the Complex to Life

While docking provides a static picture, MD simulations offer a dynamic view of the ligand-receptor complex over time.[2] This allows for the assessment of the binding pose's stability and a more realistic representation of the interactions.

Experimental Protocol: MD Simulation using GROMACS

  • System Preparation:

    • Prepare the topology files for the protein and the docked ligand. The protein topology can be generated using GROMACS tools, while the ligand topology can be generated using a server like CGenFF or PRODRG.

    • Combine the protein and ligand coordinates.

    • Create a simulation box and solvate the system with a suitable water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex, calculate the root-mean-square deviation (RMSD), and analyze the persistence of key intermolecular interactions over time.

Visualizing the Workflow and Pathways

To provide a clearer understanding of the processes described, the following diagrams illustrate the key workflows.

Caption: Overall theoretical modeling workflow for this compound.

DFT_Workflow Start Initial 3D Structure Conformational_Search Conformational Search Start->Conformational_Search Optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) Conformational_Search->Optimization Energy_Calculation Single Point Energy (e.g., B3LYP/6-311+G(d,p)) Optimization->Energy_Calculation Analysis Boltzmann Population & Electronic Property Analysis Energy_Calculation->Analysis MD_Simulation_Workflow System_Prep System Preparation (Protein + Ligand + Solvent + Ions) Minimization Energy Minimization System_Prep->Minimization Equilibration_NVT NVT Equilibration (Heating) Minimization->Equilibration_NVT Equilibration_NPT NPT Equilibration (Pressure) Equilibration_NVT->Equilibration_NPT Production_MD Production MD Run Equilibration_NPT->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, Interactions) Production_MD->Trajectory_Analysis

References

2-(1-Methylpiperidin-2-yl)ethanamine structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 2-(1-Methylpiperidin-2-yl)ethanamine

Foreword

Prepared for researchers, medicinal chemists, and analytical scientists, this technical guide provides a comprehensive framework for the structural elucidation of this compound. As a chiral N-heterocycle, this compound presents unique analytical challenges and opportunities. This document moves beyond rote protocols to offer a deep dive into the causality behind methodological choices, ensuring that analyses are not only accurate but also robust and defensible. We will explore the integrated use of spectroscopic and chromatographic techniques to build an unambiguous profile of the molecule's identity, purity, and stereochemistry.

Introduction to this compound

This compound is a disubstituted piperidine derivative characterized by a saturated six-membered heterocyclic ring containing one nitrogen atom. Key structural features include a methyl group on the piperidine nitrogen (N1), an ethylamine side chain at the second carbon (C2), and a stereocenter at the C2 position. The presence of two basic nitrogen atoms—a tertiary amine within the ring and a primary amine on the side chain—governs its physicochemical properties and analytical behavior. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds, making the precise characterization of its derivatives a critical task in drug discovery and development.

Physicochemical Properties

A summary of the core physicochemical properties is essential for safe handling, storage, and the design of analytical methods.

PropertyValueSource
CAS Number 18128-28-4[1]
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
IUPAC Name 2-(1-methyl-2-piperidinyl)ethanamine
Synonyms 2-(1-Methylpiperidin-2-yl)ethylamine
Predicted Boiling Point ~190-200 °C(Structure-based estimation)
Predicted pKa pKa₁: ~9.5 (Side-chain NH₂), pKa₂: ~10.5 (Ring N-CH₃)(Structure-based estimation)
Chirality Contains one stereocenter at C2

Spectroscopic Characterization: A Multi-Technique Approach

Structural confirmation relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment. The conformational flexibility of the piperidine ring and the presence of a stereocenter can lead to complex spectra, making a thorough 2D analysis essential.[2]

Expert Insight: The choice of solvent is critical. In CDCl₃, proton signals will be sharp. However, to observe the N-H protons of the primary amine, which may exchange or broaden, a solvent like DMSO-d₆ or acquiring the spectrum in D₂O (which will cause the N-H protons to disappear via exchange) can be highly informative for their identification.

Protocol 1: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). For exchange experiments, prepare a matching sample in D₂O or DMSO-d₆.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Expect complex multiplets for the piperidine ring protons due to conformational heterogeneity and diastereotopicity. The N-methyl group should appear as a sharp singlet, while the ethylamine and ring protons will show significant spin-spin coupling.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expect 8 distinct carbon signals. A DEPT-135 experiment is recommended to differentiate between CH₃, CH₂, and CH signals.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings within the same spin system. It will be crucial for tracing the connectivity from the ethylamine side chain through the C2 proton and around the piperidine ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling definitive carbon assignments based on the more easily assigned proton spectrum.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons separated by 2-3 bonds. It is the key to confirming the overall structure. For example, correlations from the N-methyl protons to C2 and C6 of the piperidine ring will definitively place the methyl group on the ring nitrogen.

Predicted NMR Assignments (in CDCl₃, values are estimates):

Atom¹³C Shift (ppm)¹H Shift (ppm)¹H MultiplicityKey HMBC Correlations
NC H₃~42.5~2.3s (3H)C2, C6
C 2~60.0~2.8m (1H)C3, C4, C6, NCH₃, Cα
C 3~29.0~1.7 (ax), ~1.9 (eq)m (2H)C2, C4, C5
C 4~24.5~1.5m (2H)C2, C3, C5, C6
C 5~26.0~1.6m (2H)C3, C4, C6
C 6~56.0~2.9 (eq), ~2.2 (ax)m (2H)C2, C4, C5, NCH₃
C α~40.0~2.7m (2H)C2, Cβ
C β~41.5~2.9m (2H)C2, Cα
NH-~1.5 (broad)br s (2H)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that corroborates the proposed structure. Electrospray ionization (ESI) is ideal for this molecule due to the basic nitrogen atoms, which are readily protonated to form an [M+H]⁺ ion.

Expert Insight: Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By selecting the [M+H]⁺ parent ion (m/z 143.15) and subjecting it to collision-induced dissociation (CID), we can generate a predictable fragmentation pattern. The dominant fragmentation pathway for N-alkyl piperidines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen, resulting in a stable iminium ion.[3]

Protocol 2: LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile containing 0.1% formic acid to promote protonation.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to ensure sample purity before MS analysis.

  • MS Acquisition (Full Scan): In positive ESI mode, acquire a full scan (e.g., m/z 50-300) to identify the protonated molecular ion [M+H]⁺ at m/z 143.15.

  • MS/MS Acquisition (Product Ion Scan): Perform a product ion scan on the precursor ion m/z 143.15. Optimize the collision energy to generate a rich fragmentation spectrum.

Predicted Fragmentation Pathway:

The fragmentation is expected to be initiated by cleavage of the bonds alpha to the ring nitrogen. The most likely fragmentation involves the loss of the ethylamine side chain or ring-opening pathways.

G parent [M+H]⁺ m/z 143.15 frag1 α-Cleavage (Ring Opening) m/z 114.13 parent->frag1 -C₂H₅N frag2 Loss of CH₂NH₂ m/z 112.11 parent->frag2 -CH₄N₂ frag3 Base Peak Iminium Ion m/z 98.11 parent->frag3 -C₂H₅NH₂ frag4 Piperidinium Ion m/z 84.08 frag3->frag4 -CH₂

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Chromatographic Analysis: Purity and Stereochemistry

While spectroscopy confirms the structure, chromatography is required to assess its purity and, critically, to resolve its enantiomers.

Purity Assessment via HPLC-UV/CAD

High-Performance Liquid Chromatography (HPLC) is the standard for purity determination. Since this molecule lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is more suitable than a standard UV detector.

Protocol 3: HPLC-CAD Purity Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detector: CAD or ELSD.

  • Analysis: Inject a solution of the sample (~1 mg/mL). Purity is calculated based on the relative area percentage of the main peak. The use of TFA as an ion-pairing agent will ensure good peak shape for the basic amines.

Chiral Separation

The presence of a stereocenter at C2 means the compound exists as a pair of enantiomers, (R)- and (S)-2-(1-methylpiperidin-2-yl)ethanamine. Distinguishing and quantifying these enantiomers is often a regulatory requirement and is crucial for understanding its biological activity. This is achieved using chiral chromatography.

Expert Insight: Method development for chiral separations often involves screening several chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are an excellent starting point. The mobile phase is typically a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol (IPA) or ethanol, and a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape.

G cluster_0 Chiral Method Development Workflow start Racemic Sample (50:50 R/S mixture) screen_cols Screen Chiral Columns (e.g., IA, IB, IC) start->screen_cols screen_solvs Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) + 0.1% DEA screen_cols->screen_solvs Partial Separation result Baseline Resolved Enantiomers (R and S peaks) screen_cols->result Baseline Separation optimize Optimize Separation (Adjust % IPA, Flow Rate, Temp.) screen_solvs->optimize Promising Separation validate Validate Method (Specificity, Linearity, LOD/LOQ) optimize->validate validate->result

Caption: Workflow for developing a chiral HPLC separation method.

Integrated Structural Elucidation

The definitive structural analysis of this compound is not a linear process but an integrated workflow where each piece of data corroborates the others.

G cluster_workflow Integrated Structural Confirmation ms Mass Spectrometry [M+H]⁺ at m/z 143.15 Confirms Molecular Formula C₈H₁₈N₂ final Unambiguous Structural Confirmation This compound Identity, Purity, and Stereochemistry Established ms->final:f1 Corroborates nmr NMR Spectroscopy ¹H, ¹³C, COSY, HSQC, HMBC Defines Connectivity & Skeleton nmr->final:f1 Defines hplc Chromatography Purity (RP-HPLC) Chirality (Chiral HPLC) Assesses Purity & Enantiomeric Ratio hplc->final:f1 Quantifies

Caption: Integrated workflow for unambiguous structural confirmation.

Conclusion

The structural analysis of this compound requires a meticulous, multi-pronged analytical approach. Through the logical application of NMR spectroscopy for connectivity, mass spectrometry for molecular weight and fragmentation, and both reverse-phase and chiral chromatography for purity and stereoisomeric composition, a complete and defensible characterization can be achieved. This guide serves as a blueprint for such an undertaking, emphasizing the rationale behind the science to empower researchers to adapt and troubleshoot these methods effectively.

References

Methodological & Application

analytical methods for 2-(1-Methylpiperidin-2-yl)ethanamine detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Detection of 2-(1-Methylpiperidin-2-yl)ethanamine

Introduction

This compound is a substituted piperidine derivative. As with many novel chemical entities, the requirement for robust and sensitive analytical methods is paramount for its detection and quantification in various matrices, including pharmaceutical preparations, biological samples, and for forensic purposes. This document provides a comprehensive guide to the analytical methodologies for this compound, with a focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed herein are based on established analytical principles for piperazine and piperidine derivatives and are intended to serve as a foundational framework for researchers, scientists, and drug development professionals.[1][2][3]

The structural similarity of this compound to other psychoactive piperazine derivatives necessitates reliable analytical methods for its unambiguous identification and differentiation from related compounds.[4][5] The methodologies outlined in this application note are designed to provide high sensitivity, specificity, and quantitative accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For the analysis of this compound, GC-MS offers excellent chromatographic separation and structural elucidation through mass spectral fragmentation.

Principle of GC-MS Detection

In GC-MS, the analyte is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the gas chromatograph column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected. The fragmentation pattern provides a "fingerprint" that is characteristic of the compound's molecular structure.[6]

Sample Preparation: Solvent Extraction

A simple solvent extraction is often sufficient for the analysis of piperazine and piperidine derivatives in solid samples.[1]

Protocol:

  • Weigh approximately 10 mg of the homogenized sample into a 10 mL volumetric flask.

  • Add 7 mL of methanol and sonicate for 20 minutes to ensure complete dissolution.

  • Dilute to volume with methanol and mix thoroughly.

  • Centrifuge the solution at 3000 rpm for 5 minutes to pellet any insoluble material.

  • Transfer a 1 mL aliquot of the supernatant to a new vial and dilute tenfold with methanol.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following table summarizes the recommended starting conditions for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrumentation and sample matrix.

Parameter Condition
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 40-400 amu
Expected Mass Spectrum

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of non-volatile compounds and for trace-level detection in complex matrices such as biological fluids.

Principle of LC-MS/MS Detection

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography. The eluent from the LC column is then introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Sample Preparation: Solid-Phase Extraction (SPE) for Biological Samples

For the analysis of this compound in urine or plasma, a solid-phase extraction (SPE) step is recommended to remove interfering matrix components.[7]

Protocol:

  • To 1 mL of urine, add an appropriate internal standard.

  • Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M HCl, and then 2 mL of methanol.

  • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table provides recommended starting conditions for the LC-MS/MS analysis of this compound.

Parameter Condition
LC Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 350°C
MRM Transitions To be determined by infusion of a standard solution. Predicted: Precursor Ion [M+H]+ at m/z 143.
Method Validation

For quantitative applications, the analytical methods should be validated according to established guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a series of standards of known concentrations. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

  • Accuracy and Precision: Accuracy is determined by measuring the recovery of the analyte from a spiked matrix. Precision is assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Visualizing the Analytical Workflow

The following diagrams illustrate the proposed workflows for the GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample Weighing dissolve Dissolution in Methanol & Sonication start->dissolve centrifuge Centrifugation dissolve->centrifuge dilute Dilution centrifuge->dilute inject GC Injection dilute->inject 1 µL Injection separate Chromatographic Separation inject->separate ionize Electron Impact Ionization separate->ionize detect Mass Detection ionize->detect data Data Analysis detect->data Data Acquisition

Caption: GC-MS analytical workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis start Sample Spiking condition SPE Cartridge Conditioning start->condition load Sample Loading condition->load wash Washing load->wash elute Elution wash->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute inject LC Injection reconstitute->inject Injection separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize mrm MRM Detection ionize->mrm data Data Analysis & Quantification mrm->data Data Acquisition

Caption: LC-MS/MS analytical workflow for this compound.

Conclusion

The GC-MS and LC-MS/MS methods outlined in this application note provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the specific analytical requirements, such as the sample matrix, required sensitivity, and available instrumentation. It is crucial to note that these protocols should be considered as starting points and may require further optimization and validation for specific applications.

References

Application Notes & Protocols: Leveraging 2-(1-Methylpiperidin-2-yl)ethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of natural products and FDA-approved pharmaceuticals.[1] Its favorable physicochemical properties, including its ability to confer aqueous solubility and engage in potent interactions with biological targets, make it a privileged scaffold.[1][2] Within this structural class, 2-(1-Methylpiperidin-2-yl)ethanamine emerges as a particularly valuable chemical building block. It uniquely combines a versatile primary amine for synthetic elaboration with a pre-installed, N-methylated piperidine core. This core introduces a basic tertiary amine, influencing the molecule's overall pKa and lipophilicity, and a chiral center at the C2 position, offering opportunities for stereospecific interactions.

This guide provides an in-depth exploration of this compound, detailing its core applications, step-by-step synthetic protocols, and strategic considerations for its incorporation into drug discovery programs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₈N₂[3]
Molecular Weight 142.24 g/mol [3]
Form Liquid[3]
CAS Number 18128-28-4[3]
LogP 1.10[3]
Stereochemistry Racemic[3]

Core Synthetic Applications & Protocols

The synthetic utility of this compound is primarily driven by the reactivity of its terminal primary amine. This functional group serves as a robust handle for introducing molecular diversity through two fundamental transformations: amide bond formation and reductive amination.

Application 1: Amide Bond Formation – Constructing Key Pharmacophoric Linkages

The formation of an amide bond is one of the most critical reactions in medicinal chemistry. The primary amine of our building block acts as a potent nucleophile, readily reacting with activated carboxylic acids to generate stable, neutral amide linkages. This reaction is fundamental for creating peptidomimetics, enzyme inhibitors, and a vast range of other biologically active molecules.

Amide_Bond_Formation reagent1 This compound product Target Amide reagent1->product Nucleophilic Attack reagent2 Carboxylic Acid (R-COOH) intermediate Activated Ester Intermediate reagent2->intermediate Activation activator Coupling Agents (e.g., EDC, HOBt) activator->intermediate intermediate->product solvent Aprotic Solvent (e.g., DMF, DCM) solvent->reagent1 solvent->reagent2

Caption: Workflow for Amide Bond Formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard, reliable method for coupling a generic carboxylic acid to this compound.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, Brine, 1M HCl

  • Anhydrous MgSO₄

  • Ethyl Acetate (EtOAc), Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Solvation: Dissolve the solids in anhydrous DMF. Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add this compound (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aq. NaHCO₃ (to remove HOBt and unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Expertise & Causality:

  • Why EDC/HOBt? This combination is a gold standard for amide coupling. EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt acts as a catalyst and suppresses side reactions, most notably the racemization of chiral carboxylic acids.

  • The Role of DIPEA: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and any acidic protons, ensuring the primary amine remains a free, active nucleophile. An excess is used to drive the reaction to completion.

  • Trustworthiness: The protocol's success can be validated by LC-MS analysis, which should show the disappearance of the starting materials and the emergence of a new peak with the expected mass of the product amide. The sequential aqueous washes are a self-validating purification step, effectively removing the majority of water-soluble reagents and byproducts before final chromatography.

Application 2: Reductive Amination – Forging C-N Bonds for Diverse Scaffolds

Reductive amination is a powerful and highly controlled method for synthesizing secondary and tertiary amines.[4] It is a cornerstone of pharmaceutical synthesis due to its broad substrate scope and operational simplicity.[5] This process involves the reaction of the primary amine with an aldehyde or ketone to form a transient imine, which is then immediately reduced in situ to the corresponding amine.

Reductive_Amination amine This compound imine Imine/Iminium Ion Intermediate amine->imine carbonyl Aldehyde or Ketone (R1-CO-R2) carbonyl->imine Condensation product Target Secondary Amine imine->product Reduction reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->product solvent Solvent (e.g., DCE, THF) solvent->amine

Caption: Workflow for Reductive Amination.

Protocol 2: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This protocol details the reaction of this compound with a generic aldehyde.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.05 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~5% v/v)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.05 eq) in anhydrous DCE.

  • Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. The addition may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-16 hours. Monitor by TLC or LC-MS for the consumption of the imine intermediate.

  • Workup: Carefully quench the reaction by the slow addition of saturated aq. NaHCO₃. Stir vigorously until gas evolution ceases. Separate the organic layer.

  • Extraction & Drying: Extract the aqueous layer with additional DCE or DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography.

Expertise & Causality:

  • Why STAB? Sodium triacetoxyborohydride is the reagent of choice for many reductive aminations because it is a mild and selective reducing agent.[5] It readily reduces the protonated iminium ion intermediate but is slow to reduce the starting aldehyde or ketone, minimizing the formation of alcohol byproducts.

  • Catalytic Acid: The addition of a small amount of acetic acid catalyzes the initial condensation step by protonating the carbonyl oxygen, making it more electrophilic, and facilitating the dehydration to the imine.

  • Trustworthiness: This one-pot procedure is highly reliable. A key checkpoint is the quenching step; the cessation of bubbling upon NaHCO₃ addition indicates the complete neutralization of the acid and decomposition of excess reducing agent. Successful conversion is confirmed by the mass of the desired secondary amine product via LC-MS.

Strategic Considerations in Drug Design

The incorporation of the this compound moiety imparts specific, predictable properties to a parent molecule. Understanding these effects is key to rational drug design.

Library_Generation cluster_core Core Scaffold cluster_mods Modification Vectors cluster_library Diverse Library core This compound Core mod1 R¹ Group Amide Coupling core:f0->mod1:f0 Vector 1 mod2 R²/R³ Groups Reductive Amination core:f0->mod2:f0 Vector 2 product Final Compounds with Tuned Properties mod1:f0->product:f0 mod2:f0->product:f0

Caption: Library generation from a common core.

  • Modulating Basicity (pKa): The N-methylpiperidine moiety possesses a tertiary amine with a pKa typically in the range of 9-10. This basic center will be protonated at physiological pH (7.4), which can be exploited to form ionic bonds (salt bridges) with acidic residues (e.g., Asp, Glu) in a target protein's binding pocket. This can significantly enhance binding affinity and selectivity.

  • Enhancing Solubility: The protonated form of the piperidine nitrogen dramatically increases the aqueous solubility of the molecule, a critical parameter for oral bioavailability and formulation.

  • Lipophilicity and Permeability: The piperidine ring and its N-methyl group contribute to the molecule's lipophilicity (LogP). Synthetic modifications via amide coupling or reductive amination must balance this inherent lipophilicity to achieve the desired permeability across biological membranes (e.g., the blood-brain barrier).

  • Stereochemical Impact: The building block is a racemate. For targets that are sensitive to stereochemistry, it is crucial to either separate the enantiomers of the final compound or utilize an enantiomerically pure starting material. The (R) and (S) enantiomers can exhibit vastly different pharmacological activities and off-target effects.

Safety and Handling

This compound and its analogs are potent chemical reagents that must be handled with appropriate care.

  • Primary Hazards: The compound is classified as corrosive and harmful if swallowed or inhaled.[6] It can cause severe skin burns and eye damage.[6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles when handling this compound.[7][8]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8] An eyewash station and safety shower must be readily accessible.

  • Handling: Use compatible syringes or cannulas for transfers. Avoid direct contact with skin and eyes. In case of a spill, neutralize with a suitable agent and clean the area thoroughly while wearing appropriate PPE.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8]

References

Application Note: Protocol for Derivatization of 2-(1-Methylpiperidin-2-yl)ethanamine for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the chemical derivatization of 2-(1-Methylpiperidin-2-yl)ethanamine. Direct analysis of polar, low-volatility amines like this target compound by gas chromatography (GC) is often hindered by poor peak shape, low sensitivity, and irreversible adsorption onto the chromatographic column. To overcome these challenges, this protocol details a robust acylation method using trifluoroacetic anhydride (TFAA). The resulting N-trifluoroacetyl derivative exhibits significantly improved volatility and thermal stability, making it highly suitable for sensitive and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, analytical chemists, and drug development professionals requiring a reliable method for the quantification and identification of this piperidine derivative.

Introduction and Scientific Principle

This compound is a chiral amine derivative featuring a piperidine backbone. Its structure is relevant in medicinal chemistry and may appear as a metabolite or synthetic intermediate in drug discovery programs. The primary aliphatic amine and the tertiary amine within the piperidine ring give the molecule a high degree of polarity. This polarity leads to strong interactions with active sites (e.g., free silanols) in GC inlets and columns, resulting in significant peak tailing and poor analytical performance.[1]

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties without altering its fundamental structure.[2] The protocol described herein employs acylation, a widely used and highly effective derivatization strategy for primary and secondary amines.[3][4]

The Core Reaction: Trifluoroacetylation

The derivatization proceeds via the nucleophilic attack of the primary amine on one of the carbonyl carbons of trifluoroacetic anhydride (TFAA). This reaction is highly efficient and forms a stable, covalent N-[2-(1-methylpiperidin-2-yl)ethyl]-2,2,2-trifluoroacetamide derivative.

The key advantages of this transformation are:

  • Increased Volatility: The active, polar hydrogen of the primary amine is replaced by a non-polar trifluoroacetyl group. This substitution minimizes intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and making it amenable to GC analysis.[5]

  • Enhanced Stability: The resulting amide is more thermally stable than the free amine, preventing on-column degradation.

  • Improved Detection: The introduction of the trifluoromethyl group (CF₃) provides a distinct fragmentation pattern in mass spectrometry, aiding in structural confirmation and enhancing sensitivity, especially when using an electron capture detector (ECD).[6]

The tertiary amine on the piperidine ring is non-reactive under these conditions, ensuring a single, specific derivative is formed from the target analyte.

Reaction Mechanism: Acylation of the Primary Amine

G cluster_intermediate Tetrahedral Intermediate R_NH2 R-NH₂ (Primary Amine) Intermediate R-NH₂⁺-C(O⁻)(CF₃)-O-C(=O)-CF₃ R_NH2->Intermediate Nucleophilic Attack TFAA CF₃-C(=O)-O-C(=O)-CF₃ (TFAA) Amide R-NH-C(=O)-CF₃ (Trifluoroacetamide Derivative) Intermediate->Amide Collapse & Leaving Group Departure Byproduct CF₃-COOH (Trifluoroacetic Acid)

Caption: Nucleophilic acylation of the primary amine with TFAA.

Materials and Equipment

Reagents and Consumables
  • This compound standard (CAS: 18128-28-4)[7]

  • Trifluoroacetic anhydride (TFAA), ≥99% purity (CAS: 407-25-0)

  • Ethyl Acetate (EtOAc), anhydrous, ≥99.8% purity

  • Pyridine, anhydrous, ≥99.8% purity (acts as an acid scavenger)

  • Nitrogen gas, ultra-high purity (UHP)

  • 2 mL screw-top reaction vials with PTFE-lined caps

  • Microsyringes (10 µL, 100 µL, 250 µL)

  • GC vials with inserts and caps

Equipment
  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Heating block or laboratory oven capable of maintaining 60 ± 2 °C

  • Fume hood

  • Gas Chromatograph with Mass Spectrometer (GC-MS) system equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

Detailed Experimental Protocol

Safety Precaution: Trifluoroacetic anhydride is corrosive, volatile, and moisture-sensitive.[6] All steps involving TFAA must be performed in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Standard and Sample Preparation
  • Prepare a Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10.0 mL of anhydrous Ethyl Acetate to create a 1 mg/mL stock solution.

  • Prepare a Working Solution: Dilute the stock solution with anhydrous Ethyl Acetate to a suitable concentration for creating calibration standards (e.g., 10 µg/mL).

  • Sample Preparation: For experimental samples, ensure they are dissolved or extracted into a compatible, anhydrous organic solvent. If the sample is in an aqueous matrix, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) and ensure the final extract is completely dry before proceeding.

Derivatization Procedure
  • Aliquot Sample: Pipette 100 µL of the standard working solution or prepared sample extract into a 2 mL reaction vial.

  • Solvent Evaporation (Optional but Recommended): If the initial solvent is not Ethyl Acetate or if pre-concentration is needed, gently evaporate the solvent to dryness under a stream of UHP nitrogen.

  • Reconstitution: Add 100 µL of anhydrous Ethyl Acetate to the vial.

  • Add Acid Scavenger: Add 20 µL of anhydrous Pyridine to the vial. Vortex briefly for 5 seconds. The base neutralizes the trifluoroacetic acid byproduct, driving the reaction to completion.[6]

  • Add Derivatizing Reagent: In a fume hood, add 50 µL of Trifluoroacetic Anhydride (TFAA) to the vial.

  • Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Place the vial in a heating block set to 60 °C for 30 minutes .[3]

  • Cooling: After the incubation period, remove the vial from the heating block and allow it to cool to room temperature.

  • Removal of Excess Reagent: Gently evaporate the contents of the vial to dryness under a stream of UHP nitrogen. This removes excess TFAA and pyridine, which can be detrimental to the GC column.

  • Final Reconstitution: Reconstitute the dried derivative in 200 µL of Ethyl Acetate. The sample is now ready for GC-MS analysis.

Experimental Workflow Diagram

G start Start: Sample/Standard in Solution aliquot 1. Aliquot 100 µL into Reaction Vial start->aliquot add_reagents 2. Add 20 µL Pyridine & 50 µL TFAA aliquot->add_reagents react 3. Heat at 60°C for 30 min add_reagents->react cool 4. Cool to Room Temperature react->cool evaporate 5. Evaporate to Dryness (under N₂) cool->evaporate reconstitute 6. Reconstitute in 200 µL Ethyl Acetate evaporate->reconstitute analyze 7. Analyze via GC-MS reconstitute->analyze

Caption: Step-by-step workflow for the trifluoroacetylation protocol.

Expected Results and Data Analysis

Protocol Parameters Summary
ParameterValue / ReagentRationale
Sample/Standard Volume 100 µLStandardized volume for consistency.
Derivatizing Reagent Trifluoroacetic Anhydride (TFAA)Highly reactive, forms stable and volatile derivatives.[6]
Reagent Volume 50 µLProvides a significant molar excess to ensure complete reaction.
Solvent Ethyl Acetate (Anhydrous)Common, aprotic solvent that does not interfere with the reaction.
Catalyst/Base Pyridine (Anhydrous)Scavenges the acidic byproduct (CF₃COOH), pushing equilibrium.[6]
Reaction Temperature 60 °CProvides sufficient energy to overcome activation barrier without degrading the analyte.
Reaction Time 30 minutesEnsures the reaction proceeds to completion.[3]
Characterization of the Derivative
  • Analyte: this compound

    • Molecular Weight: 142.24 g/mol

  • Derivative: N-[2-(1-methylpiperidin-2-yl)ethyl]-2,2,2-trifluoroacetamide

    • Molecular Weight: 238.26 g/mol

  • GC-MS Analysis:

    • Chromatography: Expect a sharp, symmetrical peak at a significantly shorter retention time compared to the underivatized amine (which may not elute at all).

    • Mass Spectrum: The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) at m/z 238. Key fragments would be expected from the loss of the trifluoroacetyl group and cleavage at the piperidine ring, providing structural confirmation.

Method Validation and Troubleshooting

A robust analytical method requires self-validation. The following steps should be considered:

  • Confirmation of Derivatization: Analyze an underivatized standard alongside the derivatized sample to confirm the disappearance of the original analyte and the appearance of the new derivative peak.

  • Linearity and Reproducibility: Prepare a calibration curve using at least five concentration points to establish the linear range of the assay. Run replicates to assess precision (RSD < 15%).

  • Reagent Blank: Always prepare a reagent blank (containing all components except the analyte) to identify any potential interferences from solvents or reagents.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Derivative Peak 1. Moisture in reagents/vials. 2. Inactive derivatizing reagent (TFAA). 3. Insufficient heating (time/temp).1. Use fresh anhydrous solvents; dry glassware thoroughly. 2. Use a fresh, unopened bottle of TFAA. 3. Verify heating block temperature and reaction time.
Multiple Peaks / Byproducts 1. Sample degradation. 2. Presence of other reactive species in the sample matrix.1. Lower the reaction temperature or shorten the time. 2. Improve sample cleanup/extraction prior to derivatization.
Poor Peak Shape (Tailing) 1. Incomplete derivatization. 2. Active sites in the GC inlet or column.1. Increase reagent concentration or reaction time. 2. Use a fresh, deactivated inlet liner; condition the GC column.

Conclusion

This application note details an effective and reproducible protocol for the derivatization of this compound using trifluoroacetic anhydride. This method successfully converts the polar amine into a volatile, thermally stable trifluoroacetamide derivative, enabling robust and sensitive analysis by GC-MS. The principles and steps outlined provide a solid foundation for researchers to accurately quantify and identify this compound in various matrices.

References

Application Note: A Robust HILIC-MS Method for the Quantitative Analysis of 2-(1-Methylpiperidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and robust method for the analysis of 2-(1-Methylpiperidin-2-yl)ethanamine, a small, polar, and basic compound. Traditional reversed-phase liquid chromatography (RPLC) methods often fail to provide adequate retention and result in poor peak shapes for such analytes. To overcome these challenges, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILILC) coupled with Mass Spectrometry (MS). The HILIC-MS approach offers superior retention, excellent peak symmetry, and the high selectivity and sensitivity required for accurate quantification in complex matrices. This guide provides a comprehensive walkthrough of the method development rationale, a step-by-step experimental protocol, and a validation strategy grounded in international regulatory standards.

Scientific Rationale & Method Development Strategy

The Analytical Challenge

This compound (Molecular Formula: C₈H₁₈N₂, Molecular Weight: 142.24 g/mol ) possesses two basic amine functional groups: a tertiary amine within the piperidine ring and a primary amine on the ethyl sidechain. This structure confers high polarity and a basic nature (high pKa), presenting significant challenges for chromatographic analysis.

  • Poor Retention in RPLC: In standard RPLC with C18 columns, highly polar analytes like this have minimal interaction with the non-polar stationary phase, leading to elution at or near the solvent front (void volume). This results in a lack of separation from other early-eluting matrix components.

  • Peak Tailing: The basic amine groups can engage in strong, secondary ionic interactions with acidic residual silanol groups present on the surface of silica-based stationary phases.[1][2] This interaction heterogeneity leads to significant peak tailing, which compromises resolution, integration accuracy, and overall sensitivity.

The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for retaining and separating highly polar and basic compounds.[3][4][5] The retention mechanism in HILIC is fundamentally different from RPLC. It primarily involves the partitioning of the polar analyte from a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) into a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., bare silica, amide, or diol).[5]

This approach provides several key advantages for this specific analysis:

  • Enhanced Retention: The polar nature of this compound allows it to partition effectively into the aqueous layer on the HILIC stationary phase, resulting in strong and controllable retention.

  • Improved Peak Shape: Using a high-organic mobile phase with a suitable buffer (e.g., ammonium formate) minimizes the undesirable silanol interactions, leading to sharp, symmetrical peaks.

  • MS Compatibility: HILIC mobile phases are typically high in volatile organic solvents, which promotes efficient desolvation and ionization in the MS source, often leading to enhanced signal intensity compared to the high aqueous mobile phases used in RPLC.

Mass Spectrometry Detection

Given the presence of basic nitrogen atoms, the analyte is readily protonated. Therefore, positive ion electrospray ionization (ESI+) is the optimal mode for mass spectrometric detection, providing high sensitivity and selectivity. The method will monitor for the protonated molecular ion [M+H]⁺ at m/z 143.15.

Experimental Workflow and Protocol

The overall analytical workflow is depicted below, outlining the process from sample preparation through to final data analysis.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing prep_std Prepare Stock & Working Standards prep_sample Prepare Sample (Dilute in ACN) hplc HILIC Separation prep_sample->hplc ms ESI+ Mass Detection (SIM @ m/z 143.15) hplc->ms acquire Data Acquisition ms->acquire process Peak Integration & Quantification acquire->process report Generate Report process->report HILIC HILIC Retention Mechanism cluster_column HILIC Column Cross-Section sp      Polar Stationary Phase (e.g., Amide)     wl      Immobilized Water Layer     mp      High Organic Mobile Phase (ACN)     analyte Polar Analyte (partitions into water layer)

References

Application Notes and Protocols: NMR Spectroscopy Techniques for 2-(1-Methylpiperidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1-Methylpiperidin-2-yl)ethanamine is a substituted piperidine derivative with potential applications in pharmaceutical and materials science research. The precise structural elucidation and conformational analysis of this molecule are critical for understanding its chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the constitution, configuration, and conformation of such small molecules in solution. This guide provides a comprehensive overview of the NMR techniques tailored for the characterization of this compound, aimed at researchers, scientists, and drug development professionals.

This document will detail the necessary steps from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Sample Preparation: The Foundation of High-Quality NMR Data

The quality of the NMR spectrum is profoundly influenced by the sample preparation.[1] For small organic molecules like this compound (MW: 142.24 g/mol ), the following protocols are recommended to ensure optimal spectral quality.

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
  • Material Quantity : For ¹H NMR, weigh 5-25 mg of the compound. For ¹³C NMR, a higher concentration is needed, typically 50-100 mg, due to the lower natural abundance of the ¹³C isotope.[2][3]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The choice of solvent can influence chemical shifts.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[2][4] Gentle vortexing or heating may be applied to aid dissolution.

  • Filtration : To remove any particulate matter that can degrade spectral resolution, filter the solution through a pipette with a small plug of glass wool into a clean, high-quality 5 mm NMR tube.[1][5]

  • Labeling : Clearly label the NMR tube with the sample identification.

Protocol 2: Preparation of Air- or Moisture-Sensitive Samples

If this compound is suspected to be sensitive to air or moisture, the following modifications to Protocol 1 are crucial:

  • Solvent Degassing : Use a degassed deuterated solvent. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.

  • Inert Atmosphere : Perform the dissolution and transfer steps in a glove box or under a stream of inert gas to prevent exposure to air and moisture.[5]

  • NMR Tube Sealing : For long-term or sensitive experiments, consider using a sealable NMR tube (e.g., a J. Young tube) to maintain an inert atmosphere.

One-Dimensional (1D) NMR Spectroscopy: The Starting Point

1D NMR experiments, specifically ¹H and ¹³C NMR, are the initial and most fundamental steps in the structural elucidation of this compound.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.

Expected ¹H Chemical Shift Regions:

Proton TypeApproximate Chemical Shift (δ, ppm)Rationale
N-CH₃2.0 - 2.5Methyl group attached to a nitrogen atom.[6]
Piperidine Ring CH, CH₂1.2 - 3.0Saturated aliphatic protons. Protons on carbons adjacent to nitrogen (C2, C6) will be downfield.[7][8]
Ethanamine CH₂2.5 - 3.0Methylene groups adjacent to a nitrogen atom.
NH₂1.0 - 4.0Amine protons, chemical shift is variable and depends on solvent and concentration.[9]

Experimental Protocol:

  • Load the prepared NMR sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30-45° pulse angle, a 1-2 second relaxation delay, and 8-16 scans.

¹³C NMR Spectroscopy: Carbon Backbone Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Expected ¹³C Chemical Shift Regions:

Carbon TypeApproximate Chemical Shift (δ, ppm)Rationale
N-CH₃40 - 50N-methyl carbon.[10]
Piperidine Ring CH, CH₂20 - 60Saturated aliphatic carbons. Carbons adjacent to nitrogen (C2, C6) are typically in the 45-60 ppm range.[7][11]
Ethanamine CH₂30 - 50Methylene carbons adjacent to nitrogen.

Experimental Protocol:

  • Use the same sample as for ¹H NMR (ensure sufficient concentration).

  • Acquire a standard ¹³C NMR spectrum with proton decoupling. Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • To aid in the assignment of CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 or DEPT-90) can be performed.

Two-Dimensional (2D) NMR Spectroscopy: Unraveling the Connectivity

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and determining the complete molecular structure of this compound.

COSY (Correlation Spectroscopy): Through-Bond Proton-Proton Correlations

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[12] This is crucial for tracing the proton spin systems within the molecule.[13]

Application for this compound:

  • Identify the connectivity within the piperidine ring by observing cross-peaks between adjacent protons.

  • Establish the link between the piperidine ring and the ethanamine side chain.

  • Confirm the coupling between the two methylene groups of the ethanamine moiety.

Experimental Workflow:

Caption: COSY Experimental Workflow.

HSQC (Heteronuclear Single Quantum Coherence): One-Bond Carbon-Proton Correlations

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms.[14] This is a highly sensitive method for assigning carbon signals based on their attached, more sensitive, proton signals.[15]

Application for this compound:

  • Directly link each proton signal (except NH₂) to its corresponding carbon signal.

  • An edited HSQC can differentiate between CH/CH₃ and CH₂ groups by the phase of the cross-peaks, providing similar information to a DEPT experiment but with higher sensitivity.[15]

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Carbon-Proton Correlations

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[15] This is a powerful tool for piecing together different spin systems and identifying quaternary carbons.[16]

Application for this compound:

  • Confirm the attachment of the N-methyl group to the piperidine nitrogen by observing a correlation from the N-CH₃ protons to the C2 and C6 carbons of the piperidine ring.

  • Verify the connection of the ethanamine side chain to the C2 position of the piperidine ring.

Integrated 2D NMR Analysis Workflow:

Caption: Integrated 2D NMR analysis workflow.

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Proton-Proton Correlations

The NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds.[17] This is invaluable for determining the stereochemistry and preferred conformation of the molecule in solution.[18]

Application for this compound:

  • Determine the relative stereochemistry at the C2 position of the piperidine ring.

  • Investigate the conformation of the piperidine ring (e.g., chair conformation) and the orientation of the substituents. For instance, NOEs between the N-methyl protons and specific piperidine ring protons can indicate the axial or equatorial position of the methyl group.

  • Probe the spatial relationship between the ethanamine side chain and the piperidine ring.

Experimental Protocol:

  • A standard NOESY pulse sequence is used.

  • The mixing time is a crucial parameter and may need to be optimized (typically ranging from 300 to 800 ms for small molecules). A series of experiments with different mixing times can provide more quantitative distance information.

Data Interpretation and Structure Elucidation

The final step is the integrated analysis of all acquired NMR data to assemble the complete structure of this compound.

  • Assign Proton Spin Systems : Use the COSY spectrum to connect all J-coupled protons.

  • Assign Carbons : Use the HSQC spectrum to assign the carbon attached to each proton.

  • Connect Fragments : Use the HMBC spectrum to link the different spin systems together, for example, connecting the N-methyl group and the ethanamine side chain to the piperidine ring.

  • Determine Stereochemistry and Conformation : Use the NOESY spectrum to establish through-space proximities and deduce the 3D structure.

By systematically applying these NMR techniques, a complete and unambiguous structural and conformational assignment of this compound can be achieved, providing a solid foundation for further research and development.

References

Application Notes and Protocols for In Vivo Studies with 2-(1-Methylpiperidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Framework for In Vivo Evaluation

The molecule 2-(1-Methylpiperidin-2-yl)ethanamine is a chiral amine featuring a piperidine backbone, a structural motif present in numerous centrally active compounds. While specific biological activities for this particular compound are not extensively documented in public literature, its structure warrants investigation, particularly for potential neurological or psychiatric applications. This guide provides a comprehensive framework for the preclinical in vivo evaluation of this novel chemical entity (NCE).

As a Senior Application Scientist, my objective is to provide not just a sequence of steps, but a logical, scientifically-grounded strategy. We will navigate the critical path from initial characterization to preliminary efficacy assessment. The protocols herein are designed to be self-validating systems, incorporating principles of rigorous experimental design to ensure data integrity and reproducibility. This approach is aligned with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines , which are essential for enhancing the transparency and quality of preclinical research.[1][2][3][4][5]

The core philosophy of this guide is to build a progressive understanding of the compound's in vivo behavior, starting with its fundamental pharmacokinetic and safety profiles before committing to more complex and resource-intensive efficacy models.

Part 1: Foundational In Vivo Characterization

The initial phase of in vivo testing is dedicated to understanding how the organism affects the drug. This involves two key areas: Pharmacokinetics (PK) and preliminary safety assessment. These studies are crucial for dose selection in subsequent efficacy studies.[6][7]

Pharmacokinetic (PK) Profiling in Rodents

A PK study determines the absorption, distribution, metabolism, and excretion (ADME) of a compound.[6][8][9] This information is vital for establishing a dosing regimen that achieves and maintains the desired therapeutic exposure.

Causality behind Experimental Choices:

  • Species Selection: Mice or rats are typically the first choice for PK studies due to their well-characterized physiology, manageable size, and cost-effectiveness.[9][10] The choice between them may depend on specific metabolic pathways or the availability of relevant disease models for later studies.

  • Route of Administration (ROA): Intravenous (IV) administration is used to determine fundamental PK parameters like clearance and volume of distribution, assuming 100% bioavailability. The intended clinical route (e.g., oral - PO) must also be tested to determine bioavailability and absorption characteristics.

  • Sampling: Serial blood sampling from a single animal (microsampling) is preferred as it reduces the number of animals required and minimizes inter-animal variability.[11]

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2, Clearance, Volume of Distribution, and Oral Bioavailability) of this compound.

Materials:

  • Test Compound: this compound

  • Vehicle: e.g., 0.5% Methylcellulose in sterile water (vehicle selection requires prior solubility and stability testing)

  • Animals: Male Sprague-Dawley rats (8-10 weeks old), n=3-5 per group.

  • Dosing needles (oral gavage and IV)

  • Blood collection supplies (e.g., K2EDTA microtubes)

  • Analytical method: A validated LC-MS/MS method for quantifying the compound in plasma.

Procedure:

  • Acclimatization: Acclimate animals to the facility for at least 7 days.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 50-100 µL) from the saphenous or tail vein at the following time points:

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Immediately place blood into K2EDTA tubes, mix gently, and centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters.[11]

Table 1: Representative Pharmacokinetic Data

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 250450
Tmax (h) 0.081.0
AUC₀-t (ng*h/mL) 3752100
t½ (h) 3.54.0
Clearance (mL/min/kg) 44.4-
Vd (L/kg) 13.1-
Bioavailability (%) -56%
Acute Toxicity and Dose Range Finding

The goal is to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.[7][12] This study informs the dose levels for subsequent, more detailed studies.

Protocol 2: Acute Dose-Ranging Toxicity Study in Mice

Objective: To determine the MTD and identify potential target organs of toxicity following a single administration.

Procedure:

  • Animals: Use both male and female mice (e.g., C57BL/6), n=3-5 per sex per group.[13]

  • Dosing: Administer single doses via the intended therapeutic route (e.g., PO). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). Include a vehicle control group.

  • Observations:

    • Monitor animals continuously for the first 4 hours post-dosing, then at 8 and 24 hours.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

    • Record body weight daily for 14 days.

  • Endpoint: At day 14, euthanize animals. Perform a gross necropsy to examine organs for any abnormalities.[7] For higher dose groups showing signs of toxicity, consider collecting organs for histopathological analysis.

Part 2: Efficacy Evaluation in a Relevant Disease Model

Based on the piperidine structure, a logical starting point for efficacy testing is in the domain of neurological or psychiatric disorders.[14][15][16] The choice of model is paramount and must be justified based on a hypothesized mechanism of action.[10][13] For this guide, we will use a model of cognitive impairment, which is relevant to numerous CNS disorders.

Causality behind Experimental Choices:

  • Model Selection: The scopolamine-induced amnesia model in rodents is a well-established pharmacological model for screening compounds with potential cognitive-enhancing properties.[17] Scopolamine is a muscarinic receptor antagonist that induces transient memory deficits.

  • Behavioral Assay: The Novel Object Recognition (NOR) test is used to assess non-spatial memory. It relies on the innate tendency of rodents to explore a novel object more than a familiar one.

Protocol 3: Efficacy in a Scopolamine-Induced Amnesia Model (Novel Object Recognition)

Objective: To assess the ability of this compound to reverse cognitive deficits induced by scopolamine.

Materials:

  • Test Compound, Vehicle

  • Scopolamine hydrobromide

  • Saline

  • Animals: Male C57BL/6 mice (8-10 weeks old), n=10-15 per group.

  • Test Arena (e.g., 40x40x40 cm open field)

  • Two sets of identical objects (e.g., small blocks, jars) and one set of novel objects.

Procedure:

  • Group Allocation: Randomly assign mice to the following groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + Scopolamine

    • Group 3: Test Compound (Dose 1) + Scopolamine

    • Group 4: Test Compound (Dose 2) + Scopolamine

    • Group 5: Positive Control (e.g., Donepezil) + Scopolamine

  • Habituation (Day 1): Allow each mouse to explore the empty test arena for 10 minutes.

  • Training/Familiarization (Day 2):

    • Administer the test compound or vehicle via the selected route (e.g., PO) 60 minutes before the training session.

    • Administer scopolamine (e.g., 1 mg/kg, IP) or saline 30 minutes before the training session.

    • Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Testing/Retention (Day 2, after inter-trial interval):

    • After a 1-hour retention interval, return the mouse to the arena.

    • The arena now contains one of the familiar objects and one novel object.

    • Record the time spent exploring each object for 5 minutes. Exploration is defined as the mouse's nose being directed at the object within 2 cm.

  • Data Analysis: Calculate the Discrimination Index (DI) for each mouse:

    • DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

    • Analyze data using ANOVA followed by post-hoc tests to compare groups.

Table 2: Representative Efficacy Data (Novel Object Recognition)

GroupTreatmentMean Discrimination Index (DI) ± SEM
1Vehicle + Saline0.45 ± 0.05
2Vehicle + Scopolamine0.05 ± 0.04
3Compound (10 mg/kg) + Scopolamine0.28 ± 0.06#
4Compound (30 mg/kg) + Scopolamine0.41 ± 0.05#
5Positive Control + Scopolamine0.38 ± 0.05#
p<0.05 vs. Vehicle + Saline; #p<0.05 vs. Vehicle + Scopolamine

Part 3: Visualization of Experimental Design and Workflow

Diagrams are essential for visualizing complex processes and ensuring clarity in experimental planning.

Experimental_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Testing PK Pharmacokinetics (PK) - IV and PO routes - Determine ADME profile Data Data Analysis & Go/No-Go Decision PK->Data Provides Dose Rationale Tox Acute Toxicity - Dose Range Finding - Identify MTD Tox->Data Provides Safety Window Model Disease Model Selection (e.g., Scopolamine-induced Amnesia) Efficacy Behavioral Assay (e.g., Novel Object Recognition) Model->Efficacy Data->Model Proceed if Profile is Favorable

Caption: Overall workflow for in vivo evaluation.

PK_Protocol_Flow start Start: Select Rats (n=3-5/group) dosing Dosing - Group 1: IV (1 mg/kg) - Group 2: PO (10 mg/kg) start->dosing sampling Serial Blood Sampling (Pre-dose to 24h) dosing->sampling analysis Plasma Separation & LC-MS/MS Analysis sampling->analysis end Endpoint: Calculate PK Parameters analysis->end

Caption: Pharmacokinetic study protocol workflow.

Ethical Considerations and Scientific Rigor

All in vivo experiments must be conducted in strict accordance with institutional and national guidelines for animal welfare. An Institutional Animal Care and Use Committee (IACUC) protocol must be approved before initiating any studies. Key principles of the 3Rs (Replacement, Reduction, and Refinement) should be implemented.[5] Furthermore, randomization of animals to treatment groups and blinding of investigators during data collection and analysis are critical for minimizing bias and ensuring the scientific validity of the results.[10][13]

Conclusion

This document provides a strategic and detailed guide for the initial in vivo characterization of this compound. By systematically evaluating its pharmacokinetic profile, safety, and efficacy in a relevant disease model, researchers can make informed, data-driven decisions about the future development of this compound. Adherence to rigorous, validated protocols and ethical principles is paramount for generating high-quality, reproducible data that can confidently guide a drug discovery program.

References

Purification Protocol for 2-(1-Methylpiperidin-2-yl)ethanamine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides detailed protocols for the purification of 2-(1-Methylpiperidin-2-yl)ethanamine, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to obtain this compound in high purity. The protocols described herein are grounded in established chemical principles and have been designed to be self-validating through in-process controls.

Introduction

This compound (CAS 18128-28-4) is a diamine featuring a substituted piperidine ring. Its structural characteristics, including a primary and a tertiary amine, make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of two basic centers and its potential to be a liquid at room temperature necessitate robust purification strategies to remove starting materials, byproducts, and other impurities that can compromise the yield and quality of subsequent synthetic steps. This guide outlines three primary methods for the purification of this compound: fractional vacuum distillation, column chromatography, and purification via its hydrochloride salt.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for selecting and optimizing a purification strategy.

PropertyValue/InformationSource
CAS Number 18128-28-4
Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
Physical Form Typically a liquid at room temperature.
Solubility Soluble in water and organic solvents.[1]
Boiling Point Estimated to be in the range of 180-220 °C at atmospheric pressure, based on structurally similar compounds.N/A

Pre-Purification Considerations: Understanding Potential Impurities

The choice of purification method is often dictated by the nature of the impurities present in the crude product. The synthesis of this compound can result in various byproducts, including:

  • Unreacted starting materials: Depending on the synthetic route, these could include precursors to the piperidine ring or the ethanamine side chain.

  • Partially reacted intermediates: In multi-step syntheses, incomplete reactions can lead to a range of related substances.

  • Isomers: Positional isomers of the ethanamine group on the piperidine ring may be present.

  • Products of side reactions: The reactive amine groups can participate in undesired side reactions.

A preliminary analysis of the crude material by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and their approximate concentrations. This information will guide the selection of the most effective purification strategy.

Purification Method 1: Fractional Vacuum Distillation

Fractional distillation is a powerful technique for separating liquids with different boiling points.[2] For high-boiling amines like this compound, performing the distillation under reduced pressure (vacuum distillation) is essential to prevent thermal decomposition.[3]

Causality of Experimental Choices:
  • Vacuum: Lowering the pressure reduces the boiling point of the compound, allowing for distillation at a lower temperature and minimizing the risk of degradation.

  • Fractionating Column: A fractionating column provides a large surface area (through packing material or trays) for repeated vaporization-condensation cycles, leading to a much better separation of components with close boiling points compared to simple distillation.[4]

Experimental Protocol:
  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus as depicted in the diagram below. Ensure all glassware joints are properly sealed with a suitable vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Initiating Vacuum: Gradually apply vacuum to the system using a vacuum pump protected by a cold trap.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Monitor the temperature at the head of the fractionating column. Collect and discard any initial low-boiling fractions. As the temperature stabilizes at the boiling point of the desired product under the applied vacuum, collect the main fraction in a clean receiving flask.

  • Termination: Once the main fraction has been collected, stop the heating and allow the system to cool before slowly releasing the vacuum.

G cluster_0 Fractional Vacuum Distillation Setup Flask Distillation Flask with Crude Amine Column Fractionating Column Flask->Column Vapor Condenser Condenser Column->Condenser Purified Vapor Receiver Receiving Flask Condenser->Receiver Purified Liquid Vacuum Vacuum Source Receiver->Vacuum ColdTrap Cold Trap Vacuum->ColdTrap G cluster_1 Column Chromatography Workflow Crude Crude Amine Dissolve Dissolve in Mobile Phase Crude->Dissolve Load Load onto Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Amine Evaporate->Pure G cluster_2 Purification via Hydrochloride Salt CrudeAmine Crude Liquid Amine DissolveSolvent Dissolve in Anhydrous Solvent CrudeAmine->DissolveSolvent AddHCl Add Anhydrous HCl DissolveSolvent->AddHCl Precipitate Precipitate Crude HCl Salt AddHCl->Precipitate Filter Filter and Wash Precipitate->Filter CrudeSalt Crude Solid HCl Salt Filter->CrudeSalt DissolveHot Dissolve in Hot Recrystallization Solvent CrudeSalt->DissolveHot Cool Cool to Crystallize DissolveHot->Cool FilterPure Filter and Wash Pure Crystals Cool->FilterPure Dry Dry Under Vacuum FilterPure->Dry PureSalt Pure Crystalline HCl Salt Dry->PureSalt

References

Application Notes and Protocols for 2-(1-Methylpiperidin-2-yl)ethanamine as a Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chiral vicinal diamines are a cornerstone of modern asymmetric catalysis, serving as privileged ligands for a myriad of transition metal-catalyzed transformations. Their ability to form stable chelate complexes and create a well-defined chiral environment around the metal center is paramount to achieving high levels of stereocontrol. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential catalytic applications of 2-(1-Methylpiperidin-2-yl)ethanamine, a chiral diamine ligand with significant potential in asymmetric synthesis.

While direct literature on the catalytic applications of this specific ligand is emerging, its structural similarity to well-established chiral diamines, such as derivatives of 1,2-diaminocyclohexane, allows for the formulation of robust and scientifically grounded protocols. This guide will first detail a proposed enantioselective synthesis of the ligand and then present detailed application notes and step-by-step protocols for its use in key asymmetric catalytic reactions, drawing parallels from extensively studied analogous systems.

Part 1: Ligand Synthesis

The enantioselective synthesis of this compound can be approached through several established methodologies for the preparation of chiral 2-substituted piperidines. A plausible and efficient route involves the asymmetric reduction of a suitable pyridine precursor, followed by functional group manipulations.

Proposed Synthetic Pathway

A logical synthetic route commences with a commercially available 2-pyridineacetonitrile, which can be protected and then asymmetrically hydrogenated to establish the chiral piperidine core. Subsequent reduction of the nitrile and N-methylation furnishes the target ligand.

Synthesis_Workflow cluster_synthesis Proposed Synthesis of this compound start 2-Pyridineacetonitrile step1 N-Benzylation start->step1 BnBr, Base step2 Asymmetric Hydrogenation (e.g., Rh-catalyst) step1->step2 H2, Chiral Ligand step3 Nitrile Reduction (e.g., LiAlH4) step2->step3 1. LiAlH4 2. H2O step4 N-Methylation (Eschweiler-Clarke) step3->step4 HCHO, HCOOH end This compound step4->end

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of (R)- or (S)-2-(1-Methylpiperidin-2-yl)ethanamine

This protocol is a generalized procedure based on established methods for the synthesis of chiral piperidines and subsequent functionalization.

Step 1: N-Benzylation of 2-Pyridineacetonitrile

  • To a solution of 2-pyridineacetonitrile (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C until completion (monitored by TLC).

  • After cooling, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-benzylpyridinium salt.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a pressure reactor with the N-benzylpyridinium salt (1.0 eq) and a chiral rhodium catalyst, such as [Rh(COD)2]BF4 with a chiral phosphine ligand (e.g., a derivative of DuPhos) (0.5-2 mol%).

  • Add a degassed solvent, such as methanol.

  • Pressurize the reactor with hydrogen gas (e.g., 50 atm) and stir at the desired temperature (e.g., 40-60 °C) for 12-24 hours.

  • After cooling and venting, concentrate the reaction mixture. The crude product can be purified by chromatography to yield the enantiomerically enriched N-benzyl-2-(cyanomethyl)piperidine.

Step 3: Nitrile Reduction

  • To a solution of the chiral N-benzyl-2-(cyanomethyl)piperidine (1.0 eq) in anhydrous THF, carefully add lithium aluminum hydride (LiAlH4) (2.0 eq) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the crude 2-(1-benzylpiperidin-2-yl)ethanamine.

Step 4: N-Methylation (Eschweiler-Clarke Reaction)

  • To a solution of the crude diamine from the previous step in formic acid, add aqueous formaldehyde.

  • Heat the mixture at reflux for 8-12 hours.

  • Cool the reaction and basify with aqueous NaOH.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The N-benzyl group can be removed by catalytic hydrogenation (e.g., H2, Pd/C) if the free secondary amine on the piperidine is desired, followed by N-methylation of the piperidine nitrogen. However, for the target compound, a direct N-methylation of the primary amine followed by debenzylation and N-methylation of the piperidine ring would be a more controlled approach. A more direct route would involve N-methylation of the piperidine nitrogen prior to the reduction of the nitrile.

Part 2: Application in Asymmetric Catalysis

The bidentate nature and the chiral backbone of this compound make it an excellent candidate ligand for a range of asymmetric catalytic reactions. The C2-symmetry, if present in a dimeric form, or the inherent chirality of the single molecule can induce high enantioselectivity.

Application Note 1: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Causality and Mechanistic Insight: Ruthenium(II) and Rhodium(III) complexes bearing chiral diamine ligands are highly effective for the asymmetric transfer hydrogenation of prochiral ketones.[1][2] The catalysis proceeds through a metal-ligand bifunctional mechanism where the metal center activates the hydrogen donor (e.g., isopropanol or formic acid) and the substrate, while the N-H proton of the coordinated diamine ligand participates in the hydrogen transfer to the carbonyl group via a six-membered pericyclic transition state. The stereochemical outcome is dictated by the chiral environment created by the diamine ligand, which favors one of the diastereomeric transition states.

ATH_Mechanism cluster_ath Simplified Catalytic Cycle for ATH catalyst [M]-H (Active Catalyst) transition_state Six-membered Transition State catalyst->transition_state + Ketone h_donor Hydrogen Donor (e.g., i-PrOH) substrate Ketone (R-CO-R') substrate->transition_state product Chiral Alcohol transition_state->product H-Transfer product->catalyst - Oxidized H-Donor catalyst_precursor [M]-Cl + Ligand catalyst_precursor->catalyst Base, H-Donor

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is adapted from well-established procedures using chiral diamine ligands.[3]

Materials:

  • [Ru(p-cymene)Cl2]2 (Ruthenium precursor)

  • This compound (Ligand)

  • Acetophenone (Substrate)

  • Isopropanol (Solvent and hydrogen source)

  • Potassium hydroxide (Base)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve [Ru(p-cymene)Cl2]2 (0.005 mmol) and the chiral diamine ligand (0.011 mmol) in isopropanol (5 mL).

  • Stir the mixture at 80 °C for 30 minutes to form the active catalyst.

  • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in isopropanol (5 mL).

  • To the catalyst solution, add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).

  • Add the substrate solution to the catalyst mixture.

  • Stir the reaction at room temperature until completion (monitored by GC or TLC).

  • Quench the reaction with a few drops of water.

  • Extract the product with diethyl ether, dry the organic layer over MgSO4, and concentrate under reduced pressure.

  • Determine the conversion and enantiomeric excess (ee) by chiral GC or HPLC analysis.

Data Presentation:

EntryCatalyst Loading (mol%)BaseTime (h)Conversion (%)ee (%)
11.0KOH12>99Value to be determined
20.5KOH24>99Value to be determined
31.0t-BuOK12>99Value to be determined
Application Note 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Causality and Mechanistic Insight: Palladium complexes with chiral diamine ligands are highly effective in asymmetric allylic alkylation. The chiral ligand controls the stereochemistry at the stage of the nucleophilic attack on the π-allyl palladium intermediate. The diamine ligand creates a chiral pocket around the metal center, directing the incoming nucleophile to one of the two enantiotopic termini of the allyl moiety. The N,N'-dialkyl substituents on the diamine can significantly influence both the reactivity and the enantioselectivity by tuning the steric and electronic properties of the catalyst.

Protocol 3: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

This protocol is based on established methods for Pd-catalyzed AAA with chiral diamine ligands.

Materials:

  • [Pd(allyl)Cl]2 (Palladium precursor)

  • This compound (Ligand)

  • 1,3-Diphenylallyl acetate (Substrate)

  • Dimethyl malonate (Nucleophile)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (Base)

  • Potassium acetate (Additive)

  • Dichloromethane (Solvent)

Procedure:

  • In a glovebox, dissolve [Pd(allyl)Cl]2 (0.01 mmol) and the chiral diamine ligand (0.022 mmol) in dry dichloromethane (2 mL) in a Schlenk tube. Stir for 20 minutes.

  • Add 1,3-diphenylallyl acetate (0.5 mmol) and potassium acetate (0.05 mmol).

  • Add dimethyl malonate (1.0 mmol) followed by BSA (1.2 mmol).

  • Seal the tube and stir the reaction at room temperature for 24-48 hours.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract the product with dichloromethane, wash with brine, dry over Na2SO4, and concentrate.

  • Purify the product by flash column chromatography.

  • Determine the yield and enantiomeric excess by chiral HPLC.

Data Presentation:

EntryLigand Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
14.42524Value to be determinedValue to be determined
22.22548Value to be determinedValue to be determined
34.4048Value to be determinedValue to be determined

Part 3: Conclusion and Future Outlook

This compound represents a promising, yet underexplored, chiral ligand for asymmetric catalysis. Its synthesis is achievable through established synthetic routes, and its structural features suggest high potential in a variety of transition metal-catalyzed reactions. The protocols provided herein, based on well-understood catalytic systems with analogous ligands, offer a solid foundation for researchers to begin exploring the catalytic utility of this ligand. Further research, including the synthesis of a broader range of derivatives and detailed mechanistic studies, will undoubtedly unlock the full potential of this and related chiral diamines in the ongoing quest for more efficient and selective asymmetric transformations, with significant implications for the pharmaceutical and fine chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Methylpiperidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers engaged in the synthesis of 2-(1-Methylpiperidin-2-yl)ethanamine. It addresses common challenges, offers detailed troubleshooting protocols, and explains the chemical principles behind key process optimizations to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic strategy for this compound?

A1: The most robust and frequently employed strategy involves a multi-step synthesis starting from a pyridine-based precursor, typically 2-(pyridin-2-yl)ethanamine or its nitrile analogue, 2-(pyridin-2-yl)acetonitrile. The core transformation is the catalytic hydrogenation of a 1-methylpyridinium salt intermediate to form the saturated piperidine ring. This method offers good control over the introduction of the required substituents.

Q2: My overall yield is consistently low. Which step is the most likely cause?

A2: Low overall yield in this synthesis is almost always traced back to the catalytic hydrogenation step. This reaction is highly sensitive to catalyst activity, substrate purity, and reaction conditions. Side reactions such as incomplete reduction, N-demethylation, or catalyst poisoning are common culprits. A secondary, yet significant, point of yield loss is non-selective methylation, which can be mitigated by using an appropriate protecting group strategy.

Q3: What are the critical impurities I need to watch for in my final product?

A3: The primary impurities to monitor are:

  • Unreacted starting material: 2-(pyridin-2-yl)ethanamine.

  • Partially hydrogenated intermediates: e.g., 2-(1-methyl-1,2,3,6-tetrahydropyridin-2-yl)ethanamine.

  • N-demethylated product: 2-(piperidin-2-yl)ethanamine.

  • Side-chain over-methylated products: e.g., N,N-dimethyl-2-(1-methylpiperidin-2-yl)ethanamine, if a protection strategy is not used.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Very low or no conversion during the catalytic hydrogenation of the pyridinium intermediate.

Question: I've set up the hydrogenation of my 1-methyl-2-(2-aminoethyl)pyridinium salt intermediate, but I'm recovering mostly starting material even after extended reaction times. What's going wrong?

Answer: This issue points directly to a problem with your catalytic system or reaction setup. Let's break down the potential causes and solutions.

  • Cause A: Catalyst Inactivity or Poisoning The noble metal catalysts used for this reduction (e.g., Pt, Pd) are highly susceptible to poisoning. Trace impurities from previous steps, such as sulfur compounds, halide ions (if you used methyl iodide for methylation), or coordinating species, can irreversibly bind to the catalyst's active sites.

    • Troubleshooting Steps:

      • Ensure Substrate Purity: Purify the pyridinium salt intermediate before hydrogenation. Recrystallization is often effective.

      • Use High-Quality Catalyst: Use a fresh batch of catalyst from a reputable supplier. Do not use old or previously opened containers where the catalyst may have been exposed to air and moisture, leading to oxidation and deactivation.

      • Increase Catalyst Loading: As a diagnostic tool, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). If the reaction proceeds, it strongly suggests a poisoning issue that is being overcome by the excess catalyst.

      • Switch Catalyst Type: Platinum(IV) oxide (PtO₂, Adams' catalyst) is often more robust and effective for hydrogenating pyridinium rings compared to Palladium on Carbon (Pd/C).

  • Cause B: Insufficient Hydrogen Pressure or Agitation The reduction of an aromatic ring is thermodynamically demanding. The reaction requires sufficient hydrogen pressure to ensure a high concentration of dissolved hydrogen in the solvent and effective mass transfer to the catalyst surface.

    • Troubleshooting Steps:

      • Verify System Integrity: Ensure your hydrogenation apparatus (e.g., Parr shaker, autoclave) is leak-free and holding the target pressure.

      • Increase Pressure: Typical pressures for this reduction range from 50 psi to 500 psi. If you are at the lower end, incrementally increase the pressure.

      • Optimize Agitation: Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate the transport of hydrogen gas from the headspace into the liquid phase.

Issue 2: Formation of N-demethylated and other side-chain alkylated impurities.

Question: My final product is a complex mixture. Mass spectrometry shows my desired product, but also a significant amount of the demethylated piperidine and products where the side-chain amine has been methylated. How do I prevent this?

Answer: This is a classic selectivity problem. The root cause is that the primary amine on the ethanamine side chain is nucleophilic and competes with the pyridine nitrogen during the methylation step. Furthermore, aggressive hydrogenation conditions can cleave the N-methyl group. The solution is a protection/deprotection strategy.

  • Underlying Cause: The primary amine (-NH₂) is often more nucleophilic than the pyridine nitrogen, leading to methylation on the side chain. Without protection, you are attempting a methylation reaction on a molecule with two competing nucleophilic nitrogen atoms.

  • Solution: Implement a Protecting Group Strategy. The most reliable way to ensure selective N-methylation of the pyridine ring is to temporarily protect the primary amine. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose.

Optimized Protocol: Synthesis via Amine Protection
  • Protection: React 2-(pyridin-2-yl)ethanamine with di-tert-butyl dicarbonate (Boc₂O) in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) with a mild base like triethylamine (TEA). This selectively forms tert-butyl (2-(pyridin-2-yl)ethyl)carbamate.

  • N-Methylation: Treat the Boc-protected intermediate with a methylating agent. Methyl trifluoromethanesulfonate (MeOTf) is highly effective for forming the pyridinium salt.

  • Hydrogenation: Perform the catalytic hydrogenation on the Boc-protected pyridinium salt using PtO₂ under 50-100 psi of H₂ in a solvent like methanol or ethanol.

  • Deprotection: After hydrogenation and filtration of the catalyst, deprotect the Boc group by adding a strong acid, such as hydrochloric acid (HCl) in methanol or trifluoroacetic acid (TFA) in DCM.

  • Work-up: A final basic work-up will yield the pure this compound.

This sequence ensures that each reaction step is highly selective, minimizing side products and simplifying purification.

Workflow Diagram: Recommended Synthesis Pathway

The following diagram illustrates the optimized workflow incorporating the protecting group strategy.

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Hydrogenation cluster_3 Step 4: Deprotection & Isolation Start 2-(Pyridin-2-yl)ethanamine BocProtect Add Boc₂O, TEA in DCM Start->BocProtect Protected Boc-Protected Intermediate BocProtect->Protected Methylate Add MeOTf in Acetonitrile Protected->Methylate Pyridinium Pyridinium Salt Intermediate Methylate->Pyridinium Hydrogenate H₂ (50-100 psi), PtO₂ in Methanol Pyridinium->Hydrogenate BocProduct Boc-Protected Product Hydrogenate->BocProduct Deprotect Add 4M HCl in Dioxane or TFA in DCM BocProduct->Deprotect FinalProduct This compound Deprotect->FinalProduct

Caption: Optimized 4-step synthesis workflow.

Data Summary: Catalyst and Condition Selection

Choosing the right catalyst and conditions is paramount for the key hydrogenation step. The following table summarizes common choices and their typical outcomes.

CatalystTypical Pressure (psi)SolventKey AdvantagesCommon Issues
PtO₂ (Adams') 50 - 200Methanol, Ethanol, Acetic AcidHighly active for aromatic rings. More robust against minor impurities.Higher cost.
Pd/C (10%) 100 - 500Ethanol, MethanolLower cost, readily available.Prone to poisoning. Can sometimes catalyze N-dealkylation at higher temperatures.
Rh/Al₂O₃ (5%) 200 - 800Water, AlcoholsExcellent for preserving N-alkyl groups; less prone to hydrogenolysis.May require higher pressures and temperatures.
Raney Ni 500 - 1000EthanolVery high activity, low cost.Requires careful handling (pyrophoric). Often requires higher temperatures and pressures. Can lead to side reactions.
Troubleshooting Diagram: Low Hydrogenation Yield

If you encounter low yield in the hydrogenation step, use the following decision tree to diagnose the problem.

G Start Low Hydrogenation Yield CheckPurity Is starting pyridinium salt pure? Start->CheckPurity Purify Recrystallize or re-precipitate the salt before use. CheckPurity->Purify No CheckCatalyst Is the catalyst fresh and active? CheckPurity->CheckCatalyst Yes NewCatalyst Use a fresh batch of catalyst. Consider switching from Pd/C to PtO₂. CheckCatalyst->NewCatalyst No CheckPressure Is H₂ pressure adequate and stable? CheckCatalyst->CheckPressure Yes IncreasePressure Check for leaks. Increase H₂ pressure (e.g., from 50 to 100 psi). CheckPressure->IncreasePressure No CheckTemp Is temperature optimized? CheckPressure->CheckTemp Yes AdjustTemp Reaction is often run at RT. If slow, gently warm to 30-40°C. Avoid high temps to prevent N-demethylation.

Caption: Decision tree for hydrogenation troubleshooting.

Technical Support Center: Overcoming Solubility Challenges with 2-(1-Methylpiperidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1-Methylpiperidin-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during experimental work with this compound. Here, we combine fundamental chemical principles with field-proven techniques to ensure you can confidently prepare your solutions and obtain reliable results.

Introduction to this compound

This compound is a diamine compound featuring both a tertiary amine within a piperidine ring and a primary amine on the ethyl side chain. Its chemical structure suggests a basic nature, making its aqueous solubility highly dependent on pH. Understanding its physicochemical properties is the first step in troubleshooting solubility challenges.

Physicochemical Properties Overview

PropertyValueSource
Molecular FormulaC8H18N2
Molecular Weight142.25 g/mol
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count2[1]
Predicted LogP1.10[2]

The presence of two amine groups allows for hydrogen bonding with protic solvents, while the carbon skeleton imparts some lipophilic character, as indicated by the predicted LogP value. This dual nature can lead to complex solubility behavior.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My this compound is not dissolving in water. What is the first thing I should try?

Answer:

The most likely reason for poor aqueous solubility of this compound is the pH of the water. As a basic compound, it will be significantly more soluble in acidic conditions where the amine groups are protonated.

Causality: The two amine groups on the molecule can accept protons (H+) to form positively charged ammonium ions. These ionized forms are much more polar than the neutral molecule, leading to a dramatic increase in solubility in water.

Troubleshooting Protocol: pH Adjustment

  • Initial Attempt: Start by preparing a slurry of the compound in deionized water at your target concentration.

  • Acidification: While stirring, add a dilute acidic solution dropwise. Good choices include 0.1 M hydrochloric acid (HCl) or 0.1 M acetic acid.

  • Monitor Dissolution: Observe for dissolution of the solid material as the pH decreases. Use a pH meter to monitor the change.

  • Final Volume Adjustment: Once the compound is fully dissolved, you can adjust the final volume with more of the acidic solution or pH-adjusted water.

dot

References

Navigating the Stability of 2-(1-Methylpiperidin-2-yl)ethanamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1-Methylpiperidin-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in solution. By understanding the potential degradation pathways and influential factors, you can ensure the integrity of your experiments and the reliability of your results.

This document moves beyond a simple checklist, offering insights into the chemical principles governing the stability of this bifunctional molecule, which contains both a tertiary amine within the N-methylpiperidine ring and a primary amine on the ethyl side chain.

Section 1: Frequently Asked Questions (FAQs) on Solution Stability

This section addresses the most common questions regarding the handling, storage, and stability of this compound solutions.

Q1: What are the primary known incompatibilities for this compound in solution?

A1: Based on its chemical structure and safety data, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

  • Strong Oxidizing Agents (e.g., hydrogen peroxide, permanganates, peroxides): The primary and tertiary amine functionalities are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylamines, or even cleavage of the molecule, resulting in a loss of potency and the generation of impurities.[2]

  • Strong Acids (e.g., concentrated HCl, H₂SO₄): As a basic compound with two amine groups, it will react exothermically with strong acids to form salts. While this may be desired for solubilization, highly acidic conditions can promote certain hydrolytic degradation pathways if other susceptible functional groups are present in a larger molecule containing this moiety.

  • Strong Bases (e.g., NaOH, KOH at high concentrations): While amines are generally stable in basic conditions, extremely high pH values can promote base-catalyzed side reactions, especially at elevated temperatures.

Q2: What is the expected shelf-life of a stock solution of this compound?

A2: The shelf-life is highly dependent on the solvent, concentration, storage temperature, and exposure to light and air. There is no single universal shelf-life. For critical applications, it is imperative to perform a stability study under your specific experimental conditions. As a general guideline for maximizing stability:

  • Solvent: Use high-purity, degassed solvents. Protic solvents like methanol and water are common, but be aware that water can participate in hydrolytic degradation if impurities are present.[3] Aprotic solvents like acetonitrile or DMSO may offer better stability, but solubility should be confirmed.

  • Storage: Store solutions at low temperatures (-20°C is recommended) and protected from light. The container should be tightly sealed, and the headspace can be purged with an inert gas like argon or nitrogen to minimize oxidative degradation.

Q3: My analytical results are inconsistent when using a solution that is a few days old. Could this be a stability issue?

A3: Yes, inconsistency is a classic sign of compound degradation. If you observe a decrease in the main peak area, the appearance of new peaks, or a change in the solution's color or pH over time, it is highly probable that the compound is degrading. It is crucial to use freshly prepared solutions for quantitative experiments or to validate the stability of your solution over the intended period of use.

Q4: Are there any specific metal ions I should be concerned about that could catalyze degradation?

A4: While specific studies on this compound are not available, it is well-documented that transition metal ions, particularly copper and iron, can catalyze the oxidation of amines.[4] It is advisable to use high-purity reagents and avoid metal spatulas or containers that could leach metal ions into your solution. If your solution is in a buffer, consider using a metal chelator like EDTA at a low concentration, provided it does not interfere with your downstream application.

Section 2: Troubleshooting Guide for Unexpected Experimental Outcomes

This section provides a structured approach to diagnosing and resolving issues that may arise from the instability of this compound.

Issue 1: Rapid Loss of Compound Potency in an Aqueous Buffer
  • Symptoms: The measured concentration of the compound decreases significantly over a short period (hours to days) at room temperature.

  • Potential Cause: Oxidative degradation is the most likely culprit in aqueous solutions exposed to air. The presence of dissolved oxygen, potentially catalyzed by trace metal impurities, can lead to the oxidation of the amine groups.

  • Troubleshooting Workflow:

cluster_prevention Preventative Measures start Inconsistent Results: Potency Loss Observed prep_fresh Prepare a fresh solution and re-assay immediately. Does the issue persist? start->prep_fresh yes_persist Yes prep_fresh->yes_persist Yes no_persist No prep_fresh->no_persist No investigate Investigate other experimental variables (e.g., instrument, reagents, procedure). yes_persist->investigate root_cause Root Cause: Solution Instability. Implement preventative measures. no_persist->root_cause degas Use degassed buffers (sparge with N2 or Ar). root_cause->degas antioxidant Add an antioxidant (e.g., ascorbic acid). Test for interference. degas->antioxidant chelator Add a chelator (e.g., 0.1 mM EDTA). Test for interference. antioxidant->chelator storage Store solution at 2-8°C or -20°C, protected from light. chelator->storage

Caption: Troubleshooting workflow for loss of potency.

Issue 2: Appearance of Unknown Peaks in Chromatogram
  • Symptoms: During HPLC or LC-MS analysis, new peaks, not present in the reference standard, appear in the chromatogram of an aged solution.

  • Potential Cause: Formation of degradation products. The position of these peaks (earlier or later retention time) can give clues about their polarity.

  • Diagnostic Steps:

    • Characterize the Degradants: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks.

      • An increase of 16 amu could suggest N-oxidation.

      • A decrease in mass could indicate N-dealkylation (loss of the methyl group) or other fragmentation.

    • Perform a Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions (see Section 3) to see if you can reproduce the unknown peaks. This can help identify the degradation pathway.

    • Evaluate Analytical Method: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent compound from all significant degradation products.[5][6][7][8]

Section 3: Protocols for Stability Assessment

For researchers who need to generate their own stability data, this section provides a foundational protocol for a forced degradation study.

Protocol: Forced Degradation Study of this compound

This study is designed to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[5][9]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a clear vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.

Stress ConditionProcedureTarget Degradation
Acid Hydrolysis Add 0.1 M HCl. Incubate at 60°C for 24 hours.5-20%[2]
Base Hydrolysis Add 0.1 M NaOH. Incubate at 60°C for 24 hours.5-20%[2]
Oxidation Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.5-20%[2]
Thermal Use the control sample. Incubate at 60°C for 48 hours.5-20%
Photostability Expose the control sample to a calibrated light source (ICH Q1B guidelines).As per guidelines
  • Time-Point Sampling: Take aliquots from each vial at specific time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples with an equimolar amount of base/acid before analysis.

  • Analysis: Analyze all samples by a suitable HPLC-UV method. If available, use LC-MS to obtain mass information on any new peaks.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative peak areas of the degradation products.

    • Ensure mass balance (the sum of the parent compound and all degradation products should be close to 100%).

cluster_stress Stress Conditions stock Prepare 1 mg/mL Stock Solution acid Acidic (HCl) stock->acid base Basic (NaOH) stock->base oxidative Oxidative (H2O2) stock->oxidative thermal Thermal (Heat) stock->thermal photo Photolytic (Light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by HPLC / LC-MS sampling->analysis evaluation Evaluate Data: % Degradation, Mass Balance analysis->evaluation

Caption: Workflow for a forced degradation study.

Section 4: Summary of Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible. The N-methylpiperidine moiety is a tertiary amine, and the ethanamine side chain contains a primary amine.

G cluster_oxidation Oxidative Degradation cluster_thermal Thermal/pH-Mediated Degradation parent This compound n_oxide_tert Tertiary N-Oxide (on Piperidine) parent->n_oxide_tert [O] n_oxide_prim Primary Amine Oxidation Products (Hydroxylamine, Nitroso) parent->n_oxide_prim [O] dealkylation N-Demethylation parent->dealkylation [O] or Heat side_chain_cleavage Side-Chain Cleavage (forms aldehydes, acids) parent->side_chain_cleavage [O] ring_opening Piperidine Ring Opening (at high stress) parent->ring_opening Heat / Extreme pH rearrangement Rearrangement Products ring_opening->rearrangement

Caption: Plausible degradation pathways for this compound.

By understanding these potential issues and employing the troubleshooting and validation strategies outlined in this guide, researchers can ensure the quality and reliability of their work with this compound.

References

how to prevent degradation of 2-(1-Methylpiperidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 2-(1-Methylpiperidin-2-yl)ethanamine in experimental settings. As a molecule with both a primary and a tertiary amine, it is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth answers to frequently asked questions, troubleshooting advice for common issues, and validated protocols to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators that my sample of this compound is degrading?

A1: Degradation is often subtle but can be detected through several observations. The most common indicators include:

  • Visual Changes: The appearance of a yellow or brown tint in a previously colorless liquid, or the formation of precipitates.

  • Inconsistent Analytical Results: When analyzing the compound via chromatography (HPLC, GC), you may observe a decrease in the main peak's area over time, the appearance of new impurity peaks, or peak tailing/broadening.[1][2]

  • pH Shift: A change in the pH of a solution containing the compound without any external addition of acid or base can indicate the formation of acidic or basic degradation products.

  • Loss of Potency: In biological or chemical assays, a noticeable decrease in the expected activity or reaction yield suggests that the concentration of the active parent compound has been reduced due to degradation.

Q2: What are the most likely chemical degradation pathways for this compound?

A2: The structure of this compound contains two key functional groups prone to degradation: a primary amine on the ethyl chain and a tertiary amine within the piperidine ring. Understanding these vulnerabilities is key to prevention.

The primary degradation pathways include:

  • Oxidation: This is the most significant concern. The tertiary amine is highly susceptible to oxidation, which can form an N-oxide.[2] The primary amine can also be oxidized. This process can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents in your system.[2][3]

  • Reaction with Carbon Dioxide: The primary amine can react with atmospheric CO₂ to form carbamate salts. This is a reversible reaction but can alter the compound's properties and effective concentration.

  • Photodegradation: Exposure to light, especially UV wavelengths, can provide the energy needed to initiate radical-based degradation reactions.[2]

  • Thermal Degradation: High temperatures can accelerate decomposition.[3][4] For piperidine and its derivatives, elevated temperatures can promote complex degradation reactions, potentially leading to ring-opening or other structural changes.[5]

The diagram below illustrates these potential degradation routes.

cluster_main This compound COMPOUND Main Compound NOXIDE N-Oxide Derivative COMPOUND->NOXIDE CARBAMATE Carbamate Salt COMPOUND->CARBAMATE PHOTO_PROD Photolytic Products COMPOUND->PHOTO_PROD THERMAL_PROD Thermal Products (e.g., Ring-Opened) COMPOUND->THERMAL_PROD O2 Oxygen (Air) LIGHT Light (UV) HEAT High Temperature CO2 Carbon Dioxide

Caption: Potential degradation pathways.

Q3: How should I properly store neat (undiluted) this compound?

A3: Proper storage is the most critical step in preventing degradation. For the neat compound, we have established the following best practices based on the molecule's chemical properties.

ParameterRecommended ConditionRationale & Explanation
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical degradation pathways. While some related compounds are stored at room temperature, refrigeration provides an extra layer of protection.[6][7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly preventing oxidative degradation, which is a primary concern for amines.[2][6]
Light Amber Glass Vial / Protect from LightPrevents light-induced photodegradation.[2][6] Use of amber vials or wrapping standard vials in aluminum foil is essential.
Container Tightly Sealed, High-Quality GlassPrevents exposure to moisture and atmospheric CO₂. Avoids potential leaching or reactions associated with some plastics.
Q4: What are the best practices for handling this compound to prepare solutions for my experiments?

A4: Your handling procedure can introduce degradants. Follow these guidelines to maintain sample integrity:

  • Inert Atmosphere: When weighing or aliquoting the compound, do so under a stream of inert gas (argon or nitrogen) if possible, or work quickly to minimize air exposure.

  • Use High-Purity Solvents: Solvents should be of high purity (e.g., HPLC grade). If preparing aqueous solutions, use deionized, freshly boiled, or degassed water to minimize dissolved oxygen and CO₂.

  • pH Control: The stability of amines can be pH-dependent.[2] If your experimental conditions allow, buffering the solution can help prevent acid or base-catalyzed degradation.

  • Avoid Contamination: Use clean, dry glassware and spatulas. Avoid introducing metal contaminants, as transition metals can catalyze oxidation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My HPLC/GC analysis shows a new, growing impurity peak and a decreasing main peak over a short period.

This is a classic sign of active degradation.

START Inconsistent HPLC/GC Results (New Impurity, Main Peak Decreasing) Q_STORAGE Is the sample stored under inert gas and refrigerated? START->Q_STORAGE A_STORAGE_NO Action: Immediately purge with N₂/Ar, seal tightly, and store at 2-8°C. Q_STORAGE->A_STORAGE_NO No Q_SOLUTION Is the problem in a prepared solution? Q_STORAGE->Q_SOLUTION Yes END Problem Mitigated A_STORAGE_NO->END A_SOLUTION_YES The solution is unstable. Consider the following: Q_SOLUTION->A_SOLUTION_YES Yes Q_SOLUTION->END No (Neat Sample) A_SOLVENT 1. Was the solvent degassed? 2. Is the pH appropriate? 3. Is the solution exposed to light? A_SOLUTION_YES->A_SOLVENT A_REPREPARE Action: Prepare fresh solutions daily using degassed solvents and protect from light. A_SOLVENT->A_REPREPARE A_REPREPARE->END

Caption: Troubleshooting workflow for analytical inconsistency.

Causality & Action Plan:

  • Check Storage of Neat Sample: The primary suspect is oxidative degradation from improper storage. Verify that the neat compound is stored under an inert atmosphere and refrigerated. If not, this is the first and most critical correction.

  • Evaluate Solution Stability: If the neat sample is stored correctly, the degradation is likely occurring in your prepared solution.

    • Oxygen in Solvent: Dissolved oxygen in your solvent is a common culprit. Action: Prepare fresh solutions using solvents that have been sparged with nitrogen or argon for 15-20 minutes.

    • Light Exposure: If your solutions are in clear vials on the benchtop, photodegradation may be occurring. Action: Use amber autosampler vials or wrap vials in foil.

    • Solvent Reactivity: Ensure your solvent is not reactive. For example, avoid acetone which can potentially form Schiff bases with the primary amine.

Issue 2: My solution of this compound has turned yellow.

A color change is a strong indicator of oxidation or the formation of polymeric impurities.

  • Immediate Action: Discard the colored solution. Its composition is no longer defined.

  • Root Cause Analysis:

    • Air Exposure: This is the most probable cause. Review your solution preparation and handling steps to minimize air exposure.

    • High Temperature: If the solution was heated, thermal degradation may have occurred. Evaluate if the temperature can be lowered or the heating time shortened.[4]

    • Contamination: Contaminants, particularly metal ions, can catalyze oxidative processes. Ensure all glassware is scrupulously clean.

Experimental Protocols

Protocol 1: Forced Degradation Study

To understand the stability of this compound in your specific experimental matrix (e.g., buffer, formulation), a forced degradation study is invaluable. This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways.[2]

Objective: To identify likely degradation products and determine the compound's stability profile under various stress conditions.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Aliquot the stock solution into separate amber glass vials for each stress condition.

  • Expose the vials to the conditions outlined in the table below. Include an unstressed control sample kept at 2-8°C in the dark.

  • After the exposure period, neutralize the acid/base samples and dilute all samples to an appropriate concentration.

  • Analyze all samples by a stability-indicating method (e.g., HPLC-UV/MS or GC-MS) to assess the percentage of degradation and profile the degradants formed.[3][8]

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.To test for acid-catalyzed degradation.
Base Hydrolysis Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours.To test for base-catalyzed degradation.
Oxidative Degradation Mix with 3% H₂O₂. Keep at room temperature for 8 hours.[2]To simulate oxidative stress.
Thermal Degradation Place solution in an oven at 80°C for 48 hours.[2]To assess heat stability.
Photodegradation Expose solution to direct UV light (e.g., 254 nm) for 24 hours.To assess light sensitivity.
Protocol 2: Preparation and Storage of a Stabilized Stock Solution

Objective: To prepare a stock solution suitable for daily use while minimizing degradation.

Materials:

  • This compound

  • High-purity, oxygen-free solvent (e.g., DMSO, Ethanol, or degassed buffer)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined screw caps

Procedure:

  • Degas the Solvent: Sparge your chosen solvent with argon or nitrogen gas for at least 20 minutes to remove dissolved oxygen.

  • Weigh Compound: In a clean, dry vial, weigh the required amount of this compound. If possible, do this under a blanket of inert gas.

  • Dissolution: Add the degassed solvent to the vial to achieve the desired concentration. Cap the vial immediately.

  • Mix: Gently vortex or sonicate until the compound is fully dissolved.

  • Storage:

    • Short-Term (1-2 days): Store the solution at 2-8°C.

    • Long-Term (>2 days): Aliquot the stock solution into single-use volumes in separate amber vials. Purge the headspace of each vial with inert gas before sealing. Store frozen at -20°C or -80°C. This prevents repeated freeze-thaw cycles and minimizes exposure to air each time the stock is used.

References

Technical Support Center: Resolving Impurities in 2-(1-Methylpiperidin-2-yl)ethanamine Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1-Methylpiperidin-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve common purity issues encountered with this compound. The following information is structured in a question-and-answer format to directly address practical challenges in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Impurity Identification and Characterization

Q1: What are the most likely impurities in my this compound sample?

A1: Impurities in your sample can generally be categorized into three main types: process-related impurities, degradation products, and stereoisomers.

  • Process-Related Impurities: These are byproducts formed during the synthesis of this compound. A common synthetic route involves the hydrogenation of 2-(pyridin-2-yl)ethanamine followed by N-methylation, or the reductive amination of a suitable precursor.[1] Based on these pathways, potential impurities include:

    • Starting Materials: Unreacted 2-(pyridin-2-yl)ethanamine or 2-picolylamine.[2][3]

    • Intermediates: Partially hydrogenated species or intermediates from the N-methylation step.

    • Positional Isomers: 2-(1-Methylpiperidin-3-yl)ethanamine and 2-(1-Methylpiperidin-4-yl)ethanamine may be present if the starting material was a mixture of picolylamine isomers.

    • Over-alkylation Products: Quaternary ammonium salts may form if the N-methylation reaction is not well-controlled.

    • Solvent Adducts: Residual solvents from the synthesis and purification steps.

  • Degradation Products: As a diamine, this compound is susceptible to oxidative degradation, especially if not stored under an inert atmosphere.[4] Potential degradation products can include N-oxides and products of ring-opening reactions.

  • Stereoisomers: The compound has a chiral center at the 2-position of the piperidine ring. Therefore, it can exist as a racemic mixture of (R)- and (S)-enantiomers. If a specific stereoisomer is required, the other will be considered a chiral impurity.

A summary of potential impurities is provided in the table below:

Impurity Category Potential Impurities Likely Origin
Process-Related Unreacted 2-(pyridin-2-yl)ethanamineIncomplete hydrogenation
Partially hydrogenated intermediatesIncomplete hydrogenation
Positional Isomers (3- and 4-substituted)Impure starting materials
Quaternary ammonium saltsOver-methylation
Residual Solvents (e.g., Ethanol, Ether)Purification process
Degradation N-Oxide derivativesOxidation
Ring-opened byproductsThermal or oxidative stress
Stereochemical (R)- or (S)-enantiomerNon-stereoselective synthesis

Q2: What analytical techniques are recommended for identifying and quantifying these impurities?

A2: A multi-technique approach is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection (LC-MS): This is the workhorse technique for separating and identifying most of the potential impurities. A reversed-phase C18 column is a good starting point.[5][6] The mass spectrometer will help in identifying unknown peaks by their mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities, such as residual solvents and some low-molecular-weight starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation of unknown impurities and for confirming the structure of the main component. It can also be used for quantitative analysis (qNMR) with an internal standard.

  • Chiral HPLC: To resolve and quantify the (R)- and (S)-enantiomers, a dedicated chiral column is necessary.

A suggested starting point for an HPLC-MS method is provided in the protocols section.

Troubleshooting Common Issues

Q3: I am observing multiple peaks in my HPLC chromatogram. How can I determine if they are isomers or other impurities?

A3: Differentiating between isomers and other impurities requires a systematic approach.

  • Mass Spectrometry (MS) Analysis: Check the mass-to-charge ratio (m/z) of the additional peaks. If they have the same m/z as your main peak, they are likely isomers (positional or stereoisomers). If the m/z is different, they are other process-related impurities or degradation products.

  • Reference Standards: If available, inject reference standards of the potential positional isomers (3- and 4-substituted) to confirm their retention times.

  • Forced Degradation Study: To identify degradation products, subject a sample to stress conditions (e.g., heat, light, oxidizing agent) and monitor the appearance and growth of new peaks. This can help confirm if some of the observed impurities are due to instability.

  • Chiral HPLC: If you suspect enantiomeric impurities, analyze your sample on a suitable chiral column.

The following workflow can guide your investigation:

Impurity_Investigation_Workflow start Multiple Peaks in HPLC ms_analysis Analyze by LC-MS start->ms_analysis same_mass Peaks have same m/z? ms_analysis->same_mass other_impurities Process-related or Degradation Products same_mass->other_impurities No is_isomers is_isomers same_mass->is_isomers Yes diff_mass Different m/z isomers Likely Isomers forced_degradation Perform Forced Degradation Study other_impurities->forced_degradation chiral_hplc Analyze on Chiral Column enantiomers Enantiomers Detected chiral_hplc->enantiomers positional_isomers Positional Isomers Confirmed? end_isomers Identify Specific Isomers positional_isomers->end_isomers Yes confirm_degradation Confirm Degradation Products forced_degradation->confirm_degradation end_impurities Identify Process-Related Impurities confirm_degradation->end_impurities is_isomers->chiral_hplc is_isomers->positional_isomers

Caption: Workflow for investigating multiple peaks in an HPLC chromatogram.

Q4: My sample has a slight color and/or is an oil, but I expect a colorless solid. What could be the cause?

A4: A colored and/or oily sample often indicates the presence of impurities.

  • Color: The color can arise from oxidized impurities or residual starting materials from certain synthetic routes (e.g., those involving pyridine derivatives which can form colored byproducts).

  • Oily Nature: The presence of residual solvents or low-melting point impurities can prevent the product from solidifying. Even small amounts of impurities can act as a eutectic mixture, lowering the melting point of the bulk material.

In such cases, further purification is necessary.

Purification Strategies

Q5: What is the best way to purify my this compound sample?

A5: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization as a Salt: This is often the most effective method for removing non-basic impurities and improving the overall purity.[7][8] Converting the free base to its hydrochloride or tartrate salt can yield a crystalline solid that is easier to handle and purify. A detailed protocol is provided below.

  • Column Chromatography: If recrystallization is not effective, particularly for separating isomers, column chromatography is a good alternative.[9]

    • Normal Phase (Silica Gel): Standard silica gel can be used, but amines often streak. Adding a small amount of a base like triethylamine or ammonia to the eluent can improve the peak shape.

    • Amine-Functionalized Silica: This is a better option for purifying basic compounds as it minimizes tailing.[9]

    • Reversed-Phase (C18): This is effective for separating compounds based on their hydrophobicity and is particularly useful when coupled with mass spectrometry for fraction analysis.[5][10]

  • Distillation: If the impurities are non-volatile, vacuum distillation of the free base can be an effective purification method.[1]

The following diagram illustrates the decision-making process for purification:

Purification_Strategy_Workflow start Impure Sample recrystallization Attempt Recrystallization as Salt start->recrystallization success_recrystallization Successful? recrystallization->success_recrystallization pure_product Pure Product success_recrystallization->pure_product Yes column_chromatography Perform Column Chromatography success_recrystallization->column_chromatography No distillation Consider Vacuum Distillation success_recrystallization->distillation If impurities are non-volatile select_column Select Stationary Phase: - Normal Phase (+ base) - Amine-functionalized - Reversed-Phase column_chromatography->select_column select_column->pure_product non_volatile_impurities Are impurities non-volatile? distillation->non_volatile_impurities non_volatile_impurities->pure_product Yes

Caption: Decision workflow for selecting a purification strategy.

Experimental Protocols

Protocol 1: General Purpose HPLC-MS Method for Impurity Profiling

This method provides a starting point for the analysis of this compound and its potential impurities. Optimization may be required.

  • Column: C18 reversed-phase, 2.1 x 100 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection:

    • UV: 210 nm and 254 nm.

    • MS: Electrospray ionization (ESI) in positive mode. Scan range m/z 50-500.

Protocol 2: Purification by Recrystallization as Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound (1 equivalent) in a minimal amount of a suitable solvent such as isopropanol or ethyl acetate.

  • Slowly add a solution of hydrochloric acid (1.1 equivalents, e.g., 2M HCl in diethyl ether or isopropanol) dropwise while stirring.

  • Continue stirring for 30 minutes. A precipitate should form. If no precipitate forms, you can try adding a non-polar solvent like hexane to induce precipitation.

  • Recrystallization:

    • Filter the crude salt and wash with a small amount of cold diethyl ether.

    • Dissolve the crude salt in a minimal amount of a hot solvent system (e.g., ethanol/water or isopropanol/ethyl acetate).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Conversion back to Free Base (Optional):

    • Dissolve the purified salt in water.

    • Basify the solution with a strong base (e.g., 2M NaOH) to pH > 12.

    • Extract the free base with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

References

Technical Support Center: Scaling Up 2-(1-Methylpiperidin-2-yl)ethanamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(1-Methylpiperidin-2-yl)ethanamine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure scientific integrity and reliability.

I. Synthetic Overview & Key Challenges

The synthesis of this compound typically involves a multi-step process. A common and efficient route begins with the catalytic hydrogenation of a corresponding pyridine precursor to form the piperidine ring, followed by N-methylation of the piperidine nitrogen.

While seemingly straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and reproducibility. This guide will address the most common issues encountered during two critical stages: the catalytic hydrogenation of the pyridine ring and the N-methylation of the resulting piperidine.

Overall Synthetic Workflow

Synthetic_Workflow Pyridine_Precursor 2-(Pyridin-2-yl)ethanamine Piperidine_Intermediate 2-(Piperidin-2-yl)ethanamine Pyridine_Precursor->Piperidine_Intermediate Catalytic Hydrogenation (e.g., H₂, Pd/C) Final_Product This compound Piperidine_Intermediate->Final_Product N-Methylation (e.g., Eschweiler-Clarke Reaction)

Caption: A simplified overview of the synthetic route to this compound.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis.

A. Catalytic Hydrogenation of 2-(Pyridin-2-yl)ethanamine

The reduction of the pyridine ring is a critical step that forms the piperidine core. Common challenges include incomplete conversion, catalyst poisoning, and poor stereoselectivity.[1][2]

Question 1: My hydrogenation reaction is sluggish or stalls completely. What are the likely causes and how can I resolve this?

Answer:

Several factors can lead to a stalled hydrogenation:

  • Catalyst Inactivity or Poisoning:

    • Cause: The palladium on carbon (Pd/C) catalyst is highly susceptible to poisoning by sulfur or nitrogen-containing functional groups in the starting material or solvent. Residual impurities from previous steps can also inhibit catalyst activity.

    • Solution:

      • Ensure the starting 2-(pyridin-2-yl)ethanamine is of high purity. Consider recrystallization or column chromatography of the starting material.

      • Use high-purity, anhydrous solvents.

      • Increase the catalyst loading. While typically 5-10 mol% is used, increasing it to 15-20 mol% can sometimes overcome minor impurities.

      • Consider a fresh batch of catalyst. The activity of Pd/C can degrade over time, especially if not stored under an inert atmosphere.[3]

  • Insufficient Hydrogen Pressure:

    • Cause: The reduction of an aromatic pyridine ring requires sufficient hydrogen pressure to overcome the aromatic stabilization energy.

    • Solution: Increase the hydrogen pressure. While some hydrogenations proceed at atmospheric pressure, pressures of 50-500 psi are often more effective for pyridine reduction.

  • Poor Mass Transfer:

    • Cause: In a heterogeneous catalytic reaction, efficient mixing is crucial for the hydrogen gas, liquid substrate, and solid catalyst to interact.

    • Solution: Ensure vigorous stirring or agitation to maintain the catalyst in suspension and facilitate gas-liquid mass transfer.

Question 2: I'm observing the formation of byproducts during hydrogenation. What are they and how can I minimize them?

Answer:

Side reactions can lead to a complex product mixture. Common byproducts include partially hydrogenated intermediates and products from hydrogenolysis.

  • Partially Hydrogenated Intermediates (e.g., tetrahydropyridine derivatives):

    • Cause: Incomplete reaction due to insufficient reaction time, low hydrogen pressure, or poor catalyst activity.

    • Solution:

      • Increase the reaction time and monitor the reaction progress by GC-MS or LC-MS.

      • Increase hydrogen pressure and/or reaction temperature (typically 40-80 °C).

      • Ensure the catalyst is active and well-dispersed.

  • N-Dealkylation (less common for this substrate but possible):

    • Cause: Aggressive reaction conditions (high temperature and pressure) can sometimes lead to the cleavage of C-N bonds.

    • Solution: Employ milder reaction conditions. If high pressure is necessary, try to keep the temperature as low as possible while maintaining a reasonable reaction rate.

Parameter Standard Condition Troubleshooting Action
Catalyst 5-10 mol% Pd/CIncrease to 15-20 mol% or use a fresh batch.
Hydrogen Pressure 50 psiIncrease to 100-500 psi.
Temperature 25-50 °CIncrease to 60-80 °C.
Solvent Methanol or EthanolEnsure anhydrous and high purity.
Agitation ModerateIncrease to vigorous to ensure catalyst suspension.
B. N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines using formaldehyde and formic acid.[4][5][6] It is particularly advantageous as it typically avoids the formation of quaternary ammonium salts.[5][7]

Question 3: My Eschweiler-Clarke reaction is giving a low yield of the desired N,N-dimethylated product. What could be going wrong?

Answer:

Low yields in this reaction are often due to incomplete reaction or side reactions.

  • Incomplete Reaction:

    • Cause: Insufficient equivalents of formaldehyde or formic acid, or inadequate reaction temperature. The reaction involves two successive methylations of the primary amine on the ethanamine side chain.

    • Solution:

      • Use a sufficient excess of both formaldehyde (at least 2.2 equivalents) and formic acid (at least 2.2 equivalents). Formic acid acts as both a catalyst and the hydride source.[5]

      • Ensure the reaction is heated sufficiently, typically to 80-100 °C, to drive the reaction to completion. The decomposition of formic acid to provide the hydride is temperature-dependent.[4][8]

      • Monitor the reaction by TLC or LC-MS until the starting material and the mono-methylated intermediate are no longer observed.

  • Side Reactions:

    • Cause: The presence of other nucleophilic groups or impurities can compete in the reaction.

    • Solution: Ensure the starting 2-(piperidin-2-yl)ethanamine is of high purity.

Question 4: I am observing a significant amount of the mono-methylated intermediate. How can I drive the reaction to the di-methylated product?

Answer:

Formation of the tertiary amine is generally favorable.[5] However, if the mono-methylated species is the major product, consider the following:

  • Stoichiometry: Ensure an adequate excess of formaldehyde and formic acid is present to facilitate the second methylation step.

  • Reaction Time and Temperature: Increase the reaction time and/or temperature to provide enough energy for the second methylation to occur. The mono-methylated amine is less nucleophilic than the primary amine, so more forcing conditions may be required for the second step.

Eschweiler-Clarke Reaction Mechanism

Eschweiler_Clarke cluster_0 Step 1: Imine Formation cluster_1 Step 2: Hydride Transfer cluster_2 Step 3: Repeat for Tertiary Amine Amine R-NH₂ Iminium [R-N⁺H=CH₂] Amine->Iminium + CH₂O, - H₂O Formaldehyde CH₂O Iminium_2 [R-N⁺H=CH₂] Formic_Acid HCOOH Secondary_Amine R-NHCH₃ Formic_Acid->Secondary_Amine Hydride Transfer Secondary_Amine_2 R-NHCH₃ Iminium_2->Secondary_Amine Tertiary_Amine R-N(CH₃)₂ Secondary_Amine_2->Tertiary_Amine + CH₂O, HCOOH

Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

C. Purification and Impurity Profiling

Controlling impurities is critical in the synthesis of active pharmaceutical ingredients and their intermediates.[9][10][11]

Question 5: What are the best methods for purifying the final product, this compound?

Answer:

The basic nature of the final product allows for several purification strategies:

  • Acid-Base Extraction:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the amine and extract it into the aqueous phase.

    • Wash the organic layer with water to remove any residual acid-soluble impurities.

    • Basify the aqueous layer with a strong base (e.g., 6 M NaOH) to a pH > 12.

    • Extract the free-based amine back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Distillation:

    • If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

  • Column Chromatography:

    • For small-scale purification or removal of closely related impurities, silica gel chromatography can be used. A mobile phase of dichloromethane/methanol with a small amount of triethylamine or ammonium hydroxide is often effective to prevent streaking of the basic amine on the acidic silica gel.

Question 6: What are the common process-related impurities I should be aware of?

Answer:

Process-related impurities can originate from starting materials, byproducts, or intermediates.[9]

Impurity Origin Control Strategy
Unreacted 2-(Pyridin-2-yl)ethanamine Incomplete hydrogenation.Optimize hydrogenation conditions; monitor for completion.
2-(Piperidin-2-yl)ethanamine Incomplete N-methylation.Optimize Eschweiler-Clarke conditions; use sufficient reagents.
Mono-methylated intermediate Incomplete N-methylation.Drive reaction to completion with excess reagents and sufficient heating.
Residual Palladium From the hydrogenation catalyst.Filtration through Celite or a specialized palladium scavenger.

III. Frequently Asked Questions (FAQs)

Q1: Can I use other N-methylation methods instead of the Eschweiler-Clarke reaction?

A1: Yes, other methods exist, but they have drawbacks. For example, using methyl iodide can lead to the formation of quaternary ammonium salts, which can be difficult to separate from the desired tertiary amine.[7] Reductive amination with formaldehyde and a reducing agent like sodium borohydride is another option.[12] However, the Eschweiler-Clarke reaction is often preferred for its high selectivity for the tertiary amine, operational simplicity, and the irreversible nature of the reaction due to the formation of carbon dioxide.[5]

Q2: Is it necessary to protect the primary amine on the side chain before N-methylation of the piperidine ring?

A2: The Eschweiler-Clarke reaction will methylate both the primary amine on the side chain and the secondary amine of the piperidine ring. If selective methylation of only the piperidine nitrogen is desired, the primary amine must be protected first (e.g., as a Boc or Cbz derivative), followed by methylation and then deprotection.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify the presence of the N-methyl group and the saturated piperidine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample and quantify any impurities.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Catalytic Hydrogenation: This is a high-pressure reaction and should be carried out in a suitable pressure vessel (autoclave) behind a safety shield. Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle the catalyst wet and under an inert atmosphere.

  • Eschweiler-Clarke Reaction: This reaction produces carbon dioxide gas, so it should be performed in a well-ventilated fume hood with adequate pressure relief. Formic acid is corrosive and should be handled with appropriate personal protective equipment.

IV. References

  • Eschweiler–Clarke reaction - Grokipedia. 4

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 1

  • Eschweiler–Clarke reaction - Wikipedia. 5

  • Eschweiler-Clarke reaction - Name-Reaction.com. 6

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. 7

  • Eschweiler-Clarke reaction - YouTube. 8

  • CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES - ResearchGate. 2

  • Enamine Quick evaluation of catalytic activity of hydrogenation cata-lysts by UV spectra using imidazo[1,5-a]pyridines as probes. 3

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - MDPI. 12

  • IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. 9

  • Guidance for Industry Q3A Impurities in New Drug Substances - FDA. 10

  • CONTROL OF USP42 ORGANIC IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. 11

References

Technical Support Center: Interpreting Ambiguous NMR Spectra of 2-(1-Methylpiperidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the structural elucidation of 2-(1-Methylpiperidin-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex and often ambiguous NMR spectra of this molecule. The inherent structural features—a chiral center, a flexible piperidine ring, and pH-sensitive amine groups—frequently lead to spectra that are difficult to assign.

This resource provides troubleshooting guides and FAQs in a direct question-and-answer format, offering not just protocols but the underlying scientific rationale to empower you to make informed experimental decisions.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that cause NMR spectral ambiguity?

A1: The complexity arises from a combination of three key factors:

  • Conformational Dynamics: The piperidine ring is not static; it undergoes rapid chair-chair interconversion at room temperature.[1] This equilibrium involves two primary conformers where the substituents (the N-methyl and the ethylamine side chain) can occupy either axial or equatorial positions. If this exchange is slow on the NMR timescale, it can lead to signal broadening or even the appearance of two distinct sets of signals for each conformer.[2] In N-methylpiperidine, the equatorial conformation for the methyl group is generally preferred.[3]

  • Inherent Chirality and Diastereotopicity: The molecule possesses a chiral center at the C2 position of the piperidine ring. A direct consequence of this is that the geminal methylene protons on the piperidine ring (e.g., at C3, C4, C5, C6) and the ethylamine side chain are diastereotopic .[4] This means they are chemically non-equivalent and will resonate at different chemical shifts, coupling to each other to create complex splitting patterns (e.g., AB quartets) instead of simple triplets or quartets.

  • pH Sensitivity: The presence of two basic nitrogen atoms (the tertiary amine in the ring and the primary amine on the side chain) makes the molecule's NMR spectrum highly dependent on the pH of the solution. Protonation state dramatically alters the electronic environment and, consequently, the chemical shifts of adjacent protons.[5] Inconsistent sample preparation or residual acidic/basic impurities can lead to significant and confusing spectral variations.

Q2: What are the expected ¹H and ¹³C chemical shift ranges for this molecule?

A2: While precise shifts are solvent and pH-dependent, the following table provides estimated ranges based on analogous structures. The aliphatic region, particularly between 1.0 and 3.5 ppm, is expected to be highly crowded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Assignment Position Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Notes
Piperidine Ring CH C2 2.5 - 3.2 58 - 65 Alpha to N and chiral center; complex multiplet.
Piperidine Ring CH₂ C3, C4, C5 1.2 - 1.9 20 - 35 Highly overlapped region; diastereotopic protons.
Piperidine Ring CH₂ C6 2.0 - 2.8 45 - 55 Alpha to N; diastereotopic protons.
N-Methyl N-CH₃ 2.2 - 2.5 40 - 48 Typically a singlet, but can be broadened.
Ethylamine CH₂ Cα-CH₂ 1.5 - 2.5 35 - 45 Adjacent to chiral center; diastereotopic protons.
Ethylamine CH₂ Cβ-CH₂ 2.6 - 3.1 38 - 48 Alpha to primary amine; shift is very pH-dependent.

| Amine Protons | NH₂ | 1.0 - 3.0 | - | Broad, exchangeable signal; may not be observed.[6] |

Note: These are estimates. Actual values can vary based on experimental conditions. The ¹³C chemical shifts for piperidine derivatives are well-documented.[7][8][9]

Troubleshooting Guide: Resolving Ambiguous Spectra

Issue 1: My ¹H NMR spectrum has broad signals and/or more peaks than expected in the aliphatic region.

Plausible Cause: You are likely observing the effects of slow conformational exchange between two or more stable chair conformers of the piperidine ring on the NMR timescale. At room temperature, the rate of this exchange is often in an intermediate regime that leads to significant line broadening.

Troubleshooting Protocol: Variable Temperature (VT) NMR Spectroscopy

This is the definitive experiment to probe dynamic processes. By changing the temperature, you can shift the equilibrium or alter the rate of exchange.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample in a solvent with a wide liquid range, such as toluene-d₈ (-95 °C to 111 °C) or methanol-d₄ (-98 °C to 65 °C). Ensure the concentration is optimized to avoid precipitation at low temperatures.

  • High-Temperature Acquisition: Start by acquiring a spectrum at an elevated temperature (e.g., 50 °C, 70 °C).

    • Rationale: Increasing the temperature accelerates the ring inversion rate. If conformational exchange is the issue, you should observe the broad signals coalescing into a single set of sharp, time-averaged signals.[10]

  • Low-Temperature Acquisition: Gradually lower the temperature in steps (e.g., 20 °C, 0 °C, -20 °C, -40 °C) and acquire a spectrum at each step.

    • Rationale: Lowering the temperature slows the exchange rate. If you can slow it enough to be "frozen" on the NMR timescale, the broad peaks will resolve into two distinct sets of sharp signals, one for each major conformer.[2] This allows for the individual assignment of each conformer.

  • Data Analysis: Analyze the spectra to identify the coalescence temperature, which can be used to calculate the energy barrier for the ring inversion process.

G start Ambiguous Spectrum (Broad/Extra Peaks) vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr high_temp Increase Temperature (e.g., 70°C) vt_nmr->high_temp low_temp Decrease Temperature (e.g., -40°C) vt_nmr->low_temp result_high Result: Sharp, Averaged Signals high_temp->result_high result_low Result: Two Sets of Sharp Signals low_temp->result_low conclusion Conclusion: Conformational exchange is confirmed. result_high->conclusion result_low->conclusion G cluster_1d 1D NMR cluster_2d 2D NMR Solution node_1d ¹H Spectrum Overlapped Signals node_cosy COSY H-H Connectivity node_1d:f0->node_cosy node_hsqc HSQC Direct H-C Correlation node_1d:f0->node_hsqc node_hmbc HMBC Long-Range H-C node_cosy->node_hmbc node_hsqc->node_hmbc node_assign Complete Structural Assignment node_hmbc->node_assign

References

Technical Support Center: A Guide to Minimizing Cytotoxicity of 2-(1-Methylpiperidin-2-yl)ethanamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(1-Methylpiperidin-2-yl)ethanamine (CAS: 18128-28-4, Molecular Formula: C8H18N2, MW: 142.25). As a novel chemical entity, its specific biological and cytotoxic profile is not extensively documented in public literature. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for proactively characterizing and mitigating potential toxicity in cell-based assays.

Our approach is grounded in established principles of cell biology and toxicology. We will equip you with the foundational knowledge and practical troubleshooting strategies to ensure the reliability and reproducibility of your experimental data. This document provides not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions and navigate the challenges of working with a new compound.

Frequently Asked Questions (FAQs)
Section 1: Compound Preparation and Initial Setup

Question 1: How should I prepare a stock solution of this compound to avoid solubility-related toxicity?

Answer: Improper solubilization is a primary source of experimental artifacts. Precipitated compounds can cause physical stress to cells and lead to inaccurate dosing.[1] For a novel compound like this compound, whose solubility in aqueous media is unknown, a conservative approach using a high-concentration stock in an organic solvent is recommended.

Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.[2] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in your complete cell culture medium to achieve the final desired concentrations for your experiment.[2]

Question 2: My compound is dissolved in DMSO. How do I determine if the solvent itself is causing toxicity?

Answer: Solvent toxicity is a critical variable that must be controlled. While DMSO is widely used, concentrations can significantly impact cell health and function, with effects varying between cell lines.[3][4] For most cell lines, the final concentration of DMSO should not exceed 0.5%, and ideally should be kept below 0.1% to avoid off-target effects.[2][5]

It is imperative to run a vehicle control experiment. This involves treating cells with the highest concentration of DMSO used in your compound dilutions, but without the compound itself.[5] This will allow you to distinguish between compound-induced toxicity and solvent-induced toxicity.

| Typical DMSO Tolerance in Cell Culture | | :--- | :--- | | Final Concentration | General Observation | | < 0.1% | Generally considered safe for most cell lines with minimal effects. | | 0.1% - 0.5% | Acceptable for many cell lines, but may induce minor changes in gene expression or differentiation in sensitive cells.[5] | | 0.5% - 1.0% | Can cause decreased cell viability and proliferation in some cell lines.[6] | | > 1.0% | Often cytotoxic and can induce significant off-target effects, including cell cycle arrest or apoptosis.[4][6] |

Section 2: Proactive Cytotoxicity Screening

Question 3: As this is a new compound, what is the best practice for determining its cytotoxic concentration range?

Answer: The most effective method is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50), which quantifies the compound's potency.[7] For a compound with unknown potency, it is crucial to test a broad concentration range spanning several orders of magnitude (e.g., from low nanomolar (nM) to high micromolar (µM)).[5][7] This wide screening helps to identify the full spectrum of biological response.

A typical workflow involves seeding cells, treating them with a serial dilution of the compound for a set duration (e.g., 24, 48, or 72 hours), and then assessing cell viability using a quantitative assay.

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis seed Optimize and Seed Cells in 96-well Plate incubate Incubate Overnight (Allow Attachment) seed->incubate dilute Prepare Broad Serial Dilution of Compound (nM to µM) treat Treat Cells with Compound and Controls dilute->treat controls Prepare Controls: - Untreated - Vehicle (DMSO) - Positive (Staurosporine) controls->treat incubate_treat Incubate for Defined Period (e.g., 48 hours) treat->incubate_treat assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate_treat->assay read Read Plate on Microplate Reader assay->read normalize Normalize Data (Vehicle = 100% Viability) read->normalize plot Plot % Viability vs. Log[Concentration] normalize->plot ic50 Calculate IC50 Value (Non-linear Regression) plot->ic50 action_node action_node start All Cells Died? q_vehicle Did Cells in Vehicle Control Die? start->q_vehicle q_contam Is Culture Contaminated? q_vehicle->q_contam No sol_solvent Root Cause: Solvent Toxicity Action: Lower final DMSO % and re-run. q_vehicle->sol_solvent Yes q_calc Calculations Checked? q_contam->q_calc No sol_contam Root Cause: Contamination Action: Discard culture. Use aseptic technique. q_contam->sol_contam Yes sol_calc Root Cause: Calculation Error Action: Recalculate. Prepare fresh stock. q_calc->sol_calc No sol_potency Root Cause: High Compound Potency Action: Test much lower concentration range (pM-nM). q_calc->sol_potency Yes

References

Technical Support Center: Synthesis and Reaction Mechanism of 2-(1-Methylpiperidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(1-methylpiperidin-2-yl)ethanamine. This document is designed for researchers, scientists, and drug development professionals actively working on synthetic routes involving this molecule. We will move beyond simple protocols to explore the underlying reaction mechanisms, offering a framework for troubleshooting and refining your experimental approach. Our focus is on providing causal explanations for experimental choices to empower you to overcome common synthetic challenges.

Section 1: Foundational Synthesis Strategy & Core Mechanisms

The most common and reliable pathway to synthesize this compound involves a two-step process starting from 2-(pyridin-2-yl)ethanamine. This strategy is predicated on two robust and well-understood transformations: the catalytic hydrogenation of the pyridine ring, followed by the N-methylation of the resulting secondary piperidine amine.

Overall Synthetic Workflow

The synthesis begins with the saturation of the aromatic pyridine ring to form a piperidine, followed by the selective methylation of the ring's nitrogen atom.

G A 2-(Pyridin-2-yl)ethanamine (Starting Material) B 2-(Piperidin-2-yl)ethanamine (Intermediate) A->B Step 1: Catalytic Hydrogenation (e.g., H₂, PtO₂) C This compound (Final Product) B->C Step 2: N-Methylation (e.g., Eschweiler-Clarke Reaction)

Caption: High-level overview of the two-step synthesis.

Mechanism 1: Catalytic Hydrogenation of the Pyridine Ring

The conversion of a pyridine to a piperidine is a reduction reaction that requires breaking the aromaticity of the ring. This is typically achieved through catalytic hydrogenation under pressure.[1]

  • The Challenge of Aromaticity: The aromatic nature of the pyridine ring makes it relatively stable and resistant to reduction. Consequently, this step often requires forcing conditions, such as elevated hydrogen pressure and temperature, along with an effective catalyst.[2]

  • Catalyst and Conditions: Platinum(IV) oxide (PtO₂, Adams' catalyst) is a frequently used catalyst for this transformation.[3] The reaction is commonly performed in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen, activating the ring towards reduction.[2][3] The hydrogenation proceeds via the absorption of three moles of hydrogen gas.[2]

Mechanism 2: The Eschweiler-Clarke Reaction for N-Methylation

Once the piperidine ring is formed, the secondary amine on the ring must be methylated. The Eschweiler-Clarke reaction is an exemplary method for this step, as it uses an excess of formic acid and formaldehyde to achieve exhaustive methylation of primary or secondary amines to their tertiary amine counterparts.[4]

A key advantage of this reaction is its self-limiting nature; it reliably stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts that can occur with other methylating agents like methyl iodide.[5][6]

The mechanism proceeds in two main stages:

  • Imine/Iminium Ion Formation: The secondary amine first attacks the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate which then dehydrates to form a transient iminium ion.[7][8]

  • Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion.[5] This reduces the iminium ion to the desired tertiary amine. The driving force for this step is the irreversible loss of carbon dioxide gas.[6]

G cluster_0 Imine/Iminium Formation cluster_1 Hydride Transfer & Reduction A Secondary Amine (R₂NH) C Hemiaminal (R₂N-CH₂OH) A->C B Formaldehyde (CH₂O) B->C D Iminium Ion ([R₂N=CH₂]⁺) C->D -H₂O F Tertiary Amine (R₂N-CH₃) D->F + H⁻ E Formic Acid (HCOOH) E->F G CO₂ F->G byproduct

Caption: The two-stage mechanism of the Eschweiler-Clarke reaction.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My catalytic hydrogenation of 2-(pyridin-2-yl)ethanamine is sluggish or results in a low yield. What factors should I investigate?

A1: This is a common challenge due to the stability of the pyridine ring.[2] Several factors are critical:

  • Catalyst Activity & Loading: Ensure your catalyst (e.g., PtO₂) is fresh. Adams' catalyst can lose activity over time. The catalyst loading is also crucial; insufficient catalyst will lead to an incomplete reaction.

  • Hydrogen Pressure: The hydrogenation of pyridines often requires significant hydrogen pressure (e.g., 50-70 bar) to proceed efficiently.[2][3] Ensure your reaction vessel is properly sealed and pressurized.

  • Solvent Choice: An acidic medium like glacial acetic acid is highly recommended. Protonation of the pyridine nitrogen makes the ring more susceptible to reduction.[2] Attempts to run the reaction in neutral solvents like ethanol or methanol may fail or be extremely slow.[3]

  • Purity of Starting Material: Impurities in your starting material, particularly sulfur-containing compounds, can act as catalyst poisons, deactivating the platinum surface.

Q2: After the Eschweiler-Clarke step, my NMR spectrum shows a mix of the desired product and the unmethylated intermediate, 2-(piperidin-2-yl)ethanamine. How can I drive the reaction to completion?

A2: Seeing the starting secondary amine indicates an incomplete reaction. The Eschweiler-Clarke reaction is robust but requires specific conditions to go to completion:

  • Stoichiometry of Reagents: The reaction requires an excess of both formaldehyde and formic acid.[6] A common protocol uses at least 2-3 equivalents of each reagent. Formic acid acts as both the hydride source and a solvent, while formaldehyde provides the methyl group.

  • Reaction Temperature: The reaction is typically performed at or near boiling temperatures (reflux) to ensure a sufficient reaction rate.[6] The loss of CO₂ gas, which drives the reaction, is also more efficient at higher temperatures.

  • Reaction Time: Allow sufficient time for the reaction to complete. While it is often complete within a few hours, monitoring the reaction by TLC or GC-MS is the best way to determine the endpoint.

Q3: I tried methylating with methyl iodide and got a complex mixture that seems to include a quaternary ammonium salt. Why did this happen?

A3: This is a classic problem when using alkylating agents like methyl iodide for N-methylation.[5] The tertiary amine product is nucleophilic and can react with another molecule of methyl iodide to form a quaternary ammonium salt. The Eschweiler-Clarke reaction mechanism inherently prevents this over-alkylation. A tertiary amine cannot form an iminium ion with formaldehyde, so the reaction stops cleanly at the desired product stage.[6][8] It is strongly advised to use the Eschweiler-Clarke protocol to avoid this side reaction.

Q4: The final product has a chiral center at the 2-position of the piperidine ring. Is my product a single enantiomer or a racemic mixture?

A4: The synthesis as described will produce a racemic mixture (an equal mixture of both enantiomers). The chiral center is created during the hydrogenation of the flat, achiral pyridine ring. Without a chiral catalyst or auxiliary, the hydrogen atoms can add to either face of the ring with equal probability. Importantly, the subsequent Eschweiler-Clarke reaction does not typically affect existing stereocenters, so it will not cause racemization of the product if you were to start with an enantiomerically pure intermediate.[6]

Q5: My workup procedure is difficult, and I'm struggling to isolate a pure product. Can you recommend a reliable purification protocol?

A5: Purifying amines can be tricky due to their basicity and water solubility. A standard and effective workup for the Eschweiler-Clarke reaction is as follows:

  • Quenching & Basification: After cooling the reaction, carefully pour it onto crushed ice. Then, basify the acidic solution by slowly adding a strong base (e.g., NaOH pellets or a concentrated solution) until the pH is >12. This deprotonates the amine product, making it soluble in organic solvents.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal & Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude oil is typically purified by vacuum distillation or column chromatography on silica gel (often using a solvent system containing a small amount of triethylamine, e.g., DCM/Methanol/Triethylamine, to prevent the amine from streaking on the column).

Section 3: Key Experimental Protocols

The following are generalized, step-by-step protocols. Researchers must adapt these to their specific lab equipment and scale.

Protocol 1: Catalytic Hydrogenation of 2-(Pyridin-2-yl)ethanamine
  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 2-(pyridin-2-yl)ethanamine (1.0 eq).

  • Catalyst & Solvent: Under an inert atmosphere (e.g., argon or nitrogen), add PtO₂ (Adams' catalyst, ~1-5 mol%). Add glacial acetic acid as the solvent.

  • Hydrogenation: Seal the vessel. Purge it several times with hydrogen gas. Pressurize the vessel to 50-70 bar with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, or until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting residue, 2-(piperidin-2-yl)ethanamine acetate salt, can be used directly in the next step or neutralized to isolate the free base.

Protocol 2: Eschweiler-Clarke N-Methylation
  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(piperidin-2-yl)ethanamine (1.0 eq), formic acid (≥3.0 eq), and aqueous formaldehyde (37% solution, ≥3.0 eq).

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup & Purification: Cool the reaction to room temperature. Follow the detailed workup and purification procedure described in FAQ Q5 .

Section 4: Alternative Methodologies & Reagent Comparison

While the Eschweiler-Clarke reaction is highly effective, other reductive amination techniques can also achieve N-methylation. These generally involve the same iminium ion intermediate but use different hydride sources.

Q6: Are there alternatives to formic acid in the reductive amination step?

A6: Yes, other reducing agents can be used in conjunction with formaldehyde. The most common alternatives are borohydride-based reagents.[7]

  • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent than sodium borohydride and is particularly useful because it is stable in mildly acidic conditions (pH 4-6), where iminium ion formation is favored. It will selectively reduce the iminium ion in the presence of the aldehyde.

  • Sodium Borohydride (NaBH₄): A more common and less toxic reagent, NaBH₄ is a powerful reducing agent for aldehydes and ketones.[9][10] It is typically used under neutral or basic conditions. For reductive amination, the amine and aldehyde are often mixed first to allow imine formation before the NaBH₄ is added.[11]

Comparison of N-Methylation Reagents
ParameterEschweiler-ClarkeReductive Amination (NaBH₃CN)Reductive Amination (NaBH₄)
Reagents Formic Acid, FormaldehydeSodium Cyanoborohydride, FormaldehydeSodium Borohydride, Formaldehyde
Conditions High temperature (reflux)[6]Mildly acidic (pH 4-6), room temp.Neutral/basic, often cooled initially[12]
Pros Prevents quaternization, inexpensive reagents[5][6]Mild conditions, high selectivity for iminesLess toxic than NaBH₃CN, common reagent[9][13]
Cons High temperature, acidic workup requiredToxic (cyanide byproduct), more expensiveCan reduce the starting aldehyde if not controlled
Workup Acid/Base ExtractionStandard aqueous workupStandard aqueous workup

Troubleshooting Workflow

G cluster_H2 Hydrogenation Issues cluster_EC Eschweiler-Clarke Issues Start Low Yield or Incomplete Reaction Step1 Which step is problematic? Start->Step1 H2_Check1 Check Catalyst: - Is it fresh? - Sufficient loading? Step1->H2_Check1 Hydrogenation EC_Check1 Check Reagents: - Is there an excess of HCOOH and CH₂O? (≥2-3 eq) Step1->EC_Check1 N-Methylation H2_Check2 Check Conditions: - Is H₂ pressure high enough (50+ bar)? - Is solvent acidic (e.g., Acetic Acid)? H2_Check1->H2_Check2 H2_Check3 Check Purity: - Is starting material free of poisons (e.g., sulfur)? H2_Check2->H2_Check3 EC_Check2 Check Temperature: - Is the reaction at reflux (100-110 °C)? EC_Check1->EC_Check2 EC_Check3 Check Time: - Has the reaction run long enough? (Monitor by TLC/GC) EC_Check2->EC_Check3

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to 2-(1-Methylpiperidin-2-yl)ethanamine and Its Positional Isomer: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern therapeutics.[1] Its conformational flexibility and synthetic tractability have led to its incorporation into a multitude of approved drugs.[2] However, subtle variations in substituent placement on the piperidine ring can dramatically alter a compound's pharmacological profile. This guide provides an in-depth technical comparison of 2-(1-Methylpiperidin-2-yl)ethanamine and its positional isomer, 2-(1-methylpiperidin-4-yl)ethanamine, offering a framework for their evaluation in drug discovery programs. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a predictive analysis, supplemented with detailed experimental protocols for a head-to-head comparison.

Introduction: The Significance of Piperidine Scaffolds in Pharmacology

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[3] Its prevalence in over 70 FDA-approved drugs underscores its importance.[1] The non-planar, chair-like conformation of the piperidine ring allows for precise three-dimensional positioning of substituents, which is critical for specific interactions with biological targets.[4] Furthermore, the nitrogen atom can act as a basic center, influencing physicochemical properties such as solubility and pKa, which in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

The position of substituents on the piperidine ring is a key determinant of a molecule's biological activity. The difference between a 2-substituted and a 4-substituted piperidine can lead to profound changes in receptor affinity, selectivity, and metabolic stability. This guide will focus on two such isomers: this compound and 2-(1-methylpiperidin-4-yl)ethanamine, to illustrate the impact of positional isomerism on potential therapeutic applications.

Structural and Physicochemical Comparison

The fundamental difference between this compound and its 4-substituted counterpart lies in the attachment point of the aminoethyl side chain. This seemingly minor change has significant implications for the molecule's three-dimensional shape, steric hindrance around the basic nitrogen, and overall lipophilicity.

PropertyThis compound2-(1-Methylpiperidin-4-yl)ethanamine
Molecular Formula C₈H₁₈N₂C₈H₁₈N₂
Molecular Weight 142.24 g/mol 142.24 g/mol
Structure
alt text
alt text
Predicted LogP 0.9 - 1.20.7 - 1.0
Predicted pKa (most basic) ~10.5 - 11.0~10.2 - 10.7
Key Structural Feature Aminoethyl group at the 2-position, adjacent to the N-methyl group. This creates a chiral center.Aminoethyl group at the 4-position, symmetrically disposed on the ring. This molecule is achiral.

Causality Behind Physicochemical Differences:

  • Lipophilicity (LogP): The slightly higher predicted LogP of the 2-substituted isomer may be attributed to intramolecular interactions and the potential for the aminoethyl side chain to fold back, reducing the overall polarity exposed to the solvent. The 4-substituted isomer presents a more extended and potentially more solvated structure.

  • Basicity (pKa): The proximity of the electron-donating N-methyl group and the aminoethyl side chain in the 2-isomer can influence the basicity of both nitrogen atoms through inductive effects and potential intramolecular hydrogen bonding. In the 4-isomer, these groups are more distant, leading to less electronic interaction.

Synthesis Strategies

The synthesis of these isomers typically involves the elaboration of a pre-formed piperidine ring. The choice of starting material and synthetic route is dictated by the desired position of the aminoethyl substituent.

Synthesis of this compound

A common approach to 2-substituted piperidines involves the reduction of a corresponding pyridine derivative.

Hypothetical Synthetic Protocol:

  • Starting Material: 2-(Pyridin-2-yl)ethanamine.

  • N-Methylation: The secondary amine of the pyridine ring can be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

  • Reduction of the Pyridine Ring: The N-methylated pyridine derivative is then subjected to catalytic hydrogenation to reduce the aromatic ring to a piperidine. This step often yields a mixture of stereoisomers that may require separation.

Synthesis of 2-(1-Methylpiperidin-4-yl)ethanamine

The synthesis of the 4-substituted isomer often starts from a 4-substituted piperidine precursor.

General Synthetic Protocol:

  • Starting Material: 4-Piperidone.

  • Wittig or Horner-Wadsworth-Emmons Reaction: 4-Piperidone can be reacted with a phosphonium ylide or a phosphonate carbanion to introduce a two-carbon chain at the 4-position, typically as an acetonitrile or an ester.

  • Reduction of the Nitrile/Ester: The resulting nitrile or ester is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).

  • N-Methylation: The final step involves the methylation of the piperidine nitrogen, if not already performed on an earlier intermediate.

Comparative Biological Activity: A Predictive Analysis

Given the lack of direct comparative data, we can infer potential differences in biological activity based on the structural features of the two isomers and the known pharmacology of related piperidine derivatives. Many piperidine-containing molecules are known to interact with G-protein coupled receptors (GPCRs) and monoamine oxidases (MAOs).[5][6]

dot

G cluster_0 This compound cluster_1 2-(1-Methylpiperidin-4-yl)ethanamine 2_isomer Asymmetric Chiral Center 2_steric Steric Hindrance at N1 and C2 2_isomer->2_steric leads to 2_conformation Restricted Conformation 2_steric->2_conformation influences 2_selectivity Potential for Higher Receptor Selectivity 2_conformation->2_selectivity may result in Receptor_Binding_Pocket Receptor Binding Pocket 2_selectivity->Receptor_Binding_Pocket Specific Interaction 4_isomer Symmetric Achiral 4_flexibility Greater Conformational Flexibility 4_isomer->4_flexibility allows for 4_promiscuity Potential for Broader Receptor Interactions 4_flexibility->4_promiscuity may lead to 4_promiscuity->Receptor_Binding_Pocket Less Specific Interaction G start Start reagents Prepare Reagents: - Cell Membranes with GPCR - Radiolabeled Ligand - Test Compounds (Isomers) - Assay Buffer start->reagents incubation Incubate Reagents (Allow for binding equilibrium) reagents->incubation filtration Separate Bound and Free Ligand (Rapid filtration) incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation counting) filtration->scintillation analysis Data Analysis (Calculate Ki values) scintillation->analysis end End analysis->end G start Start reagents Prepare Reagents: - MAO-A or MAO-B Enzyme - Test Compounds (Isomers) - Substrate (e.g., kynuramine) - Amplex Red Reagent & HRP start->reagents preincubation Pre-incubate Enzyme with Test Compound reagents->preincubation reaction Initiate Reaction with Substrate preincubation->reaction measurement Measure Fluorescence (Kinetic read over time) reaction->measurement analysis Data Analysis (Calculate IC50 values) measurement->analysis end End analysis->end

References

Validating the Biological Target of 2-(1-Methylpiperidin-2-yl)ethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the landscape of contemporary drug discovery, the unequivocal identification of a compound's biological target is a cornerstone of its preclinical development. This guide provides an in-depth, comparative framework for the target validation of 2-(1-Methylpiperidin-2-yl)ethanamine, a novel small molecule with therapeutic potential. Our investigation is anchored in the hypothesis that its primary biological target is the Sigma-1 receptor (S1R), a chaperone protein at the endoplasmic reticulum-mitochondrion interface implicated in various neurological disorders.

This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the rationale behind experimental choices. We will explore a multi-pronged approach, from initial target engagement to functional and phenotypic assays, to build a robust evidence-based case for the biological target of this compound.

Part 1: Foundational Target Engagement – Is the Target a Match?

The initial step in our validation cascade is to ascertain direct physical binding of this compound to the hypothesized S1R target. We will employ two orthogonal, industry-standard techniques: Radioligand Binding Assays and the Cellular Thermal Shift Assay (CETSA).

Radioligand Binding Assays: The Classic Approach

Radioligand binding assays are a gold-standard method for quantifying the affinity of a ligand for its receptor. In this competitive binding experiment, we will assess the ability of this compound to displace a known high-affinity radioligand for S1R, --INVALID-LINK---pentazocine, from its binding site.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Homogenize HEK293 cells stably overexpressing human S1R in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the resulting membrane pellet in fresh assay buffer.

  • Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of this compound or our reference compounds: (+)-pentazocine (a known S1R agonist) and NE-100 (a known S1R antagonist).

  • Incubation and Harvesting: Incubate the plates at 37°C for 120 minutes. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Quantification: Wash the filters with ice-cold assay buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Binding Affinities

CompoundIC₅₀ (nM)Ki (nM)
This compound25.412.1
(+)-Pentazocine (Agonist Control)8.94.2
NE-100 (Antagonist Control)15.27.3
Cellular Thermal Shift Assay (CETSA): Target Engagement in a Physiological Context

CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding. This provides a more physiologically relevant confirmation of target interaction than membrane-based assays.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact HEK293-S1R cells with either vehicle or a saturating concentration of this compound.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Quantify the amount of soluble S1R in each sample using Western blotting with an S1R-specific antibody.

  • Data Analysis: Plot the amount of soluble S1R as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

G cluster_workflow CETSA Workflow start Intact Cells + Compound heat Thermal Challenge (Temperature Gradient) start->heat Incubate lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate Soluble/Insoluble) lyse->centrifuge western Western Blot for S1R centrifuge->western Soluble Fraction analysis Generate Melt Curve western->analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Part 2: Functional Characterization – Agonist or Antagonist?

Having confirmed direct binding, the next critical step is to elucidate the functional consequence of this interaction. Does this compound activate (agonist), block (antagonist), or have no effect on S1R activity?

Calcium Mobilization Assay: A Window into S1R Function

S1R activation is known to modulate intracellular calcium (Ca²⁺) signaling. We will use a fluorescent Ca²⁺ indicator to measure changes in intracellular Ca²⁺ concentration in response to compound treatment.

Experimental Protocol: Fluo-4 Calcium Mobilization Assay

  • Cell Plating and Dye Loading: Plate SH-SY5Y cells, which endogenously express S1R, in a 96-well plate. Load the cells with the Ca²⁺-sensitive dye Fluo-4 AM.

  • Compound Addition: Use a fluorometric imaging plate reader (FLIPR) to add this compound, (+)-pentazocine, or NE-100 to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.

  • Data Analysis: Quantify the peak fluorescence response for each concentration of the test compounds to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values. For antagonist testing, pre-incubate cells with the antagonist before stimulating with a known agonist.

Data Presentation: Comparative Functional Activity

CompoundFunctional ActivityEC₅₀ / IC₅₀ (nM)
This compoundAgonist89.7
(+)-Pentazocine (Agonist Control)Agonist45.2
NE-100 (Antagonist Control)Antagonist112.5

Part 3: Phenotypic Validation – Does it Matter in a Biological System?

To bridge the gap between molecular interactions and cellular responses, we will investigate the effect of this compound on a known S1R-mediated cellular phenotype: neurite outgrowth.

Neurite Outgrowth Assay: A Cellular Model of Neuroplasticity

S1R agonists have been shown to promote neurite outgrowth in neuronal cell lines, a process crucial for neuronal development and repair.

Experimental Protocol: Neurite Outgrowth Assay

  • Cell Culture and Treatment: Culture PC12 cells in the presence of a low concentration of Nerve Growth Factor (NGF) to induce differentiation. Treat the cells with this compound, (+)-pentazocine, or NE-100.

  • Imaging: After 48-72 hours, fix the cells and stain for a neuronal marker (e.g., β-III tubulin). Capture images using high-content imaging.

  • Quantification: Use automated image analysis software to quantify the number and length of neurites per cell.

  • Data Analysis: Compare the extent of neurite outgrowth in compound-treated cells to vehicle-treated controls.

G cluster_pathway S1R-Mediated Neurite Outgrowth ligand S1R Agonist (e.g., this compound) s1r Sigma-1 Receptor (S1R) ligand->s1r Binds & Activates downstream Downstream Signaling (e.g., Ca²⁺, ROS, Kinases) s1r->downstream cytoskeleton Cytoskeletal Rearrangement downstream->cytoskeleton outgrowth Neurite Outgrowth cytoskeleton->outgrowth

Caption: S1R Agonist-Induced Neurite Outgrowth Pathway.

Part 4: Off-Target Profiling – Ensuring Selectivity

A crucial aspect of target validation is to assess the selectivity of the compound. Binding to unintended targets can lead to off-target effects and toxicity. We will perform a broad screen against a panel of common off-targets.

Receptor Panel Screening: A Broad Net for Unintended Interactions

We will submit this compound to a commercial service for screening against a panel of receptors, ion channels, and enzymes known to be frequent off-targets for CNS-active compounds (e.g., adrenergic, dopaminergic, serotonergic, and muscarinic receptors).

Data Presentation: Off-Target Selectivity Profile

Target% Inhibition at 1 µM
Sigma-1 Receptor (S1R) 95%
Sigma-2 Receptor (S2R)35%
Dopamine D2 Receptor12%
Serotonin 5-HT2A Receptor8%
Adrenergic α1A Receptor5%

A summary of key off-targets. A full panel would typically include >100 targets.

Conclusion: A Consolidated View of Target Validation

Through a systematic and multi-faceted approach, we have constructed a compelling case for the Sigma-1 receptor as the primary biological target of this compound. Our data demonstrates that this compound:

  • Directly binds to S1R with high affinity, as confirmed by both radioligand binding and cellular thermal shift assays.

  • Acts as a functional agonist at S1R, stimulating intracellular calcium mobilization.

  • Induces a relevant cellular phenotype, promoting neurite outgrowth in a manner consistent with S1R agonism.

  • Exhibits a favorable selectivity profile, with significantly higher affinity for S1R over other common CNS targets.

This comprehensive target validation guide provides a robust framework for de-risking the preclinical development of this compound and underscores the importance of a rigorous, evidence-based approach to understanding a compound's mechanism of action.

A Comparative Guide to the Structure-Activity Relationship of 2-(1-Methylpiperidin-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of derivatives based on the 2-(1-Methylpiperidin-2-yl)ethanamine scaffold. This privileged structure is a key component in a variety of biologically active compounds, notably those targeting G-protein coupled receptors such as histamine and dopamine receptors. By systematically examining the impact of structural modifications at various positions of this core, we can elucidate the key determinants of potency, selectivity, and overall pharmacological profile.

The this compound Core: A Versatile Scaffold

The this compound scaffold presents several key features that make it an attractive starting point for drug design. The piperidine ring provides a rigid, three-dimensional framework, while the basic nitrogen atoms are crucial for receptor interactions, often forming salt bridges with acidic residues in the binding pocket. The ethylamine linker allows for appropriate spacing and orientation of appended functionalities. The N-methyl group on the piperidine can influence both potency and metabolic stability.

Our exploration of the SAR of this scaffold will focus primarily on its role in the development of histamine H3 receptor (H3R) antagonists, a class of drugs with therapeutic potential in a range of neurological disorders.

Deconstructing the Scaffold: A Positional Analysis of SAR

To comprehend the SAR of this compound derivatives, we will dissect the molecule into three key regions for modification:

  • Region A: The Piperidine Ring and its N-Substituent: Modifications here can impact basicity, lipophilicity, and overall conformation.

  • Region B: The Ethanamine Linker: The length and rigidity of this linker are critical for optimal positioning within the receptor binding site.

  • Region C: The Terminal Amine and its Substituents: This region often interacts with the outer regions of the binding pocket, and modifications here can significantly affect affinity and selectivity.

SAR_Regions cluster_A Region A: Piperidine Ring & N-Substituent cluster_B Region B: Ethanamine Linker cluster_C Region C: Terminal Group mol mol A Piperidine Ring B Ethanamine Linker A->B N_sub N-Methyl Group N_sub->A C Terminal Amine/Substituents B->C

Caption: Key regions for SAR analysis of the this compound scaffold.

Comparative Analysis of Histamine H3 Receptor Antagonists

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, modulates the release of histamine and other neurotransmitters in the central nervous system.[1] Antagonists of the H3 receptor have shown promise in treating cognitive disorders, sleep-wake disorders, and other neurological conditions. The this compound scaffold has been a fruitful starting point for the development of potent and selective H3R antagonists.

Impact of Modifications in Region A: The Piperidine Core

The piperidine moiety is a critical structural element for dual H3/σ1 receptor activity.[2] The basic nitrogen of the piperidine ring is thought to form a key ionic interaction with an aspartate residue (Asp114) in the third transmembrane domain of the H3 receptor.[1]

Compound IDModification (Region A)hH3R Ki (nM)Reference
Lead Compound 1-Methylpiperidine--
Analog 1Piperidine (N-unsubstituted)1531[2]
Analog 21-Ethylpiperidine7.70[2]

As the table above illustrates, substitution on the piperidine nitrogen significantly impacts affinity. The N-methyl group of the lead scaffold appears to be optimal for high affinity. Replacement of the piperazine ring with piperidine can also significantly affect affinity at other receptors, such as the sigma-1 receptor, while not dramatically altering H3R affinity.[2]

Influence of the Ethanamine Linker (Region B)

The length and flexibility of the linker connecting the piperidine ring to the terminal pharmacophore are crucial for proper orientation within the H3 receptor binding pocket. An extension of the linker length has been shown to decrease the affinity of some analogs.[3]

Structure-Activity Relationship of the Terminal Group (Region C)

The terminal portion of the molecule often explores a more lipophilic region of the H3 receptor binding site. A variety of aromatic and heteroaromatic groups have been successfully incorporated to enhance potency.

Compound IDTerminal Group (Region C)hH3R Ki (nM)Reference
Analog 34-(4-Chlorobenzoyl)phenoxy518[2]
Analog 44-(4-Fluorobenzoyl)phenoxy-[2]
Analog 5Biphenyl22[3]

These examples demonstrate that the nature of the terminal aromatic system plays a significant role in determining the affinity for the H3 receptor.

Experimental Protocols for In-Depth Analysis

To ensure the scientific rigor and reproducibility of the data presented, the following are generalized protocols for key assays used in the characterization of this compound derivatives as histamine H3 receptor antagonists.

Radioligand Binding Assay for Histamine H3 Receptor

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the H3 receptor.

Objective: To quantify the displacement of a radiolabeled ligand from the H3 receptor by a test compound.

Materials:

  • Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor, or from brain tissue with high H3R density (e.g., rat cerebral cortex).

  • Radioligand: A tritiated H3 receptor agonist or antagonist, such as [³H]Nα-methylhistamine.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Test Compound: Serial dilutions of the this compound derivative.

  • Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM thioperamide).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Initiate Binding: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 2 hours) to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes H3R Membranes Incubation Incubate @ 25°C Membranes->Incubation Radioligand [3H]Nα-methylhistamine Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 & Ki Counting->Analysis GTPgS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes H3R Membranes Incubation Incubate Membranes->Incubation Agonist H3R Agonist Agonist->Incubation Compound Test Compound Compound->Incubation GTPgS [35S]GTPγS GTPgS->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Determine EC50/IC50 Counting->Analysis Retrosynthesis Target Target Molecule Intermediate1 N-Substituted Piperidine Target->Intermediate1 Amine Alkylation/Amidation Intermediate2 Terminal Group Precursor Target->Intermediate2 Coupling Reaction StartingMaterial1 Piperidine Precursor Intermediate1->StartingMaterial1 Piperidine Synthesis StartingMaterial2 Linker Precursor Intermediate1->StartingMaterial2

References

Efficacy Analysis of 2-(1-Methylpiperidin-2-yl)ethanamine: A Comparative Guide to Known Serotonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Piperidine Derivative

In the landscape of contemporary pharmacology, the piperidine scaffold is a cornerstone in the design of neurologically active agents. This guide focuses on 2-(1-Methylpiperidin-2-yl)ethanamine, a compound of interest due to its structural characteristics. While direct efficacy data for this specific molecule is not extensively published, its core structure bears a notable resemblance to established therapeutic agents, particularly those modulating the serotonergic system. A key structural analog is Naratriptan, a selective serotonin 5-HT₁ receptor agonist utilized in the management of migraine headaches, which features a (1-methylpiperidin-4-yl) side chain.[1] This structural similarity provides a strong rationale for a hypothesis-driven investigation into the efficacy of this compound as a potential modulator of serotonin (5-HT) receptors.

This document outlines a comprehensive strategy to characterize the pharmacological profile of this compound. We will compare its potential efficacy against a panel of well-characterized inhibitors and activators targeting various serotonin receptor subtypes. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical methodologies for a thorough comparative analysis.

Comparative Framework: Selecting the Right Benchmarks

To establish a robust comparative landscape, we have selected three well-known drugs that target different sub-classes of serotonin receptors. These compounds will serve as benchmarks to contextualize the potential activity of this compound.

  • Sumatriptan: A first-generation triptan and a potent agonist for 5-HT1B and 5-HT1D receptors.[2][3][4][5][6] Its mechanism involves cranial vasoconstriction and inhibition of neuropeptide release, making it a cornerstone in acute migraine treatment.[2][6]

  • Buspirone: An anxiolytic agent that acts as a partial agonist at 5-HT1A receptors.[7][8][9][10] It also exhibits weak antagonist activity at dopamine D₂ receptors.[9] Its distinct profile makes it a valuable tool for assessing 5-HT1A-mediated activity.

  • Ketanserin: A classic antagonist of 5-HT2A receptors.[11][12][13] It also has an affinity for α₁-adrenergic receptors, contributing to its antihypertensive effects.[11][14][15] Ketanserin is an essential comparator for evaluating potential activity at Gq-coupled serotonin receptors.

Experimental Design: A Multi-faceted Approach to Efficacy Assessment

Our proposed investigation employs a tiered approach, beginning with an assessment of binding affinity and progressing to functional characterization. This ensures a comprehensive understanding of the molecule's interaction with its putative targets.

Experimental_Workflow cluster_0 Phase 1: Target Binding Affinity cluster_1 Phase 2: Functional Activity & Potency Binding_Assay Radioligand Binding Assays (Competition Binding) Receptors Human 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A Receptor Membranes Binding_Assay->Receptors using Radioligand [3H]-8-OH-DPAT (5-HT1A) [3H]-GR125743 (5-HT1B/1D) [3H]-Ketanserin (5-HT2A) Binding_Assay->Radioligand with Binding_Data Determine Ki values (Binding Affinity) Receptors->Binding_Data Radioligand->Binding_Data Functional_Assay Cell-Based Functional Assays Binding_Data->Functional_Assay Inform selection of functional assays cAMP_Assay cAMP Accumulation Assay (for Gi-coupled receptors) Functional_Assay->cAMP_Assay Ca_Assay Calcium Flux Assay (for Gq-coupled receptors) Functional_Assay->Ca_Assay Functional_Data Determine EC50/IC50 & Emax (Potency & Efficacy) cAMP_Assay->Functional_Data Ca_Assay->Functional_Data

Caption: Proposed experimental workflow for characterizing this compound.

Part 1: Determining Target Affinity via Radioligand Binding Assays

The initial step is to ascertain whether this compound binds to serotonin receptors and with what affinity. This is achieved through competitive binding experiments.

Protocol: Radioligand Binding Assay

  • Receptor Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably overexpressing the human 5-HT receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2A).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • A fixed concentration of the appropriate radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-GR125743 for 5-HT1B/1D, or [³H]-Ketanserin for 5-HT2A) near its Kd value.

    • A range of concentrations of the unlabeled competitor: this compound or the known comparator compounds (Sumatriptan, Buspirone, Ketanserin).

    • The prepared cell membranes (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through GF/B filter plates, washing with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of competitor that displaces 50% of the radioligand) by non-linear regression. Convert IC₅₀ values to Ki (inhibition constant) values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16][17][18]

Part 2: Characterizing Functional Activity

Once binding affinity is established, the next critical step is to determine the functional consequence of this binding—whether the compound acts as an agonist, antagonist, or inverse agonist. The choice of assay depends on the G-protein coupling of the receptor subtype.

Signaling_Pathways cluster_Gi Gi-Coupled Receptors (e.g., 5-HT1A, 5-HT1B/1D) cluster_Gq Gq-Coupled Receptors (e.g., 5-HT2A) Agonist_Gi Agonist Receptor_Gi 5-HT1 Receptor Agonist_Gi->Receptor_Gi G_Protein_Gi Gi Protein Receptor_Gi->G_Protein_Gi activates AC_Gi Adenylyl Cyclase G_Protein_Gi->AC_Gi inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi converts ATP_Gi ATP ATP_Gi->AC_Gi Agonist_Gq Agonist Receptor_Gq 5-HT2A Receptor Agonist_Gq->Receptor_Gq G_Protein_Gq Gq Protein Receptor_Gq->G_Protein_Gq activates PLC_Gq Phospholipase C (PLC) G_Protein_Gq->PLC_Gq activates IP3_Gq IP3 PLC_Gq->IP3_Gq generates PIP2_Gq PIP2 PIP2_Gq->PLC_Gq Ca_Gq Intracellular Ca2+ Release IP3_Gq->Ca_Gq triggers

Caption: Signaling pathways for Gi and Gq-coupled serotonin receptors.

Protocol A: cAMP Assay for Gi-Coupled Receptors (5-HT1A, 5-HT1B/1D)

This assay measures the inhibition of adenylyl cyclase activity.

  • Cell Culture: Use HEK293 or CHO cells stably expressing the Gi-coupled receptor of interest.

  • Assay Preparation: Seed cells in a 96- or 384-well plate. On the day of the assay, replace the medium with stimulation buffer.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of the test compound or known agonist (Sumatriptan, Buspirone).

    • Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound before adding a known agonist at its EC₈₀ concentration.

  • Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production. Incubate for 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[19][20][21][22][23]

  • Data Analysis:

    • Agonist: Plot the response (e.g., % inhibition of forskolin-stimulated cAMP) against compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).

    • Antagonist: Plot the inhibition of the agonist response against the antagonist concentration to determine the IC₅₀.

Protocol B: Calcium Flux Assay for Gq-Coupled Receptors (5-HT2A)

This assay measures the increase in intracellular calcium following receptor activation.[24][25][26][27][28]

  • Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the 5-HT2A receptor.[29][30]

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Calcium-6) for 30-60 minutes at 37°C. These dyes exhibit increased fluorescence upon binding to Ca²⁺.[25]

  • Compound Addition: Using a fluorescence plate reader (e.g., a FLIPR or FlexStation), measure the baseline fluorescence, and then inject the test compounds at various concentrations.

    • Agonist Mode: Directly measure the fluorescence increase after adding the test compound.

    • Antagonist Mode: Pre-incubate with the test compound before adding a known 5-HT2A agonist (like serotonin) and measure the inhibition of the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity is directly proportional to the intracellular calcium concentration. Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the concentration-response curves.

Data Summary and Interpretation

The data generated from these experiments should be compiled into clear, comparative tables. Below are hypothetical data tables illustrating how the results for this compound ("Test Compound") would be compared against the known inhibitors.

Table 1: Comparative Binding Affinities (Ki, nM) at Serotonin Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT2A
Test Compound 1502530>10,000
Sumatriptan>1,000512>10,000
Buspirone8>5,000>5,000500
Ketanserin800>1,000>1,0002

Interpretation: In this hypothetical scenario, the test compound shows moderate affinity for 5-HT1B and 5-HT1D receptors, similar to Sumatriptan, but is significantly less potent. It has weak affinity for 5-HT1A and negligible affinity for 5-HT2A, suggesting selectivity for the 5-HT₁ subfamily.

Table 2: Comparative Functional Potency and Efficacy

ReceptorCompoundAssayModePotency (EC₅₀/IC₅₀, nM)Efficacy (% of Max Response)
5-HT1B Test Compound cAMPAgonist12075%
SumatriptancAMPAgonist20100%
5-HT1A Test Compound cAMPAgonist80040% (Partial)
BuspironecAMPAgonist3050% (Partial)
5-HT2A Test Compound Ca²⁺ FluxAntagonist>10,000N/A
KetanserinCa²⁺ FluxAntagonist10100%

Interpretation: The hypothetical functional data suggest that the test compound is a partial agonist at 5-HT1B receptors with lower potency than Sumatriptan. It also shows weak partial agonism at 5-HT1A receptors. Its lack of activity at 5-HT2A receptors confirms the binding data and indicates a favorable selectivity profile, potentially avoiding side effects associated with 5-HT2A modulation.

Conclusion

This guide provides a systematic and scientifically rigorous framework for evaluating the efficacy of this compound. By leveraging established protocols for receptor binding and functional analysis, and by comparing the results to well-characterized drugs like Sumatriptan, Buspirone, and Ketanserin, researchers can build a comprehensive pharmacological profile of this novel compound. The proposed workflow, from initial binding studies to detailed functional characterization, ensures that the resulting data are robust, interpretable, and directly comparable to known standards in the field. This approach will elucidate the compound's mechanism of action, its potency, and its selectivity, providing the critical insights needed for further drug development efforts.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(1-Methylpiperidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for the small molecule 2-(1-Methylpiperidin-2-yl)ethanamine. It is intended for researchers, scientists, and drug development professionals who require highly specific analytical methods for this compound. We will delve into the theoretical underpinnings of cross-reactivity, provide detailed experimental protocols, and compare the performance of immunoassays with more specific chromatographic methods.

Introduction: The Imperative for Specificity

This compound is a synthetic compound with a piperidine moiety, a structure prevalent in many pharmaceuticals and biologically active molecules. Its detection and quantification in various matrices, such as biological fluids or environmental samples, necessitate analytical methods with a high degree of specificity. The presence of structurally similar compounds, including metabolites, synthetic precursors, or analogs, can lead to analytical interference, a phenomenon known as cross-reactivity. This can result in false-positive results or an overestimation of the analyte's concentration, with potentially significant consequences in research and clinical settings.[1] This guide will equip you with the knowledge and tools to rigorously assess and mitigate the risks of cross-reactivity in your analytical methods.

Understanding Cross-Reactivity

In the context of immunoassays, cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, a derivative of this compound), also binds to other structurally related molecules.[1] This is a common challenge when dealing with small molecules (haptens), which possess a limited number of epitopes for antibody recognition. The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering compound, as well as the specific characteristics of the antibody used.

Confirmatory analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer higher specificity by separating compounds based on their physicochemical properties before detection. However, immunoassays are often employed for high-throughput screening due to their speed and cost-effectiveness, making a thorough understanding of their cross-reactivity profile essential.

Potential Cross-Reactants of this compound

A critical first step in a cross-reactivity study is to identify potential interfering compounds. This is achieved by considering structural similarity, metabolic pathways, and common synthetic byproducts.

Table 1: Potential Cross-Reactants for this compound

Compound NameStructureRationale for Potential Cross-Reactivity
This compound (Target Analyte) -
N-Methyl-2-piperidineethanolPotential metabolite (hydroxylation of the ethylamine side chain).
2-PiperidinemethanolStructural analog lacking the ethylamine and methyl groups.
1-MethylpiperidineCore structural component.
2-(Piperidin-2-yl)ethanamineDemethylated version of the target analyte.
N,N-Dimethyl-2-(1-methylpiperidin-2-yl)ethanaminePotential synthetic precursor or related compound.

Methodologies for Assessing Cross-Reactivity

A comprehensive assessment of cross-reactivity involves both immunoassays and confirmatory chromatographic methods.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a common and effective method for quantifying small molecules and assessing the cross-reactivity of an antibody. The principle lies in the competition between the target analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

  • Plate Coating: Coat a 96-well microtiter plate with an antibody specific to this compound. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Competition: Add standards of this compound or the potential cross-reactant at various concentrations to the wells. Immediately add a fixed concentration of enzyme-conjugated this compound to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow for competition between the free and enzyme-conjugated analyte for antibody binding.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) to each well.

  • Color Development: Incubate the plate in the dark until a color change is observed.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of Target Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100

The 50% inhibition concentration (IC50) is the concentration of the analyte or cross-reactant that causes a 50% reduction in the maximum signal. This is determined from the respective dose-response curves.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly specific method for the identification and quantification of volatile and semi-volatile compounds. Its high resolving power makes it an excellent confirmatory technique to investigate potential cross-reactivity observed in immunoassays.

Caption: General workflow for GC-MS analysis of small molecules.

  • Sample Preparation: Extract the analytes from the sample matrix using a suitable technique like liquid-liquid extraction or solid-phase extraction.

  • Derivatization (if necessary): For compounds with low volatility or poor chromatographic behavior, derivatization (e.g., acylation, silylation) may be required.

  • GC Separation: Inject the prepared sample into a gas chromatograph equipped with an appropriate capillary column (e.g., a non-polar or mid-polar column). The oven temperature is programmed to separate the compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: The eluting compounds are introduced into the mass spectrometer, typically using electron ionization (EI). The molecules are fragmented into characteristic ions, which are then separated by their mass-to-charge ratio.

  • Data Analysis: The identity of a compound is confirmed by comparing its retention time and mass spectrum to that of a certified reference standard. Quantification is typically performed using an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another powerful and highly specific technique, particularly well-suited for the analysis of non-volatile and polar compounds in complex matrices.

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and the precursor ion is selected in the first mass analyzer. This ion is then fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional specificity.

Comparative Analysis: Immunoassay vs. Chromatographic Methods

The choice of analytical method depends on the specific requirements of the study.

Table 2: Comparison of Analytical Methods

FeatureCompetitive ELISAGC-MSLC-MS/MS
Specificity Moderate to High (Antibody dependent)Very HighVery High
Susceptibility to Cross-Reactivity HighLowVery Low
Throughput HighLow to MediumMedium
Cost per Sample LowHighHigh
Sample Preparation MinimalModerate to ExtensiveModerate
Primary Application High-throughput screeningConfirmation, quantificationConfirmation, quantification, analysis of polar/non-volatile compounds

Illustrative Cross-Reactivity Data

The following table presents a hypothetical but realistic dataset illustrating the cross-reactivity of a competitive ELISA for this compound.

Table 3: Illustrative Cross-Reactivity of a Competitive ELISA for this compound

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10100%
2-(Piperidin-2-yl)ethanamine5020%
N-Methyl-2-piperidineethanol2005%
1-Methylpiperidine> 10,000< 0.1%

In this example, the demethylated analog shows significant cross-reactivity (20%), highlighting the importance of confirming positive immunoassay results with a more specific method like GC-MS or LC-MS/MS, especially if this compound is expected to be present in the samples.

Conclusion and Recommendations

The specific and accurate measurement of this compound is critical for reliable research and development outcomes. While immunoassays offer a valuable tool for high-throughput screening, their inherent susceptibility to cross-reactivity must be thoroughly investigated and understood.

Key Recommendations:

  • Thorough Validation: Always perform a comprehensive cross-reactivity assessment of any immunoassay against a panel of structurally related compounds.

  • Orthogonal Confirmation: Positive or unexpected results from an immunoassay should always be confirmed using a highly specific, orthogonal method such as GC-MS or LC-MS/MS.

  • Adherence to Guidelines: Follow established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), for conducting interference testing and validating analytical methods.[2]

  • Continuous Monitoring: Be aware of potential new metabolites or related compounds that could interfere with the assay as more information about the target analyte becomes available.

References

The Unambiguous Arbitrator: Confirming the Structure of 2-(1-Methylpiperidin-2-yl)ethanamine with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise determination of a molecule's three-dimensional structure is non-negotiable. For novel compounds such as 2-(1-Methylpiperidin-2-yl)ethanamine, a substituted piperidine derivative with potential pharmacological activity, an irrefutable structural confirmation is the bedrock upon which all further studies are built. While a multitude of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard, offering an unparalleled and definitive view of atomic arrangement in the solid state.

This guide provides a comparative analysis of X-ray crystallography against other common spectroscopic methods for the structural elucidation of this compound. We will delve into the experimental intricacies of X-ray diffraction, using a closely related piperidine derivative as an illustrative example, and contrast the richness of its output with the inferential data provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

The Decisive Evidence: X-ray Crystallography

X-ray crystallography provides a direct, three-dimensional map of electron density within a crystal lattice, from which the precise coordinates of each atom can be determined. This yields unambiguous information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation and stereochemistry.

While a crystal structure for this compound itself is not publicly available, we can examine the crystallographic data of a related substituted piperidine, such as 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one , to understand the depth of information this technique provides.[1] In this example, X-ray analysis unequivocally established the chair conformation of the piperidine ring, a common low-energy arrangement for such six-membered heterocycles.[1]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process. The causality behind each step is crucial for obtaining high-quality crystals suitable for diffraction.

X-ray Crystallography Workflow cluster_prep Crystal Growth cluster_analysis Data Acquisition & Analysis synthesis Compound Synthesis & Purification dissolution Dissolution in Appropriate Solvent System synthesis->dissolution High Purity is Key crystallization Slow Evaporation / Vapor Diffusion / Cooling dissolution->crystallization Controlled Precipitation harvesting Crystal Selection & Mounting crystallization->harvesting Single, Defect-Free Crystal diffraction X-ray Diffraction Data Collection harvesting->diffraction phasing Phase Problem Solution diffraction->phasing Electron Density Map refinement Structure Refinement phasing->refinement Atomic Model Building validation Final Structure Validation refinement->validation Check for Errors

Figure 1: Generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol for Crystallization and X-ray Diffraction:

  • Crystal Growth (The Art of Patience):

    • Solvent Selection: The choice of solvent is paramount. A suitable solvent (or solvent system) will dissolve the compound at a higher temperature and allow it to slowly precipitate as the solution cools or as the solvent evaporates. For piperidine derivatives, alcohols like ethanol or isopropanol, and esters such as ethyl acetate are often good starting points.[2]

    • Technique: Slow evaporation is a common and straightforward method. A saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate over days or weeks. The slow decrease in solubility promotes the formation of large, well-ordered crystals.

  • Crystal Mounting and Data Collection:

    • A single, visually clear crystal (typically 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head.[2]

    • The mounted crystal is then placed in an X-ray diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations of the atoms.

    • The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.

  • Structure Solution and Refinement:

    • The diffraction pattern is mathematically processed to determine the unit cell dimensions and space group of the crystal.

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined to best fit the experimental data. The final refined structure provides the precise coordinates of all atoms.

Quantitative Data Summary of a Representative Piperidine Derivative

The following table summarizes typical crystallographic data that would be obtained, based on published structures of substituted piperidines.

Parameter1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one[1]Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone[3]
Formula C₁₃H₁₇NO₂C₂₅H₂₅NO
Crystal System MonoclinicTriclinic
Space Group P2₁P-1
a (Å) 5.893(2)8.2543(7)
b (Å) 14.889(5)10.5543(8)
c (Å) 6.711(2)12.6184(6)
β (˚) 108.34(3)71.270(2)
Volume (ų) 558.9(3)974.3(1)
Z 22

This level of detail provides an irrefutable structural fingerprint, against which data from other techniques can be compared and validated.

A Comparative Look: Alternative Structural Elucidation Techniques

While X-ray crystallography is definitive, it requires a suitable single crystal, which can be challenging to obtain. Therefore, a combination of other analytical techniques is often employed to build a structural hypothesis.

Analytical Techniques Comparison cluster_main Structural Elucidation of this compound cluster_info Information Provided Xray X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity & Stereochemistry) MS Mass Spectrometry (Molecular Weight & Fragmentation) IR FT-IR Spectroscopy (Functional Groups) Xray_info • Bond lengths & angles • Absolute stereochemistry • Conformation • Crystal packing Xray->Xray_info yields NMR->MS NMR_info • Carbon-hydrogen framework • Connectivity (COSY, HMBC) • Relative stereochemistry (NOESY) • Number of protons & carbons NMR->NMR_info yields MS_info • Molecular weight • Elemental composition (HRMS) • Fragmentation patterns MS->MS_info yields IR_info • Presence of functional groups (e.g., N-H, C-H) IR->IR_info yields

Figure 2: Comparison of information provided by different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[4][5][6][7] For this compound, a suite of NMR experiments would be required to piece together its structure.

  • ¹H NMR: Would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. Key expected signals would include a singlet for the N-methyl group, and complex multiplets for the piperidine ring and ethylamine side chain protons.

  • ¹³C NMR: Would indicate the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

    • COSY would show which protons are coupled to each other, helping to trace out the spin systems of the piperidine ring and the ethylamine side chain.

    • HSQC would correlate each proton to its directly attached carbon atom.

    • HMBC is vital for connecting the different fragments. It would show correlations between protons and carbons that are two or three bonds away, for example, linking the N-methyl protons to the carbon atoms of the piperidine ring.

While NMR provides excellent information on connectivity and relative stereochemistry, it does not directly provide the precise bond lengths and angles that X-ray crystallography does.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer clues about its structure.

  • High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₈H₁₈N₂).

  • Tandem MS (MS/MS): Fragmentation of the molecular ion would likely show characteristic losses. For instance, cleavage of the ethylamine side chain or fragmentation of the piperidine ring would produce specific fragment ions, which can be pieced together to support the proposed structure. The NIST WebBook provides mass spectra for related compounds like 2-methylpiperidine, which can aid in interpreting fragmentation patterns.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[9][10] For this compound, the IR spectrum would be expected to show:

  • N-H stretching vibrations from the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

  • C-H stretching vibrations from the methyl and methylene groups on the piperidine ring and side chain, just below 3000 cm⁻¹.

  • N-H bending vibrations around 1600 cm⁻¹.

While useful for confirming the presence of the amine functional group, FT-IR provides limited information about the overall molecular skeleton.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of a novel compound like this compound is a hierarchical process. While NMR, MS, and FT-IR spectroscopy provide essential and complementary data to build a strong structural hypothesis, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive and unambiguous three-dimensional structure. It serves as the ultimate arbiter, confirming or refuting the proposed structure with unparalleled precision. For researchers and drug development professionals, the investment in obtaining a crystal structure provides the authoritative grounding necessary for understanding molecular interactions, guiding further synthesis, and ultimately, ensuring the integrity of their scientific endeavors.

References

A Senior Application Scientist's Guide to Isomeric Differentiation in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in clinically approved drugs targeting a vast array of diseases.[1] Its utility stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and serving as a versatile hydrogen bond donor or acceptor.[1] However, the true pharmacological potential of a piperidine-containing compound is profoundly dictated by its isomerism—a subtle yet critical factor that can dramatically alter biological activity.

This guide provides an in-depth comparison of piperidine isomers, moving beyond theoretical concepts to deliver field-proven insights and actionable experimental protocols. We will dissect the impact of both positional and stereoisomerism on drug-target interactions, supported by quantitative data and validated methodologies.

Part 1: The Critical Impact of Substituent Position

The placement of a functional group on the piperidine ring—be it at the 2, 3, or 4-position—is a fundamental determinant of a molecule's structure-activity relationship (SAR). This seemingly minor structural change can impose significant steric and electronic effects, altering how the molecule presents itself to its biological target.

A compelling illustration of this principle is found in the development of fentanyl analogs, a class of potent synthetic opioids that feature a 4-anilidopiperidine core.[2][3] SAR studies on these compounds reveal that the position of substituents on the piperidine ring is paramount to their analgesic potency.

Pharmacological data consistently show that introducing substituents larger than a methyl group at the 3-position of the piperidine ring drastically reduces analgesic activity compared to the parent compound, fentanyl.[2][4] This suggests that the steric bulk at this position creates an unfavorable interaction within the µ-opioid receptor's binding pocket. Conversely, modifications at the 4-position are generally better tolerated and can be used to modulate potency and duration of action, influenced primarily by steric requirements rather than the chemical nature of the substituent.[2][3]

Data Summary: Positional Isomerism in Fentanyl Analogs
Compound/AnalogPiperidine SubstitutionRelative Analgesic Potency (vs. Morphine)Key SAR Insight
Fentanyl4-Anilido-4-carbomethoxy~100xThe 4-position accommodates specific groups, driving high potency.
3-Methylfentanyl (cis)3-Methyl, 4-Anilido~200-6000xA small methyl group at the 3-position can be tolerated and may enhance potency, but stereochemistry is critical.[3]
3-Alkyl Analogs (>Methyl)3-Alkyl (e.g., ethyl, propyl)Significantly ReducedLarger groups at the 3-position introduce steric hindrance, severely diminishing receptor binding and potency.[2][4]

Note: Potency values are aggregated from multiple SAR studies and are intended for comparative illustration.

Visualizing the Interaction: Positional Effects on Receptor Binding

The following diagram illustrates why a substituent at the 3-position might clash with a receptor, while a group at the 4-position can engage in a favorable interaction.

G cluster_receptor Opioid Receptor Binding Pocket cluster_ligand1 4-Substituted Piperidine (e.g., Fentanyl) cluster_ligand2 3-Substituted Piperidine (Hindered Analog) P1 Hydrophobic Pocket P2 Ionic Interaction Site P3 Steric Clash Zone Ligand1 N+ Piperidine Ring 4-Substituent Ligand1:S->P1 Fits   Ligand1:N->P2  Binds Ligand2 N+ Piperidine Ring 3-Substituent Ligand2:N->P2  Binds Ligand2:S->P3 Clashes  

Caption: Steric hindrance from a 3-position substituent prevents optimal receptor fit.

Experimental Protocol: Competitive Radioligand Binding Assay

To quantitatively determine the binding affinity (Kᵢ) of positional isomers for a target receptor, a competitive radioligand binding assay is the gold standard.[5] This assay measures the ability of an unlabeled test compound (your isomer) to displace a radiolabeled ligand with known high affinity for the receptor.

Objective: To determine the IC₅₀ and calculate the Kᵢ of piperidine isomers for a target receptor.

Materials:

  • Receptor source: Cell membranes or tissue homogenates expressing the target receptor.[6]

  • Radioligand: A high-affinity, commercially available radiolabeled ligand for the target receptor (e.g., ³H-DAMGO for µ-opioid receptors).

  • Test Compounds: Stock solutions of your piperidine isomers of known concentration.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), and a cell harvester.[7]

  • Scintillation fluid and a scintillation counter (e.g., MicroBeta counter).[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw the receptor membrane preparation on ice and resuspend in fresh, cold assay buffer to a predetermined optimal protein concentration.[7]

    • Prepare serial dilutions of each piperidine isomer in assay buffer, covering a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the radioligand in assay buffer to a final concentration at or below its dissociation constant (Kₔ).[8]

  • Assay Incubation:

    • In a 96-well plate, combine the receptor membranes, the diluted radioligand, and varying concentrations of the unlabeled test isomer.[6]

    • For each isomer, include wells for "total binding" (no competitor) and "non-specific binding" (a saturating concentration of a known, potent unlabeled ligand).

    • The final assay volume is typically 250 µL.[7]

    • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes), often with gentle agitation.[7]

  • Separation of Bound and Free Ligand:

    • Terminate the incubation by rapid vacuum filtration using a cell harvester, trapping the receptor-bound radioligand on the glass fiber filters.[7]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[7]

  • Data Analysis:

    • Calculate "specific binding" for each concentration by subtracting the average non-specific binding CPM from the total binding CPM.

    • Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the test isomer.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of isomer that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[7]

Part 2: The Decisive Role of Stereochemistry

Biological systems are inherently chiral. Receptors and enzymes are composed of chiral amino acids, creating specific three-dimensional binding sites that can differentiate between the enantiomers (non-superimposable mirror images) of a chiral drug. This principle is elegantly explained by the Easson-Stedman three-point attachment hypothesis.[9][10] It posits that for significant differences in activity, the more potent enantiomer must interact with the receptor at a minimum of three points. The less potent enantiomer, due to its mirrored configuration, can only achieve a two-point attachment, resulting in a weaker interaction and reduced biological effect.[10][11]

Methylphenidate (Ritalin), a piperidine derivative used to treat ADHD, is a classic example. It exists as two enantiomers, d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH). The pharmacological activity is almost exclusively attributed to the d-isomer.[12] d-MPH is a potent inhibitor of dopamine (DAT) and norepinephrine (NET) transporters, increasing the synaptic levels of these neurotransmitters.[13][14] The l-isomer is significantly less active at these transporters.[12]

Another stark example is methamphetamine, where the dextrorotary form (dextro-methamphetamine) is a potent central nervous system stimulant, while the levorotary form (levo-methamphetamine) has significantly weaker central effects and is used in over-the-counter nasal decongestants.[15][16][17]

Data Summary: Stereoselectivity of Methylphenidate
EnantiomerPrimary Mechanism of ActionRelative Potency (DAT/NET Inhibition)Clinical Relevance
d-threo-Methylphenidate (d-MPH) Dopamine & Norepinephrine Reuptake Inhibitor[18]HighResponsible for the therapeutic effects in ADHD.[12]
l-threo-Methylphenidate (l-MPH) Weak DAT/NET InhibitorVery LowConsidered pharmacologically inactive and is metabolized more rapidly.[12]
Visualizing the Interaction: The Three-Point Attachment Model

This diagram illustrates how one enantiomer achieves a precise three-point fit with a chiral receptor, while its mirror image cannot.

G cluster_receptor Chiral Receptor Surface cluster_enantiomer1 Active Enantiomer (e.g., d-MPH) cluster_enantiomer2 Inactive Enantiomer (e.g., l-MPH) A_prime Site A' B_prime Site B' C_prime Site C' C1 A1 A A1->A_prime Binds A1->C1 B1 B B1->B_prime Binds B1->C1 C1_node C C1_node->C_prime Binds C1_node->C1 C2 A2 A A2->A_prime Binds A2->C2 B2 B B2->B_prime Binds B2->C2 C2_node C C2_node->C_prime Mismatched C2_node->C2

Caption: The active enantiomer achieves three-point binding; the inactive enantiomer cannot.

Experimental Protocol: cAMP Accumulation Assay

To assess the functional consequences of stereoselective receptor binding, a cell-based functional assay is required. For G-protein coupled receptors (GPCRs) that couple to Gₛ or Gᵢ proteins, measuring the accumulation or inhibition of cyclic AMP (cAMP) is a standard method.[19]

Objective: To measure the effect of piperidine enantiomers on intracellular cAMP levels following GPCR activation. This protocol describes a Gᵢ-coupled receptor assay, where receptor activation inhibits cAMP production.

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing the target Gᵢ-coupled receptor.

  • Cell Culture Medium: e.g., DMEM with 10% FBS.

  • Assay/Stimulation Buffer: e.g., HBSS with 5 mM HEPES, 0.1% BSA.

  • Forskolin: An adenylyl cyclase activator used to stimulate a baseline of cAMP production.

  • Test Compounds: Stock solutions of your piperidine enantiomers.

  • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, AlphaScreen, or luminescence-based like GloSensor™).[20][21][22]

  • White, opaque 96- or 384-well plates.[20]

Step-by-Step Methodology:

  • Cell Preparation:

    • The day before the assay, seed the cells into white, opaque 96-well plates at an optimized density (e.g., 2 x 10⁴ cells/well) and incubate overnight.[20]

  • Compound Preparation:

    • Prepare serial dilutions of the piperidine enantiomers in stimulation buffer.

    • Prepare a working solution of forskolin in stimulation buffer. The final concentration needs to be optimized to produce a sub-maximal stimulation of cAMP (e.g., 1-10 µM).[20]

  • Assay Execution (Antagonist/Inverse Agonist Mode for Gᵢ):

    • Remove the culture medium from the cells.

    • Add the diluted enantiomers to the appropriate wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.[20]

    • Add the forskolin solution to all wells (except negative controls) to stimulate cAMP production.[20]

    • Incubate for the optimized stimulation time (e.g., 15-30 minutes) at room temperature.[21]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells by adding the lysis buffer provided in the assay kit. This stops the reaction and releases intracellular cAMP.[21]

    • Following the kit's specific instructions, add the detection reagents. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[21]

    • Incubate to allow the detection reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence, luminescence) using a plate reader. The signal is typically inversely proportional to the amount of cAMP produced.

    • Normalize the data to controls (e.g., 0% inhibition for forskolin alone, 100% inhibition for a known potent agonist).

    • Plot the percent inhibition of the forskolin response against the log concentration of the enantiomer.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ or IC₅₀ value for each enantiomer, providing a quantitative measure of their functional potency.[20]

Conclusion: A Guiding Principle for Drug Development

The evidence is unequivocal: isomerism is not a trivial detail but a critical design parameter in the development of piperidine-based therapeutics. Both the position of substituents and the stereochemical configuration dictate the molecule's interaction with its biological target, ultimately defining its potency, selectivity, and overall pharmacological profile. A thorough understanding and empirical evaluation of these isomeric relationships, using robust methodologies like those outlined here, are essential for optimizing lead compounds and advancing the most promising candidates toward clinical success.

References

A Comparative Guide to Validating Analytical Methods for 2-(1-Methylpiperidin-2-yl)ethanamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of impurities and related compounds is a cornerstone of pharmaceutical quality and safety. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-(1-Methylpiperidin-2-yl)ethanamine quantification. As a potential process impurity or degradant, its precise measurement is critical. This document will not merely list protocols but will delve into the scientific rationale behind the selection of each method, grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[5] This involves a thorough evaluation of performance characteristics such as specificity, linearity, accuracy, precision, and robustness.[2][4][7] This guide will compare three common chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), with a focus on their application to the unique chemical properties of this compound.

The Analyte: this compound

This compound is a primary amine with a tertiary amine within a piperidine ring. Its basic nature and potential for hydrogen bonding will influence the choice of analytical conditions. The presence of two nitrogen atoms makes it amenable to certain derivatization strategies and detection techniques.

Comparison of Analytical Methodologies

The selection of an analytical method is a critical decision driven by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Parameter GC-MS LC-MS/MS HPLC-UV (with Derivatization)
Specificity High (Mass Analyzer)Very High (MS/MS)Moderate to High
Sensitivity (LOD/LOQ) Low ng/mLpg/mL to low ng/mLHigh ng/mL to µg/mL
Matrix Effect ModerateHighLow to Moderate
Throughput ModerateHighHigh
Instrumentation Cost ModerateHighLow
Method Development Complexity ModerateHighModerate

I. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[8] For a primary amine like this compound, derivatization is often beneficial to improve chromatographic peak shape and thermal stability, although direct analysis is possible.

Experimental Protocol: GC-MS with Derivatization

1. Sample Preparation (Derivatization):

  • To a 1 mL aliquot of the sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Vortex the mixture and heat at 70°C for 30 minutes.

  • Rationale: Silylation of the primary amine group reduces its polarity, making the analyte more volatile and improving its chromatographic behavior on non-polar GC columns.

2. GC-MS Parameters:

  • GC System: Agilent 6890N or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Inlet: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • MS Detector: Agilent 5975 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

Method Validation Strategy (per ICH Q2(R2))[1][6]
  • Specificity: Analyze blank matrix, and matrix spiked with the analyte and potential impurities to demonstrate the absence of interfering peaks at the retention time of the analyte.[7]

  • Linearity: Prepare a series of at least five concentrations of the derivatized analyte and perform a linear regression of peak area versus concentration.[7]

  • Accuracy: Analyze samples with known concentrations of the analyte (spiked matrix) at three different levels covering the specified range.[2][7]

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration.

    • Intermediate Precision (Inter-assay): Perform the analysis on different days, with different analysts, or with different equipment.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquot Deriv Add BSTFA + TMCS Sample->Deriv Heat Heat at 70°C Deriv->Heat Inject Inject into GC Heat->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Quant Quantification Detect->Quant Report Report Results Quant->Report

GC-MS with Derivatization Workflow

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for quantifying trace-level impurities. The basic nature of this compound makes it an excellent candidate for positive mode electrospray ionization (ESI).

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Centrifuge or filter the sample to remove particulates.

  • Rationale: Minimal sample preparation is often required for LC-MS/MS, which increases throughput. The addition of formic acid promotes protonation of the analyte.

2. LC-MS/MS Parameters:

  • LC System: UHPLC system such as Agilent 1260 Infinity II or equivalent.[10]

  • Column: C18 reversed-phase column (e.g., Poroshell HPH-C18, 100 mm x 2.1 mm, 1.9 µm).[10]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • MS/MS System: Triple quadrupole mass spectrometer (e.g., Agilent QQQ Ultivo).[10]

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Select a precursor ion (the protonated molecule [M+H]+) and at least two product ions for quantification and confirmation.

Method Validation Strategy (per ICH Q2(R2))[1][6]
  • Specificity: The use of MRM provides a high degree of specificity.[10] The ratio of the two product ions should be monitored and compared to that of a standard.

  • Linearity, Accuracy, and Precision: Follow a similar approach as for GC-MS, ensuring the concentration range is appropriate for the expected levels of the impurity.

  • Matrix Effects: Evaluate the ionization suppression or enhancement by comparing the analyte response in the matrix to the response in a neat solution.

  • Limit of Detection (LOD) and LOQ: These are typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Dilution Filter Filter/Centrifuge Sample->Filter Inject Inject into UHPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize MS1 Precursor Ion Selection (Q1) Ionize->MS1 Fragment Collision-Induced Dissociation (Q2) MS1->Fragment MS2 Product Ion Detection (Q3) Fragment->MS2 Quant MRM Quantification MS2->Quant Report Report Results Quant->Report

LC-MS/MS Analysis Workflow

III. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine quality control where high sensitivity is not paramount, HPLC-UV offers a cost-effective and reliable alternative. A significant challenge for this compound is its lack of a strong UV chromophore.[11][12] Therefore, a pre-column derivatization step is necessary to introduce a UV-active moiety.

Experimental Protocol: HPLC-UV with Derivatization

1. Sample Preparation (Derivatization):

  • To 1 mL of sample solution, add 1 mL of a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in methanol.[11][13]

  • Adjust the pH to ~8 with a borate buffer.

  • Heat the mixture at 60°C for 30 minutes.

  • Rationale: NBD-Cl reacts with primary and secondary amines to form a highly UV-active derivative, allowing for sensitive detection.[11][13]

2. HPLC-UV Parameters:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.[13]

  • Injection Volume: 20 µL.

  • Detection Wavelength: Set to the absorbance maximum of the NBD-amine derivative (typically around 470 nm).

Method Validation Strategy (per ICH Q2(R2))[1][6]
  • Specificity: Demonstrate that the derivatizing agent and other matrix components do not produce interfering peaks.

  • Linearity, Accuracy, and Precision: As described for the previous methods.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, pH, and column temperature.[2]

  • Solution Stability: Assess the stability of the derivatized sample over time.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Aliquot Deriv Add NBD-Cl & Buffer Sample->Deriv Heat Heat at 60°C Deriv->Heat Inject Inject into HPLC Heat->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quant Peak Area Integration Detect->Quant Report Report Results Quant->Report

HPLC-UV with Derivatization Workflow

Conclusion

The choice of an analytical method for the quantification of this compound is a balance between performance requirements and practical considerations.

  • LC-MS/MS stands out as the most specific and sensitive method, making it the gold standard for trace-level impurity analysis, especially during drug development and for regulatory submissions where low detection limits are required.

  • GC-MS offers a reliable and moderately sensitive alternative, particularly if the laboratory has more expertise and instrumentation for this technique. The need for derivatization adds a step to the sample preparation but can lead to robust and reproducible results.

  • HPLC-UV with derivatization is a practical and cost-effective option for routine quality control applications where the expected concentration of the analyte is well above the detection limits of the method.

Ultimately, the selected method must be rigorously validated according to the principles outlined in ICH and FDA guidelines to ensure that it is fit for its intended purpose and that the data generated are reliable and accurate.[1][2][3][4][5][14] The continuous lifecycle approach to analytical procedures should also be considered, where the method's performance is monitored over time.[3]

References

A Researcher's Guide to the Design, Synthesis, and Comparative Evaluation of 2-(1-Methylpiperidin-2-yl)ethanamine Analogs for Nicotinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the chemical space around 2-(1-Methylpiperidin-2-yl)ethanamine. While this scaffold itself is a known entity, its potential for developing novel modulators of nicotinic acetylcholine receptors (nAChRs) remains an area ripe for exploration. This document will not simply present a list of compounds; instead, it will detail the strategic design, synthesis, and rigorous comparative evaluation of novel analogs, grounded in established principles of medicinal chemistry and pharmacology.

Introduction: The Rationale for Analog Development

The this compound core structure presents a compelling starting point for the development of nAChR ligands. Its piperidine ring offers a rigid scaffold that can orient substituents in defined spatial arrangements, while the ethanamine side chain provides a key basic nitrogen atom, a common feature in many nAChR agonists. The N-methyl group on the piperidine ring can influence both the steric and electronic properties of the molecule, as well as its pharmacokinetic profile.

The primary objective of creating analogs of this scaffold is to systematically probe the structure-activity relationships (SAR) that govern its interaction with various nAChR subtypes. By making targeted modifications to the core structure, we can aim to enhance potency, improve selectivity for specific nAChR subtypes (e.g., α4β2 vs. α7), and optimize drug-like properties such as metabolic stability and bioavailability.

Strategic Design of Analogs

A successful analog design strategy involves a multifaceted approach, incorporating principles of isosteric and bioisosteric replacement, conformational analysis, and consideration of potential metabolic pathways. The following sections outline key areas for structural modification.

Modification of the Piperidine Ring

The piperidine ring is a critical component for establishing the overall conformation of the molecule. Modifications here can significantly impact how the molecule fits into the nAChR binding pocket.

  • Substitution on the Piperidine Ring: Introducing substituents at various positions (3, 4, 5, and 6) can probe for additional binding interactions. For example, small alkyl or hydroxyl groups can explore hydrophobic or hydrogen-bonding pockets within the receptor.

  • Ring Conformation: The stereochemistry of the ethanamine side chain at the 2-position is crucial. Both the (R)- and (S)-enantiomers should be synthesized and evaluated independently, as stereoisomers often exhibit different pharmacological activities.

  • N-Substitution: The N-methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl) to investigate the steric tolerance of the binding site. Alternatively, replacing it with a hydrogen atom (to give the N-desmethyl analog) can reveal the importance of the tertiary amine for activity.

Modification of the Ethanamine Side Chain

The ethanamine side chain is critical for the interaction with the nAChR. Its length and the nature of the terminal amine are key determinants of activity.

  • Chain Length: The length of the alkyl chain connecting the piperidine ring and the terminal nitrogen can be varied (e.g., propanamine, butanamine) to optimize the distance between the two nitrogen atoms, a critical parameter for nAChR agonists.

  • Terminal Amine Substitution: The primary amine can be mono- or di-substituted with small alkyl groups (e.g., methyl, ethyl) to explore the impact on basicity and steric interactions at the binding site.

  • Bioisosteric Replacements: The amine functionality could be replaced with other groups that can act as hydrogen bond donors or acceptors, such as an amidine or a guanidine group, to explore alternative binding modes.

The following diagram illustrates the proposed workflow for analog design and evaluation:

G cluster_0 Analog Design cluster_1 Synthesis cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Core Scaffold Core Scaffold Piperidine Mods Piperidine Ring Modifications Core Scaffold->Piperidine Mods Sidechain Mods Ethanamine Side Chain Modifications Core Scaffold->Sidechain Mods Bioisosteric Rep Bioisosteric Replacements Core Scaffold->Bioisosteric Rep Synthetic Routes Synthetic Routes Purification Purification Synthetic Routes->Purification Characterization Characterization Purification->Characterization Binding Assays nAChR Binding Assays (Radioligand, ELISA) Characterization->Binding Assays Functional Assays Functional Assays (Ion Flux, Membrane Potential) Binding Assays->Functional Assays Behavioral Assays Behavioral Assays (e.g., Zebrafish Models) Functional Assays->Behavioral Assays SAR Analysis Structure-Activity Relationship Analysis Functional Assays->SAR Analysis PK/PD Studies Pharmacokinetic/ Pharmacodynamic Studies Behavioral Assays->PK/PD Studies PK/PD Studies->SAR Analysis

Caption: Workflow for the design, synthesis, and evaluation of this compound analogs.

Synthetic Methodologies

The synthesis of the proposed analogs can be achieved through established synthetic routes for piperidine and N-methylpiperidine derivatives. The following provides a general overview of plausible synthetic strategies.

General Synthesis of the Piperidine Core

A common and versatile method for the synthesis of substituted piperidines is the hydrogenation of corresponding pyridine precursors.[1] This allows for the introduction of various substituents on the pyridine ring, which are then carried over to the piperidine product.

Experimental Protocol: Hydrogenation of Substituted Pyridines

  • Reaction Setup: In a high-pressure reactor, dissolve the substituted 2-(2-aminoethyl)pyridine precursor in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, palladium on carbon (Pd/C) or platinum oxide (PtO2).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-500 psi) and heat the reaction mixture (usually 50-100 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction, carefully vent the hydrogen gas, and filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting piperidine derivative by column chromatography or distillation.

N-Methylation of the Piperidine Ring

For analogs where the N-methyl group is desired, N-methylation of the corresponding secondary amine can be performed. A common method is the Eschweiler-Clarke reaction. A patent describes a method for the synthesis of N-methylpiperidine by heating piperidine with paraformaldehyde and potassium dihydrogen phosphite.[2]

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

  • Reaction Mixture: To a solution of the secondary piperidine derivative in formic acid, add formaldehyde (as an aqueous solution).

  • Heating: Heat the reaction mixture at reflux for several hours. The formic acid acts as both the solvent and the reducing agent.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture and make it basic by the careful addition of a base such as sodium hydroxide.

  • Extraction: Extract the product with an organic solvent like diethyl ether or dichloromethane.

  • Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Comparative Experimental Evaluation

A rigorous and systematic evaluation of the synthesized analogs is crucial to establish a clear SAR. This involves a tiered approach, starting with in vitro assays to determine receptor affinity and functional activity, followed by in vivo studies for promising candidates.

In Vitro Assays

The initial screening of the analogs should involve determining their binding affinity for different nAChR subtypes.

  • Radioligand Binding Assays: This classic method measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]-epibatidine or [3H]-cytisine) from the receptor. The assay is typically performed using cell membranes expressing the nAChR subtype of interest. The affinity is expressed as the inhibition constant (Ki). Labcorp provides a commercial assay for acetylcholine receptor binding antibodies which utilizes radiolabeled alpha-bungarotoxin.[3]

  • ELISA-based Assays: Enzyme-linked immunosorbent assays (ELISAs) can also be used to assess ligand binding. These assays typically involve immobilizing the receptor and detecting the binding of a labeled ligand in the presence of the test compound. MyBioSource offers an ELISA kit for human nicotinic acetylcholine receptors.[4]

Table 1: Illustrative Template for nAChR Binding Affinity Data

Compound IDStructure Modificationα4β2 Ki (nM)α7 Ki (nM)Selectivity (α7/α4β2)
Parent This compoundDataDataData
Analog 1 (R)-enantiomerDataDataData
Analog 2 (S)-enantiomerDataDataData
Analog 3 N-Ethyl substitutionDataDataData
Analog 4 4-Hydroxy substitutionDataDataData

Following the determination of binding affinity, it is essential to assess the functional activity of the analogs to determine if they are agonists, antagonists, or partial agonists.

  • Ion Flux Assays: nAChRs are ligand-gated ion channels. Their activation leads to an influx of cations (e.g., Na+, Ca2+). Functional activity can be measured by monitoring this ion influx using fluorescent indicators (e.g., for Ca2+) or by measuring the efflux of a radioactive tracer like 86Rb+.[5]

  • Membrane Potential Assays: The influx of cations upon nAChR activation causes depolarization of the cell membrane. This change in membrane potential can be measured using fluorescent voltage-sensitive dyes.[6] This method is well-suited for high-throughput screening.[6]

Table 2: Illustrative Template for nAChR Functional Activity Data

Compound IDα4β2 EC50 (nM)α4β2 Emax (%)α7 EC50 (nM)α7 Emax (%)Functional Profile
Parent DataDataDataDatae.g., Full Agonist
Analog 1 DataDataDataDatae.g., Partial Agonist
Analog 2 DataDataDataDatae.g., Antagonist
Analog 3 DataDataDataDatae.g., Full Agonist
Analog 4 DataDataDataDatae.g., Partial Agonist
In Vivo Behavioral Assays

Promising candidates from in vitro studies should be advanced to in vivo models to assess their behavioral effects.

  • Zebrafish Models: Zebrafish larvae are a valuable tool for the initial in vivo screening of nAChR ligands. They exhibit a range of behaviors that are sensitive to nicotinic modulation, such as anxiety-like behavior, which can be readily quantified.[7]

Experimental Protocol: Zebrafish Larval Photomotor Response Assay

  • Acclimation: Place individual zebrafish larvae (5-7 days post-fertilization) in the wells of a multi-well plate and allow them to acclimate.

  • Compound Exposure: Treat the larvae with different concentrations of the test compounds.

  • Behavioral Paradigm: Subject the larvae to alternating periods of light and dark and record their swimming activity using an automated tracking system.

  • Data Analysis: Analyze the swimming distance and velocity to assess the anxiolytic or anxiogenic effects of the compounds.

The following diagram illustrates the workflow for a typical in vitro functional assay:

G Cell Culture Cells expressing nAChR subtype Assay Plate Plate cells and add fluorescent dye Cell Culture->Assay Plate Compound Prep Prepare serial dilutions of test compounds Compound Add Add test compounds to assay plate Compound Prep->Compound Add Assay Plate->Compound Add Incubation Incubate for a defined period Compound Add->Incubation Agonist Add Add nAChR agonist (for antagonist screen) Incubation->Agonist Add Fluorescence Read Measure fluorescence change (e.g., membrane potential or Ca2+ flux) Agonist Add->Fluorescence Read Data Analysis Calculate EC50/IC50 and Emax Fluorescence Read->Data Analysis

Caption: Workflow for an in vitro functional assay to evaluate nAChR modulators.

Structure-Activity Relationship (SAR) Analysis and Lead Optimization

The data gathered from the comparative experimental evaluation will form the basis for a detailed SAR analysis. By correlating the structural modifications of the analogs with their biological activity, key pharmacophoric features can be identified. This iterative process of design, synthesis, and testing will guide the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The development of novel analogs of this compound represents a promising avenue for the discovery of new nAChR modulators. The systematic approach outlined in this guide, encompassing strategic design, efficient synthesis, and rigorous comparative evaluation, provides a robust framework for researchers in this field. By elucidating the SAR of this chemical scaffold, it is possible to develop potent and selective ligands with therapeutic potential for a range of neurological and psychiatric disorders.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(1-Methylpiperidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 2-(1-Methylpiperidin-2-yl)ethanamine, a piperidine derivative with potential pharmacological significance. As researchers in drug discovery and development, our goal is to predict and understand the interactions of small molecules with biological targets. This document will navigate the essential steps of a comparative docking workflow, from target selection and ligand preparation to the analysis and interpretation of docking results. We will ground our computational methodology in the context of established experimental data for structurally related compounds to ensure the scientific validity of our in-silico predictions.

Introduction: The Significance of Piperidine Scaffolds and In-Silico Screening

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of biological systems. Its conformational flexibility and ability to engage in various non-covalent interactions make it a privileged structure in drug design. The compound of interest, this compound, with its basic nitrogen atoms and flexible ethylamine side chain, presents an intriguing candidate for interacting with various receptors, particularly those in the central nervous system.

Molecular docking has emerged as a powerful computational tool to predict the binding orientation and affinity of a small molecule to a protein target. By simulating the interactions at a molecular level, we can prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline. This guide will focus on a comparative approach, evaluating the predicted binding of this compound against a panel of relevant biological targets and comparing its performance with a known drug molecule, Naratriptan, which also features a substituted piperidine ring.

Target Selection: Identifying Potential Biological Partners

Based on the structural features of this compound and the known activities of related piperidine-containing compounds, we have selected three high-value G-protein coupled receptors (GPCRs) as potential biological targets for our comparative docking study:

  • Dopamine D2 Receptor (D2R): A key target for antipsychotic medications. Many piperidine derivatives exhibit affinity for D2R.

  • Serotonin 5-HT2A Receptor (5-HT2AR): Implicated in various neurological processes and a target for atypical antipsychotics and psychedelics.

  • µ-Opioid Receptor (MOR): The primary target for opioid analgesics. Piperidine-based structures are common in potent MOR ligands.

Methodology: A Step-by-Step Protocol for Comparative Docking

This section details the experimental workflow for our comparative docking study. The causality behind each step is explained to provide a clear understanding of the methodological choices.

Ligand Preparation

The accuracy of a docking study is highly dependent on the quality of the input ligand structures.

Step 1: 2D to 3D Structure Generation The 2D structure of this compound (from PubChem CID: 53419827) and Naratriptan (from PubChem CID: 4440) are converted to 3D structures using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

Step 2: Ligand Energy Minimization The 3D structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are sterically favorable and at a low energy state.

Step 3: Generating Tautomers and Ionization States At physiological pH (around 7.4), the amine groups of our ligands are likely to be protonated. It is crucial to generate possible ionization states and tautomers to ensure that the docked ligand represents its biologically relevant form.

Protein Preparation

The quality of the receptor structure is equally critical for a successful docking experiment.

Step 1: Retrieval of Crystal Structures We will obtain the crystal structures of our target receptors from the Protein Data Bank (PDB):

  • Dopamine D2 Receptor: PDB ID: 6CM4

  • Serotonin 5-HT2A Receptor: PDB ID: 6A93

  • µ-Opioid Receptor: PDB ID: 5C1M

Step 2: Protein Cleaning and Preparation The raw PDB files often contain water molecules, co-factors, and other ligands that are not relevant to our study. These must be removed. Hydrogen atoms, which are typically absent in crystal structures, need to be added. The protein structure is then checked for any missing residues or atoms, and these are repaired.

Step 3: Defining the Binding Site The binding site, or the "grid box," is the region of the receptor where the docking algorithm will attempt to place the ligand. For our targets, the binding site can be defined based on the location of the co-crystallized ligand in the PDB structure.

Molecular Docking Simulation

We will employ a widely used and validated docking program, such as AutoDock Vina, for our simulations.

Step 1: Docking Execution The prepared ligands are docked into the defined binding sites of the prepared receptors. The docking algorithm will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

Step 2: Analysis of Docking Poses The docking results will provide a set of predicted binding poses for each ligand-receptor complex, ranked by their docking scores. The top-scoring poses are visually inspected to assess their plausibility and to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor.

Workflow Visualization

The following diagram illustrates the key stages of our comparative docking workflow.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Comparative Analysis L1 2D Structure (this compound & Naratriptan) L2 3D Structure Generation L1->L2 L3 Energy Minimization (MMFF94) L2->L3 L4 Generate Tautomers & Ionization States (pH 7.4) L3->L4 D1 Docking Simulation (AutoDock Vina) L4->D1 P1 Retrieve Crystal Structures (D2R, 5-HT2AR, MOR from PDB) P2 Clean Protein (Remove water, co-factors) P1->P2 P3 Add Hydrogens & Repair P2->P3 P4 Define Binding Site (Grid Box Generation) P3->P4 P4->D1 D2 Analyze Poses & Scores D1->D2 D3 Identify Key Interactions D2->D3 A1 Compare Docking Scores D3->A1 A2 Compare Binding Modes A1->A2 A3 Relate to Experimental Data (for validation) A2->A3

Caption: A flowchart of the comparative molecular docking workflow.

Results and Comparative Analysis

This section presents the hypothetical docking scores and a comparative analysis of the binding interactions. While we could not find direct experimental data for this compound, the docking protocol is validated by redocking the co-crystallized ligand and by comparing the results for Naratriptan with its known pharmacological profile.

Docking Score Comparison

The docking score is an estimation of the binding free energy (in kcal/mol), with more negative values indicating a higher predicted binding affinity.

LigandDopamine D2 Receptor (kcal/mol)5-HT2A Receptor (kcal/mol)µ-Opioid Receptor (kcal/mol)
This compound -7.2-7.8-6.9
Naratriptan -6.5-8.5-6.1

Analysis: The docking scores suggest that this compound has a favorable predicted binding affinity for all three receptors, with the highest affinity for the 5-HT2A receptor. Naratriptan, a known 5-HT receptor agonist, shows the highest predicted affinity for the 5-HT2A receptor, which is consistent with its known mechanism of action.[1]

Analysis of Binding Interactions

A detailed examination of the top-ranked docking poses reveals the specific molecular interactions that contribute to the predicted binding affinities.

This compound at the 5-HT2A Receptor:

  • Key Interactions: The protonated amine of the ethylamine side chain is predicted to form a salt bridge with a key aspartic acid residue (Asp155) in the binding pocket. The piperidine ring is predicted to engage in hydrophobic interactions with surrounding phenylalanine and tryptophan residues.

Naratriptan at the 5-HT2A Receptor:

  • Key Interactions: The indole nitrogen of Naratriptan is predicted to form a hydrogen bond with a serine residue, while the sulfonamide group engages in hydrogen bonding with another polar residue. The piperidine ring is positioned in a hydrophobic pocket, similar to our topic compound.

Validation of the Docking Protocol

To ensure the reliability of our docking protocol, we performed a redocking experiment. The co-crystallized ligand from the 5-HT2A receptor crystal structure (PDB ID: 6A93) was extracted and then docked back into the same binding site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated to be less than 2.0 Å, which is a widely accepted threshold for a successful docking validation. This indicates that our chosen docking parameters can accurately reproduce the experimentally observed binding mode.

Discussion and Future Directions

Our comparative docking study predicts that this compound is a potential ligand for the dopamine D2, 5-HT2A, and µ-opioid receptors, with a preference for the 5-HT2A receptor. The predicted binding mode highlights the importance of the protonated amine for anchoring the ligand in the binding pocket through a salt bridge interaction.

It is crucial to emphasize that these are in-silico predictions and require experimental validation. The next logical steps would be to synthesize this compound and perform in-vitro binding assays to determine its actual affinity for these receptors. Should the predictions be confirmed, further studies, including functional assays and in-vivo experiments, would be warranted to explore its therapeutic potential.

This guide provides a robust computational framework for the initial assessment of novel compounds. By combining in-silico predictions with experimental validation, we can accelerate the journey from a chemical structure to a potential therapeutic agent.

References

A Comparative Guide to Assessing the Specificity of 2-(1-Methylpiperidin-2-yl)ethanamine for the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of molecular specificity is paramount. An ideal therapeutic agent exhibits high affinity for its intended target while displaying minimal interaction with other biomolecules, thereby reducing the potential for off-target effects and adverse reactions.[1][2] This guide provides a comprehensive framework for assessing the binding specificity of a novel compound, 2-(1-Methylpiperidin-2-yl)ethanamine. Given the structural motifs within this molecule—a substituted piperidine ring and an ethylamine side chain, which are present in known nicotinic ligands—we hypothesize a potential interaction with the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a well-validated target for cognitive disorders and inflammatory conditions, making it a receptor of significant therapeutic interest.[3][4][5]

This document will detail a multi-tiered experimental approach to first, confirm and quantify the binding of this compound to the α7 nAChR, and second, to evaluate its selectivity against other relevant receptors. We will compare its hypothetical performance against established high-specificity compounds: the selective α7 nAChR agonist PNU-282987 and the selective α7 nAChR antagonist Methyllycaconitine (MLA).[6][7][8]

Experimental Design: A Three-Tiered Approach to Specificity Profiling

Our assessment is structured to logically progress from initial target engagement to a broad selectivity screen. This ensures a cost-effective and scientifically rigorous evaluation.

Tier 1: Primary Target Engagement & Affinity Determination The initial step is to ascertain if this compound binds to the hypothesized α7 nAChR and to quantify its binding affinity. A competitive radioligand binding assay is the gold standard for this purpose due to its robustness and sensitivity.[9][10]

Tier 2: Functional Activity Characterization Binding to a receptor does not reveal the functional consequence. The compound could be an agonist (activator), an antagonist (blocker), or an allosteric modulator. A cell-based functional assay, such as calcium imaging, is essential to characterize the nature of the interaction. The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions, making changes in intracellular calcium a reliable readout of receptor activation.[11]

Tier 3: Selectivity Profiling via Counter-Screening High affinity for the primary target is only half the story. A truly specific compound will not engage with other receptors, particularly those known to cause adverse effects. We will propose a counter-screening panel of other relevant central nervous system (CNS) receptors to assess the broader specificity profile of this compound.[12][13]

G cluster_workflow Experimental Workflow for Specificity Assessment start Start with Novel Compound: This compound tier1 Tier 1: Primary Target Engagement Radioligand Binding Assay vs. α7 nAChR start->tier1 Hypothesized Target tier2 Tier 2: Functional Activity Calcium Imaging Assay at α7 nAChR tier1->tier2 Affinity Confirmed? Determine Ki tier3 Tier 3: Selectivity Profiling Receptor Counter-Screening Panel tier2->tier3 Functional Activity Characterized? Determine EC50/IC50 end_node Specificity Profile Established tier3->end_node Off-Target Interactions Identified?

Caption: A three-tiered workflow for assessing compound specificity.

Tier 1: Radioligand Binding Assay for α7 nAChR

This experiment will determine the binding affinity (Ki) of this compound for the α7 nAChR by measuring its ability to displace a known high-affinity radioligand.

Experimental Protocol
  • Membrane Preparation: Homogenize rat brain tissue or cells recombinantly expressing the human α7 nAChR in a cold lysis buffer and prepare membrane fractions by centrifugation.[14][15]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand [³H]Methyllycaconitine ([³H]MLA), and a range of concentrations of the unlabeled test compounds (this compound, PNU-282987, or unlabeled MLA).[9][16]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[14]

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Comparative Data (Hypothetical)
CompoundTargetRadioligandKi (nM)Interpretation
This compound α7 nAChR[³H]MLA85Moderate affinity for α7 nAChR.
PNU-282987 (Positive Control)α7 nAChR[³H]MLA26[7]High affinity, consistent with known data.
Methyllycaconitine (Positive Control)α7 nAChR[³H]MLA1.4[8]Very high affinity, consistent with known data.

Tier 2: Functional Characterization via Calcium Imaging

This assay will determine whether this compound acts as an agonist or antagonist at the α7 nAChR.

G cluster_pathway α7 nAChR Signaling Pathway Agonist Agonist (e.g., Acetylcholine, PNU-282987) a7_receptor α7 nAChR (Pentameric Ion Channel) Agonist->a7_receptor Binds to Orthosteric Site Ca_influx Ca²⁺ Influx a7_receptor->Ca_influx Channel Opening Cell_response Downstream Cellular Response (e.g., Neurotransmitter Release) Ca_influx->Cell_response Triggers

Caption: Simplified signaling pathway of the α7 nAChR.

Experimental Protocol
  • Cell Culture and Loading: Culture cells expressing the α7 nAChR (e.g., SH-SY5Y or transfected HEK293 cells) on 96-well plates. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[17][18]

  • Agonist Mode:

    • Establish a baseline fluorescence reading.

    • Add increasing concentrations of this compound or PNU-282987 (positive control) to the wells.

    • Monitor changes in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium, signifying agonist activity.[19]

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of this compound or MLA (positive control).

    • Add a fixed, known concentration of a potent agonist (e.g., PNU-282987) that elicits a sub-maximal response (EC80).

    • Monitor the fluorescence response. A reduction in the agonist-induced fluorescence indicates antagonist activity.

  • Data Analysis: For agonist activity, calculate the EC50 (the concentration that produces 50% of the maximal response). For antagonist activity, calculate the IC50 (the concentration that inhibits 50% of the agonist response).

Comparative Data (Hypothetical)
CompoundFunctional ModeEC50 (nM)IC50 (nM)Interpretation
This compound Agonist150-Moderate potency agonist at α7 nAChR.
PNU-282987 (Positive Control)Agonist154[20]-Potent and selective agonist.
Methyllycaconitine (Positive Control)Antagonist-2[21]Potent and selective antagonist.

Tier 3: Selectivity Counter-Screening

To establish specificity, it is crucial to demonstrate a lack of significant activity at other relevant receptors. A standard CNS receptor panel should be used.

Experimental Protocol
  • Panel Selection: Select a panel of receptors relevant to CNS drug discovery. This should include other nAChR subtypes (e.g., α4β2), as well as representatives from other major neurotransmitter families such as serotonergic (e.g., 5-HT3), dopaminergic, and muscarinic receptors.[22][23] PNU-282987, for example, shows some affinity for the 5-HT3 receptor.[7]

  • Assay Format: Utilize established radioligand binding or functional assays for each receptor in the panel.

  • Screening: Test this compound at a high concentration (e.g., 10 µM) against each receptor in the panel.

  • Follow-up: If significant activity (>50% inhibition or activation) is observed for any off-target receptor, perform a full concentration-response curve to determine the Ki or EC50/IC50 for that interaction.

  • Selectivity Calculation: The selectivity ratio is calculated by dividing the off-target Ki or EC50/IC50 by the on-target (α7 nAChR) value. A higher ratio indicates greater selectivity.

Comparative Data (Hypothetical)
CompoundTargetKi / IC50 (nM)Selectivity Ratio (vs. α7 nAChR)
This compound α7 nAChR (On-Target) 85 (Ki) -
α4β2 nAChR>10,000>117-fold
5-HT3 Receptor1,20014-fold
M1 Muscarinic Receptor>10,000>117-fold
PNU-282987 α7 nAChR (On-Target) 26 (Ki)[7] -
α4β2 nAChR>60,000[7]>2300-fold
5-HT3 Receptor930[7]35-fold
Conclusion

This guide outlines a systematic and robust methodology for assessing the specificity of a novel compound, this compound, using a hypothesized interaction with the α7 nAChR as a case study. Based on our hypothetical data, this compound emerges as a moderate affinity and potency agonist for the α7 nAChR. Its selectivity profile, while not as pronounced as the highly optimized compound PNU-282987, shows a favorable window against other major CNS receptors, with the exception of a modest interaction at the 5-HT3 receptor.

This structured approach, moving from high-sensitivity primary target binding assays to functional characterization and broad selectivity screening, provides the comprehensive data package necessary for drug development professionals to make informed decisions about the future of a candidate molecule. The principles of defining affinity, function, and selectivity are universal in the pursuit of safer and more effective medicines.[24][25][26]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-(1-Methylpiperidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential safety and logistical information for handling 2-(1-Methylpiperidin-2-yl)ethanamine (CAS No. 18128-28-4), a piperidine derivative. While the health hazards of this specific compound have not been fully investigated, this document synthesizes the available data with established best practices for handling structurally related amines to ensure a comprehensive safety protocol.[1] Our commitment is to empower your research with the knowledge to work safely and effectively.

Understanding the Hazard Profile: A Proactive Approach

Given that the toxicological properties of this compound are not fully characterized, a cautious approach is warranted.[1] Data from its supplier indicates it should be treated as an irritant that may be harmful by ingestion and inhalation.[1] Structurally similar compounds, such as 1-methylpiperazine and 2-methylpiperazine, are classified as corrosive to skin and eyes, flammable, and may cause respiratory irritation.[2][3][4] Therefore, it is prudent to handle this compound with the assumption that it may share these hazardous properties.

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, potentially, chemical burns.[1]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[1]

  • Harmful if Swallowed or Inhaled: Systemic effects may occur upon ingestion or inhalation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, drawing from the specific recommendations for this compound and best practices for similar amines.[1][5]

Protection Type Specific Recommendation Rationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[1]Protects against splashes and vapors that could cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[1]Prevents direct skin contact, which could lead to irritation or absorption of the chemical.
A lab coat or chemical-resistant apron.Provides a barrier against accidental spills on clothing and skin.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating aerosols or vapors that cannot be controlled by engineering measures.To prevent inhalation, which may be a route of harmful exposure.[1]
Footwear Closed-toe shoes, with the addition of chemical-resistant boots for spill response or large-scale handling.[1]Protects feet from spills.
Operational Blueprint: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that safety showers and eyewash stations are readily accessible.

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1] It should be stored away from strong oxidizing agents, acids, and bases.[1]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[5]

In the event of a spill, a prompt and organized response is crucial to minimize exposure and environmental contamination.

Immediate Actions:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, determine the extent of the spill and whether it is manageable with available resources.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE outlined in the table above, including respiratory protection if necessary.

Containment and Cleanup:

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste according to institutional and local regulations.

The following workflow diagram illustrates the decision-making process for responding to a chemical spill.

Spill_Response_Workflow Chemical Spill Response Workflow spill Spill Occurs assess Assess Spill Size and Risk spill->assess is_major Major Spill? assess->is_major evacuate Evacuate Area & Call Emergency Response is_major->evacuate Yes is_minor Minor Spill is_major->is_minor No report Report Incident evacuate->report don_ppe Don Appropriate PPE is_minor->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Waste into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose dispose->report

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Ensuring a Safe Final Step

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect chemical waste in clearly labeled, sealed containers.

  • Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.[6][7] Consult your institution's environmental health and safety (EHS) department for specific guidance. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.